5-fluoro-6-methoxy-1H-indazole
Description
Properties
IUPAC Name |
5-fluoro-6-methoxy-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-3-7-5(2-6(8)9)4-10-11-7/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZOIHJWVOMLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NNC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306075 | |
| Record name | 5-Fluoro-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082041-57-3 | |
| Record name | 5-Fluoro-6-methoxy-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-6-methoxy-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-6-methoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily for its role as a key building block in the development of novel therapeutic agents. Its structural resemblance to endogenous signaling molecules, combined with the electronic properties imparted by the fluorine and methoxy substituents, makes it a valuable scaffold in drug discovery. This guide provides a comprehensive overview of a probable synthetic route for this compound, detailing the underlying chemical principles and experimental protocols. Furthermore, it outlines the essential analytical techniques for its characterization, ensuring the identity, purity, and structural integrity of the synthesized compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel indazole derivatives.
Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry
The indazole nucleus is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The introduction of substituents, such as fluorine and methoxy groups, onto the indazole core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[2]
Fluorine, in particular, is often incorporated into drug candidates to enhance their metabolic stability and binding affinity. The methoxy group can modulate solubility and participate in hydrogen bonding interactions within protein binding pockets. The specific substitution pattern of this compound, therefore, presents a unique combination of properties that are highly desirable in the development of new drugs, especially in the fields of oncology and neuroscience.[3]
Proposed Synthesis of this compound
While a definitive, publicly available, step-by-step synthesis for this compound is not readily found, a plausible and scientifically sound synthetic strategy can be devised based on established methods for analogous substituted indazoles. A common and effective approach involves the diazotization of a suitably substituted aniline, followed by an intramolecular cyclization.
A likely starting material for this synthesis is 4-fluoro-5-methoxy-2-methylaniline. The overall synthetic transformation is depicted below:
Caption: Proposed synthetic pathway for this compound.
Rationale for the Proposed Synthetic Route
The choice of 4-fluoro-5-methoxy-2-methylaniline as the starting material is strategic. The arrangement of the fluoro, methoxy, and methyl groups on the aniline ring is crucial for the regioselective formation of the desired indazole isomer. The diazotization of the amino group, followed by an intramolecular cyclization involving the methyl group, is a well-established method for constructing the indazole ring system.[4]
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on standard laboratory practices for similar transformations and should be optimized for safety and efficiency.
Step 1: Diazotization of 4-Fluoro-5-methoxy-2-methylaniline
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-fluoro-5-methoxy-2-methylaniline (1 equivalent) in a suitable acidic medium, such as a mixture of glacial acetic acid and propionic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The reaction is exothermic and careful temperature control is critical to prevent the decomposition of the diazonium salt intermediate.
-
Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
Slowly and carefully warm the reaction mixture to room temperature, and then gently heat to 50-60 °C. The heating facilitates the intramolecular cyclization to form the indazole ring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the solution by the slow addition of a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and a signal for the methoxy group protons. The coupling patterns and chemical shifts will be influenced by the positions of the fluoro and methoxy substituents. |
| ¹³C NMR | The carbon NMR spectrum will display signals corresponding to all eight carbon atoms in the molecule. The chemical shifts of the carbons attached to fluorine will show characteristic splitting due to C-F coupling. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₇FN₂O, MW: 166.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching, C=C aromatic stretching, and C-O stretching of the methoxy group. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₇FN₂O |
| Molecular Weight | 166.15 g/mol |
| CAS Number | 1082041-57-3 |
| Boiling Point | 323.8±22.0 °C at 760 mmHg[5] |
| Appearance | Expected to be a crystalline solid. |
Safety Considerations
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures.
-
Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a logical and practical approach for obtaining this valuable research chemical. The detailed characterization plan ensures the unambiguous identification and quality assessment of the final product. As a key building block in medicinal chemistry, a thorough understanding of the synthesis and properties of this compound is paramount for its effective utilization in the development of novel therapeutic agents.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-fluoro-6-methoxy-1H-indazole
Introduction: The Strategic Importance of the Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in a variety of non-covalent interactions have made it a cornerstone in the design of potent and selective ligands for a diverse range of biological targets. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties. The therapeutic relevance of this scaffold is underscored by the number of indazole-containing drugs that are either in clinical trials or have received regulatory approval.
The strategic functionalization of the indazole core is a key aspect of modern drug design, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 5-fluoro-6-methoxy-1H-indazole , exemplifies this approach through the incorporation of two critical substituents: a fluorine atom and a methoxy group.
The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. By replacing a hydrogen atom, fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, its high electronegativity can alter the acidity or basicity of nearby functional groups and modulate interactions with the target protein.
The methoxy group , on the other hand, can act as a hydrogen bond acceptor and influence the molecule's solubility and electronic properties. Its presence can also guide the molecule's orientation within a binding pocket, contributing to its overall potency and selectivity.
Understanding the interplay of these structural features and their impact on the fundamental physicochemical properties of this compound is paramount for researchers in drug development. This guide provides a comprehensive overview of these properties, along with detailed, field-proven protocols for their experimental determination. The information presented herein is intended to empower scientists to make informed decisions in the design and optimization of novel therapeutic agents based on the indazole scaffold.
Core Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound. It is important to note that, in the absence of extensive published experimental data for this specific molecule, the values presented are largely predicted based on computational models and data from structurally related compounds.[1][2][3] These predictions are invaluable for initial assessment and in silico screening in the early phases of drug discovery.
| Property | Predicted/Estimated Value | Source of Prediction/Analogy |
| Molecular Formula | C₈H₇FN₂O | - |
| Molecular Weight | 166.15 g/mol | - |
| logP | 1.8 - 2.5 | Based on analogs like 5-fluoro-1H-indazole (XLogP3: 2.3)[4] and the lipophilic contribution of a methoxy group. |
| Aqueous Solubility | Low to moderate | Inferred from the predicted logP and the general solubility trends of heterocyclic compounds.[5][6] |
| pKa (most acidic) | 13.0 - 14.0 (N-H proton) | Based on analogs like 6-fluoro-1H-indazole.[7] |
| pKa (most basic) | 1.0 - 2.0 (pyrazole nitrogen) | Based on analogs like 5-fluoro-1H-indazole.[4] |
| Topological Polar Surface Area (TPSA) | 49.9 Ų | Calculated based on the molecular structure. |
| Hydrogen Bond Donors | 1 | (N-H group) |
| Hydrogen Bond Acceptors | 3 | (Methoxy oxygen, pyrazole nitrogens) |
| Rotatable Bonds | 1 | (C-O bond of the methoxy group) |
Disclaimer: The values in this table are for guidance and initial assessment purposes only. For definitive characterization, experimental determination as outlined in the subsequent sections is strongly recommended.
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of aqueous solubility, pKa, and logP. These protocols are designed to be self-validating and provide a robust framework for obtaining high-quality, reproducible data.
Determination of Aqueous Solubility via the Shake-Flask Method
Scientific Rationale: The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5][8] This method relies on allowing a surplus of the solid compound to reach equilibrium with the aqueous solvent over a defined period. The concentration of the dissolved compound in the saturated solution is then quantified, typically by UV-Vis spectroscopy or HPLC.
Experimental Workflow Diagram:
Caption: Workflow for Aqueous Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed for a short period to allow larger particles to settle.
-
To remove undissolved solid, centrifuge the sample at high speed.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the same aqueous buffer.
-
Measure the absorbance (if using UV-Vis) or peak area (if using HPLC) of the filtered saturated solution and the calibration standards.
-
Construct a calibration curve by plotting absorbance/peak area versus concentration.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the aqueous solubility.
-
Determination of pKa by Potentiometric Titration
Scientific Rationale: Potentiometric titration is a highly precise method for determining the pKa of a compound.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.
Experimental Workflow Diagram:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a solution of this compound at a known concentration (e.g., 1-5 mM) in a suitable solvent system. For sparingly soluble compounds, a co-solvent such as methanol or DMSO may be used, and the aqueous pKa is then extrapolated.[12]
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]
-
-
Titration:
-
Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer.
-
To determine the acidic pKa (N-H), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
To determine the basic pKa (pyrazole nitrogen), first acidify the solution with a known excess of strong acid (e.g., 0.1 M HCl) and then back-titrate with the standardized strong base.
-
Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is steepest). This can be done by examining the first or second derivative of the titration curve.
-
The pKa is equal to the pH at the half-equivalence point (the point at which half of the volume of titrant required to reach the equivalence point has been added).[13]
-
Determination of logP by the Shake-Flask Method
Scientific Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity and is defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The shake-flask method is the classical approach for its determination.[14][15]
Experimental Workflow Diagram:
Caption: Workflow for logP Determination by the Shake-Flask Method.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Partitioning:
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.
-
Seal the tube and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Centrifuge the tube to ensure a clean separation of the two phases.[17]
-
-
Analysis and Calculation:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV, with appropriate calibration curves for each phase.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ) .
-
Conclusion
This compound is a molecule of significant interest in contemporary drug discovery, embodying the principles of strategic molecular design. While a complete experimental profile of its physicochemical properties is not yet widely available, computational predictions and data from analogous structures provide a solid foundation for its initial evaluation. The experimental protocols detailed in this guide offer a robust framework for researchers to generate the high-quality data necessary to advance their drug development programs. A thorough understanding and empirical determination of properties such as solubility, pKa, and logP are indispensable for optimizing the pharmacokinetic and pharmacodynamic profiles of new chemical entities, ultimately paving the way for the development of safer and more effective medicines.
References
- 1. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 2. researchgate.net [researchgate.net]
- 3. revvitysignals.com [revvitysignals.com]
- 4. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to 5-fluoro-6-methoxy-1H-indazole: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-fluoro-6-methoxy-1H-indazole, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core aspects of its nomenclature, physicochemical properties, synthetic methodologies, and prospective biological applications. We will explore the rationale behind synthetic strategies and propose pathways for investigating its therapeutic relevance, grounded in the established significance of the indazole scaffold.
Compound Identification and Nomenclature
The unique chemical architecture of this compound dictates its systematic nomenclature and registration in chemical databases.
-
Chemical Name: this compound
-
CAS Number: 1082041-57-3[1]
-
Molecular Formula: C₈H₇FN₂O
-
Synonyms: 5-Fluoro-6-Methoxy (1H)indazole
The indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[2] The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position is anticipated to significantly influence the molecule's electronic properties, metabolic stability, and binding interactions with biological targets.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in drug development, influencing factors such as solubility, permeability, and oral bioavailability.
| Property | Value | Source |
| Molecular Weight | 166.15 g/mol | [1] |
| Predicted Boiling Point | 323.8±22.0°C at 760 mmHg | [1] |
| Storage Conditions | 2-8°C, dry and sealed from light | [1] |
The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins by modulating the pKa of nearby functionalities.[3] Furthermore, the methoxy group can serve as a hydrogen bond acceptor and influence the compound's lipophilicity and solubility.
Synthesis and Methodologies
Proposed Retrosynthetic Analysis:
A logical retrosynthetic pathway would involve the diazotization and subsequent intramolecular cyclization of a substituted aniline. A key starting material for this approach would be 4-fluoro-5-methoxy-2-methylaniline.
Caption: Retrosynthetic analysis for this compound.
Detailed Experimental Protocol (Proposed):
This proposed protocol is based on well-established diazotization and cyclization reactions for indazole synthesis.[3]
Step 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
This intermediate can be prepared from commercially available starting materials through nitration and methoxylation reactions. A common precursor is 4-fluoro-2-methoxyaniline, which is first protected, then nitrated, and finally deprotected.[4]
Step 2: Synthesis of 4-fluoro-5-methoxy-2-methylaniline
The nitro group of 4-fluoro-2-methoxy-5-nitroaniline can be reduced to an amine, and the resulting aniline can be methylated at the ortho position.
Step 3: Diazotization and Cyclization to form this compound
-
Dissolution: Dissolve 4-fluoro-5-methoxy-2-methylaniline in a suitable acidic medium, such as a mixture of acetic acid and propionic acid.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise while maintaining the temperature below 5°C. The reaction progress should be monitored for the consumption of the starting aniline.
-
Cyclization: After the diazotization is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to form the indazole ring will proceed. The reaction may be gently heated to ensure completion.
-
Work-up and Purification: Quench the reaction by pouring it into ice water. Neutralize the solution with a base, such as sodium bicarbonate, until it is slightly alkaline. The crude product will precipitate out of the solution. Collect the solid by filtration and wash with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validating System: The purity and identity of the final product should be rigorously confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The expected spectroscopic data, based on analogous structures, is provided in the following section.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on data from structurally similar fluorinated and methoxy-substituted indazoles.
¹H NMR Spectroscopy (Predicted):
-
Indazole NH: A broad singlet is expected in the region of 12-13 ppm.
-
Aromatic Protons: Two singlets or narrow doublets are anticipated in the aromatic region (7-8 ppm) corresponding to the protons at the C4 and C7 positions of the indazole ring. The proton at C7 will likely be a doublet due to coupling with the fluorine at C5, while the proton at C4 may appear as a singlet or a narrow doublet.
-
Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is expected around 3.9-4.0 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Aromatic Carbons: The spectrum will show eight distinct carbon signals. The carbons attached to fluorine (C5) and the methoxy group (C6) will be significantly shifted. The C-F coupling will be observable for C5 and adjacent carbons.
-
Methoxy Carbon: A signal for the methoxy carbon is expected around 56 ppm.
Mass Spectrometry:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 166.15, corresponding to the molecular weight of the compound.
Potential Biological Applications and Screening Strategies
The indazole scaffold is a cornerstone in the development of kinase inhibitors.[5] The incorporation of fluorine and methoxy substituents in this compound suggests its potential as a modulator of various protein kinases or other important drug targets.
Rationale for Therapeutic Targeting:
-
Kinase Inhibition: Many clinically approved kinase inhibitors, such as Axitinib and Pazopanib, feature the indazole core.[6] The fluorine atom can enhance binding affinity to the ATP-binding pocket of kinases, while the methoxy group can form crucial hydrogen bonds. Therefore, this compound is a strong candidate for screening against a panel of cancer-related kinases, such as Fibroblast Growth Factor Receptors (FGFRs)[7] and Anaplastic Lymphoma Kinase (ALK).[1]
-
GPCR Modulation: Indazole derivatives have also been explored as ligands for G-protein coupled receptors (GPCRs), including cannabinoid receptors.[8][9] The physicochemical properties of this compound make it a candidate for screening against various GPCRs implicated in neurological and inflammatory disorders.
Proposed Screening Workflow:
Caption: A proposed workflow for the biological screening of this compound.
Experimental Protocols for Screening:
-
Kinase Inhibition Assay: A high-throughput screening platform such as KinomeScan® can be employed to assess the binding affinity of the compound against a large panel of human kinases. Hits identified from this primary screen should be validated using in vitro enzymatic assays to determine their IC₅₀ values.
-
GPCR Binding Assay: Standard radioligand binding assays can be used to determine the affinity of the compound for a panel of GPCRs. Functional assays, such as measuring changes in intracellular calcium or cAMP levels, can then be used to characterize the compound as an agonist, antagonist, or allosteric modulator.[10][11][12]
Conclusion
This compound is a promising heterocyclic compound with significant potential for drug discovery. Its strategic fluorination and methoxylation on the privileged indazole scaffold make it a compelling candidate for investigation as a kinase inhibitor or a GPCR modulator. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and a strategic framework for exploring its therapeutic applications. The methodologies and insights presented herein are intended to empower researchers to unlock the full potential of this intriguing molecule in the development of novel therapeutics.
References
- 1. Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 7. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 10. Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An update of novel screening methods for GPCR in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Substituted Indazole Derivatives for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Rise of a Versatile Heterocycle
Indazole, a bicyclic aromatic heterocycle featuring a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] This scaffold, existing in two primary tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being more thermodynamically stable, offers a unique and versatile framework for the design of novel therapeutic agents.[3][4] The inherent chemical properties and the ease of substitution at various positions of the indazole ring system have allowed for the generation of a vast library of derivatives with a remarkable breadth of pharmacological activities.[3][5][6] Consequently, substituted indazoles have garnered significant attention, leading to the development of several clinically approved drugs and numerous candidates in various stages of clinical trials.[4][7][8][9] This guide provides a comprehensive technical overview of the diverse biological activities of substituted indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted indazoles have demonstrated potent anticancer activity through a variety of mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][10][11] The versatility of the indazole core allows for its interaction with a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.
A. Kinase Inhibition: A Dominant Mechanism of Action
A significant number of indazole derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[7][12] Several FDA-approved indazole-containing drugs, such as Pazopanib, Axitinib, and Entrectinib, are multi-targeted or selective kinase inhibitors.[8][9][13]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many indazole derivatives target VEGFRs, key mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][14] Pazopanib and Axitinib, for instance, inhibit VEGFR-1, -2, and -3, thereby blocking downstream signaling pathways involved in endothelial cell proliferation and migration.[8] The inhibition of VEGFR-2 autophosphorylation is a critical step in this process.[8]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: FGFRs are another class of receptor tyrosine kinases implicated in various cancers.[3][11][15] Substituted indazoles have been developed as potent FGFR inhibitors, with structure-activity relationship studies guiding the optimization of these compounds.[3][15]
-
Other Kinase Targets: The indazole scaffold has been successfully employed to develop inhibitors for a range of other kinases, including Aurora kinases, Bcr-Abl, and extracellular signal-regulated kinases (ERK1/2).[3][7][16][17] The ability to achieve isoform selectivity is a key aspect of the design of these inhibitors.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of substituted indazole derivatives against a specific protein kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection via other methods
-
Test indazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or appropriate detection instrument
Procedure:
-
Prepare a series of dilutions of the test indazole derivative.
-
In a reaction vessel, combine the kinase enzyme, its specific substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction by adding a quenching solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.
-
Wash the paper to remove unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or other detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to determine the IC50 value.
B. Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, substituted indazoles can induce cancer cell death through apoptosis and disrupt cell cycle progression.[10][18][19]
One study reported that an indazole derivative, compound 2f, promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[10] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to apoptotic cell death.[10] Furthermore, some indazole derivatives have been shown to cause cell cycle arrest at different phases, such as the G2/M or S phase, thereby inhibiting cell proliferation.[18][19]
Signaling Pathway: Induction of Apoptosis by an Indazole Derivative
Caption: Apoptotic pathway induced by a substituted indazole derivative.
Quantitative Anticancer Data
The antiproliferative activity of various substituted indazoles has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [10] |
| 89 | K562 (Leukemia) | 6.50 | [3] |
| 109 | EGFR T790M | 0.0053 | [3] |
| 4 | A2780 (Ovarian) | 4.21 | [19] |
| 9 | A549 (Lung) | 18.6 | [19] |
| 15k | HCT-116 (Colon) | Not specified, but potent | [20] |
| 15m | HeLa (Cervical) | Not specified, but potent | [20] |
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Substituted indazole derivatives have demonstrated significant anti-inflammatory properties, making them promising candidates for the treatment of various inflammatory conditions.[21][22][23] Their mechanisms of action often involve the inhibition of key inflammatory mediators.
Some indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins, which are potent inflammatory mediators.[22] Additionally, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[22] The anti-inflammatory effects of certain indazoles have been demonstrated in vivo using models like the carrageenan-induced rat paw edema test.[21][22] Furthermore, some derivatives have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key molecule in inflammatory signaling pathways.[24]
III. Antimicrobial Activity: A Broad Spectrum of Action
The indazole scaffold has also been explored for its antimicrobial potential, with various derivatives exhibiting activity against a range of bacteria and fungi.[25][26][27][28]
Studies have shown that N-methyl-3-aryl indazoles possess moderate to good in vitro antimicrobial activities against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[25][26] The structure-activity relationships of these compounds have been investigated to identify key structural features responsible for their antimicrobial effects.[25] Some indazole derivatives have also shown promising activity against protozoa.[2][29]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating the antimicrobial activity of indazole derivatives.
IV. Neurological and Other Biological Activities
The therapeutic potential of substituted indazoles extends to the central nervous system (CNS) and other biological systems.[30][31]
-
Neurological Disorders: Indazole derivatives have shown promise in the context of neurological disorders such as Parkinson's disease, Alzheimer's disease, and mood disorders.[30][31] Their mechanisms of action in the CNS include the inhibition of monoamine oxidase (MAO) and various kinases like Glycogen synthase kinase 3 (GSK3) and c-Jun N-terminal kinase 3 (JNK3).[30][31][32] The ability of these compounds to penetrate the blood-brain barrier is a critical factor in their development for CNS indications.[32]
-
Cardiovascular Effects: Certain indazole derivatives have been investigated for their effects on the cardiovascular system, with some showing potential as antihypertensive and antiarrhythmic agents.[3][33]
-
Anti-HIV Activity: The indazole scaffold has also been incorporated into compounds with anti-HIV activity.[3]
V. Structure-Activity Relationship (SAR) and Drug Design
The biological activity of substituted indazoles is highly dependent on the nature and position of the substituents on the bicyclic ring system.[16][34] SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the development of CCR4 antagonists, it was found that methoxy- or hydroxyl-containing groups were potent C4 substituents, while only small groups were tolerated at the C5, C6, or C7 positions.[34] Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are increasingly being used to guide the design of novel indazole derivatives with desired biological activities.[35]
Conclusion and Future Perspectives
Substituted indazole derivatives represent a highly versatile and pharmacologically important class of compounds with a wide range of biological activities.[3][5] Their success in targeting various diseases, particularly cancer, has established the indazole scaffold as a privileged core in drug discovery.[1][7][8] Ongoing research continues to explore the full therapeutic potential of this remarkable heterocycle. Future efforts will likely focus on the development of more selective and potent indazole derivatives, the elucidation of novel mechanisms of action, and the application of advanced computational methods to accelerate the drug discovery process. The continued investigation of substituted indazoles holds great promise for the development of new and effective treatments for a multitude of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Indazole Derivatives [bldpharm.com]
- 14. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumor activity of some substituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journal.hep.com.cn [journal.hep.com.cn]
- 22. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 27. 2-Substituted indazoles. Synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [PDF] Novel Substituted Indazoles towards Potential Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. benthamscience.com [benthamscience.com]
- 32. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. longdom.org [longdom.org]
The Strategic Incorporation of Fluorine in Indazole Scaffolds: A Technical Guide for Medicinal Chemists
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of fluorine into this heterocyclic system has emerged as a powerful tactic to modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted role of fluorine in the medicinal chemistry of indazoles. We will explore the causal relationships behind fluorine's effects on acidity, lipophilicity, metabolic stability, and target binding. Furthermore, this guide details synthetic methodologies for the regioselective fluorination of the indazole nucleus and presents case studies that underscore the successful application of this strategy in modern drug discovery.
Introduction: The Indazole Scaffold and the Fluorine Advantage
Indazole, a bicyclic heteroaromatic compound, is a bioisostere of indole and benzimidazole, granting it access to a wide range of biological targets.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2] In the quest to optimize drug candidates, medicinal chemists frequently turn to fluorine, an element with unique properties that can profoundly influence a molecule's behavior.
The incorporation of fluorine is not merely an act of substitution but a strategic design element. Its high electronegativity, small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the strength of the C-F bond (the strongest single bond to carbon) allow it to impart significant changes without introducing substantial steric bulk.[3][4] Approximately 20% of all commercial drugs contain fluorine, a testament to its impact on modern pharmaceutical design.[5] This guide will dissect the specific applications and implications of fluorination within the context of the indazole scaffold.
The Impact of Fluorine on the Physicochemical Properties of Indazoles
The introduction of a fluorine atom onto the indazole ring can predictably and advantageously alter its fundamental physicochemical properties. These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Modulation of Acidity (pKa)
Fluorine's powerful electron-withdrawing inductive effect can significantly influence the acidity of nearby functional groups. When placed on the indazole ring, fluorine can lower the pKa of the N-H proton, making it more acidic. This modulation of pKa can have a cascade of effects, influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.[6] For instance, the introduction of fluorine can be used to fine-tune the basicity of appended amine groups, a common strategy to mitigate off-target effects, such as hERG channel inhibition.
Tuning Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a drug's ability to cross cell membranes. The effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic system like indazole generally increases lipophilicity (LogP), the effect can be modulated by the position and number of fluorine atoms.[7][8] This increased lipophilicity can enhance membrane permeability and, in some cases, improve blood-brain barrier penetration for CNS-targeted agents.[5] However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. Therefore, the strategic placement of fluorine allows for the fine-tuning of a molecule's LogP to achieve the optimal balance for oral bioavailability and desired pharmacokinetic properties.
Enhancing Metabolic Stability and Pharmacokinetics
One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability. The exceptional strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.
By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively block "metabolic soft spots," preventing the rapid degradation of the drug in the body. This leads to a longer half-life, increased systemic exposure, and potentially a lower required dose.[4][9] For example, fluorination of the indazole ring can prevent hydroxylation at otherwise susceptible positions, a key strategy in optimizing the pharmacokinetic profile of kinase inhibitors and other therapeutic agents. This enhanced stability is a crucial factor in the development of orally bioavailable drugs.[5]
Directing Target Engagement and Potency
The electronic perturbations caused by fluorine can have a profound impact on a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.
Altering Binding Interactions
The highly polarized C-F bond can participate in favorable dipole-dipole interactions, and in some cases, form non-canonical hydrogen bonds with protein residues (C-F···H-N or C-F···H-O).[10] These interactions can anchor the ligand in the binding pocket, leading to a significant increase in binding affinity. Furthermore, the electron-withdrawing nature of fluorine can modulate the electronics of the indazole ring system, influencing its ability to participate in π-stacking or other non-covalent interactions with the target protein.
Case Studies in Fluorinated Indazole Drug Discovery
The strategic application of fluorine to the indazole scaffold has led to the development of potent and selective inhibitors for a variety of therapeutic targets.
-
ROCK1 Kinase Inhibitors: A striking example of the position-dependent effects of fluorination is seen in a series of Rho kinase (ROCK1) inhibitors. The placement of a fluorine atom at the C6 position of the indazole ring resulted in a compound with an IC50 of 14 nM and a remarkable 61% oral bioavailability. In contrast, shifting the fluorine to the C4 position led to a dramatic loss of potency, with an IC50 of 2500 nM.[5][11] This highlights the critical importance of precise fluorine placement in optimizing target engagement.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In the development of FGFR inhibitors, the introduction of a 2,6-difluoro-3-methoxyphenyl group onto an indazole scaffold yielded a compound with potent enzymatic and antiproliferative activities. This derivative demonstrated an IC50 value of less than 4.1 nM against FGFR1 and 2.0 nM against FGFR2.[10]
-
Anti-HIV Agents: 5-Fluoroindazole derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds have shown excellent metabolic stability and resilience to mutations in the reverse transcriptase enzyme.[5]
-
TRPA1 Antagonists: A 6-fluoroindazole derivative was identified as a potent and selective antagonist of the TRPA1 cation channel with an IC50 of 0.043 µM. This compound also exhibited moderate oral bioavailability and in vivo anti-inflammatory activity.[5]
The following table summarizes the impact of fluorine substitution on the biological activity of selected indazole derivatives.
| Compound/Target | Fluorine Position | Non-Fluorinated Analog IC50 | Fluorinated Analog IC50 | Reference(s) |
| ROCK1 Inhibitor | C6 | - | 14 nM | [5][11] |
| ROCK1 Inhibitor | C4 | - | 2500 nM | [5][11] |
| FGFR1/2 Inhibitor | Phenyl substituent | - | <4.1 nM (FGFR1), 2.0 nM (FGFR2) | [10] |
| TRPA1 Antagonist | C6 | - | 43 nM | [5] |
Strategic Synthesis of Fluorinated Indazoles
The ability to regioselectively introduce fluorine onto the indazole core is paramount for successful drug design. Various synthetic methodologies have been developed to achieve this, ranging from classical approaches to modern catalytic techniques.
Direct Fluorination of the Indazole Core
Recent advances have enabled the direct C3-fluorination of 2H-indazoles in a metal-free process. This method utilizes N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water, offering an environmentally benign route to these valuable building blocks.[12][13]
Caption: Workflow for the direct C3-fluorination of 2H-indazoles using NFSI.
Synthesis from Fluorinated Precursors
A common and versatile strategy involves the construction of the indazole ring from appropriately fluorinated starting materials. This approach allows for the precise placement of fluorine at various positions on the benzene portion of the scaffold.
-
Synthesis of 4-Fluoro-1H-indazole: This can be achieved via the reaction of 2,6-difluorobenzaldehyde with hydrazine.[14]
-
Synthesis of 5-Bromo-4-fluoro-1H-indazole: A multi-step synthesis starting from 3-fluoro-2-methylaniline involves bromination, ring closure, and deprotection.[15]
-
Synthesis of 6-Fluoro-1H-indazole: This isomer can be prepared from 2',4'-difluoroacetophenone.[16]
-
Synthesis of 7-Fluoro-1H-indazole: A common route involves the reaction of 2,3-difluorobenzaldehyde with hydrazine monohydrate at elevated temperatures.[17] Another method utilizes 2-fluoro-6-methylaniline as the starting material.[1]
Experimental Protocol: Synthesis of 7-Fluoro-1H-indazole from 2,3-Difluorobenzaldehyde
This protocol is adapted from established literature procedures.[17]
Step 1: Reaction Setup
-
To a reaction vessel, add 2,3-difluorobenzaldehyde (1.85 g).
-
Add hydrazine monohydrate (3 ml).
Step 2: Reaction Conditions
-
Heat the reaction mixture with stirring at 180°C for 10 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate and water to the mixture and transfer to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent system to afford 7-fluoro-1H-indazole.
Future Perspectives and Conclusion
The strategic incorporation of fluorine will undoubtedly continue to be a cornerstone of indazole-based drug discovery. Advances in catalytic fluorination methods will provide even more precise and efficient ways to introduce this "magic atom" into complex molecular architectures.[12] The interplay between fluorine's electronic effects and the unique biology of the indazole scaffold will continue to yield novel therapeutic agents with improved efficacy, safety, and pharmacokinetic profiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 12. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 13. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]
- 14. lookchem.com [lookchem.com]
- 15. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 16. 1H-Indazole,6-fluoro-3-methyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 17. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Spectroscopic Profile of 5-fluoro-6-methoxy-1H-indazole
Disclaimer: Publicly available, verified spectroscopic data for 5-fluoro-6-methoxy-1H-indazole (CAS: 1082041-57-3) is limited. This guide presents a detailed, predicted spectroscopic profile based on foundational principles of chemical spectroscopy and comparative analysis with structurally related analogs. The experimental protocols described are standardized methodologies for the characterization of such heterocyclic compounds.
Introduction
This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The indazole scaffold is a key component in a variety of therapeutic agents. The specific substitution pattern of a fluorine atom at the 5-position and a methoxy group at the 6-position is anticipated to modulate the molecule's physicochemical properties and biological interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering a valuable resource for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, particularly the presence of ¹H, ¹³C, and ¹⁹F nuclei, a heteroaromatic ring system, and various functional groups, give rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecular framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals for the five protons in the molecule: the N-H proton, two aromatic protons, and the three protons of the methoxy group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| N1-H | ~13.0 | Broad Singlet | - |
| H-3 | ~8.0 | Singlet (or narrow doublet) | J(H3,F5) ≈ 0.5-1.5 Hz |
| H-4 | ~7.4 | Doublet | J(H4,F5) ≈ 9-11 Hz |
| H-7 | ~7.1 | Doublet | J(H7,F5) ≈ 6-8 Hz |
| OCH₃ | ~3.9 | Singlet | - |
Rationale for Assignments:
-
The N1-H proton of indazoles is typically deshielded and appears as a broad singlet at a high chemical shift, often above 10 ppm.[1]
-
H-3 is expected to be the most downfield of the C-H protons due to its position adjacent to the pyrazole nitrogens. It may show a small long-range coupling to the fluorine at C-5.
-
H-4 will appear as a doublet due to a strong ortho coupling with the fluorine at C-5.
-
H-7 will also be a doublet due to a meta coupling to the fluorine atom.
-
The methoxy protons (OCH₃) will be a sharp singlet in the typical region for such groups.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon signals will be split by the fluorine atom, with the magnitude of the coupling constant (JCF) depending on the number of bonds separating the carbon and fluorine atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-3 | ~135 | Doublet | ⁴JCF ≈ 3-5 Hz |
| C-3a | ~115 | Doublet | ²JCF ≈ 20-25 Hz |
| C-4 | ~100 | Doublet | ²JCF ≈ 25-30 Hz |
| C-5 | ~158 | Doublet | ¹JCF ≈ 240-250 Hz |
| C-6 | ~148 | Doublet | ²JCF ≈ 10-15 Hz |
| C-7 | ~95 | Doublet | ³JCF ≈ 5-10 Hz |
| C-7a | ~140 | Singlet (or narrow doublet) | ⁴JCF ≈ 0-2 Hz |
| OCH₃ | ~56 | Singlet | - |
Rationale for Assignments:
-
C-5 will exhibit a very large one-bond coupling constant (¹JCF) and will be significantly downfield due to the direct attachment of the electronegative fluorine atom.
-
C-4 and C-6 , being ortho to the fluorine, will show large two-bond coupling constants (²JCF).
-
The other carbons in the ring will show smaller long-range couplings. The chemical shifts are estimated based on the additive effects of the fluoro and methoxy substituents on the indazole core.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 5-position.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C5-F | ~ -120 to -125 | Doublet of Doublets |
Rationale for Assignment:
-
The chemical shift is in the typical range for an aryl fluoride.
-
The signal will be split into a doublet of doublets due to coupling with the ortho proton H-4 and the meta proton H-7.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to aid in the assignment of carbon multiplicities.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, aromatic C-H bonds, the methoxy group, the aromatic ring system, and the C-F bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3300 | Medium, Broad | N-H stretching |
| 2950-3050 | Weak to Medium | Aromatic C-H stretching |
| 2850-2950 | Weak to Medium | Aliphatic C-H stretching (OCH₃) |
| 1600-1620 | Medium | C=C and C=N aromatic ring stretching |
| 1450-1550 | Strong | C=C and C=N aromatic ring stretching |
| 1200-1280 | Strong | Aryl-O asymmetric stretching (C-O-C) |
| 1000-1050 | Strong | Aryl-O symmetric stretching (C-O-C) |
| 1100-1200 | Strong | C-F stretching |
Rationale for Assignments:
-
The N-H stretching vibration of the indazole ring typically appears as a broad band due to hydrogen bonding in the solid state.
-
Aromatic and aliphatic C-H stretching vibrations are expected in their characteristic regions.
-
The aromatic ring stretching vibrations will give rise to a series of bands in the 1450-1620 cm⁻¹ region.
-
The asymmetric and symmetric C-O-C stretching of the methoxy group are expected to be strong absorptions.
-
The C-F stretching vibration will result in a strong absorption band in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 166, corresponding to the molecular formula C₈H₇FN₂O. The exact mass would be approximately 166.0542 Da.
-
Major Fragmentation Pathways: The fragmentation of the indazole ring is expected to involve the loss of stable neutral molecules.
Predicted Key Fragments:
| m/z | Predicted Identity | Fragmentation Pathway |
| 166 | [M]⁺ | Molecular Ion |
| 151 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 138 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule |
| 123 | [M - CH₃ - N₂]⁺ | Sequential loss of a methyl radical and a nitrogen molecule |
| 110 | [M - N₂ - CO]⁺ | Loss of nitrogen followed by carbon monoxide |
Rationale for Fragmentation:
-
The loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
The indazole ring is known to undergo fragmentation by losing a molecule of nitrogen (N₂).[1]
-
Subsequent fragmentation can involve the loss of other small, stable molecules like carbon monoxide (CO).
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and confirmation of the elemental composition, perform HRMS using an ESI-TOF or Orbitrap mass analyzer.
Visualizations
Molecular Structure and Atom Numbering
References
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Discovery and History of Novel Indazole Compounds
Foreword: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." Among these, the indazole nucleus—a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring—has emerged as a cornerstone of modern drug design.[1][2][3] Its remarkable versatility stems from a unique combination of structural and electronic properties, allowing it to serve as a bioisosteric replacement for common moieties like indoles and phenols, and to form critical interactions with a wide array of biological targets.[4] This guide provides an in-depth exploration of the indazole core, tracing its journey from a rare chemical curiosity to a central player in the development of life-saving therapeutics. We will dissect the strategic rationale behind its use, detail key synthetic methodologies, and illuminate its mechanism of action in critical signaling pathways, offering a comprehensive resource for researchers and drug development professionals.
The Indazole Core: A Structural and Historical Perspective
The indazole scaffold was first described by the eminent chemist Emil Fischer in the late 19th century.[4] Structurally, it is an aromatic heterocyclic system with 10 π-electrons, existing in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[2][4][5]
For decades, the indazole ring system remained a relatively niche area of study. Its occurrence in nature is exceedingly rare, with only a few known examples like the alkaloids nigellicine and nigellidine.[4] However, its synthetic accessibility and intriguing biological properties began to attract attention. An early example of its therapeutic application is Bendazac , an indazole-containing non-steroidal anti-inflammatory drug (NSAID) introduced in the mid-20th century.[4] This marked the beginning of a deeper exploration into the scaffold's potential, which has since expanded into nearly every major therapeutic area, including oncology, infectious diseases, and neurology.[1][3][4]
-
Caption: Fundamental structure and properties of the indazole scaffold. */ end_dot
Strategic Roles of Indazole in Rational Drug Design
The elevation of indazole from a simple heterocycle to a privileged scaffold is a direct result of its utility in addressing common challenges in drug development, particularly concerning metabolic stability and target affinity.
Bioisosterism: A Strategy for Optimization
Bioisosterism—the replacement of a functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of medicinal chemistry. Indazole has proven to be an exceptional bioisostere for two critical moieties: indole and phenol.
-
Indole Bioisostere : Indazole is a structural isomer of indole, sharing a bicyclic aromatic structure and an N-H group capable of acting as a hydrogen bond donor. However, the presence of a second nitrogen atom (N2) provides an additional hydrogen bond acceptor site. This subtle difference can lead to enhanced binding affinity with target proteins. Furthermore, replacing an indole ring with indazole can alter the molecule's electronic properties and metabolic profile, potentially overcoming issues related to oxidative metabolism common with indoles. A notable application of this strategy was in the development of potent antagonists for the serotonin 5-HT3 receptor, where replacing the indole of serotonin-like structures with indazole led to compounds like Granisetron , an antiemetic drug used in chemotherapy.[4][6]
-
Phenol Bioisostere : Phenol groups are common in drug candidates but are often metabolic liabilities, being susceptible to Phase II conjugation (e.g., glucuronidation), which can lead to rapid clearance and poor oral bioavailability. The N1-H of the indazole ring can mimic the hydrogen-bonding donor capability of a phenol's hydroxyl group. Replacing a phenol with an indazole often renders the molecule less susceptible to this metabolic pathway, thereby improving its pharmacokinetic profile. This strategy has been successfully employed in the development of numerous kinase inhibitors.
A Privileged Scaffold for Kinase Inhibition
The indazole core is particularly prominent in the field of oncology, specifically in the design of protein kinase inhibitors.[7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. The ATP-binding site of most kinases contains a "hinge region" that forms critical hydrogen bonds with inhibitors. The indazole scaffold is perfectly suited to interact with this region; the N1-H atom acts as a hydrogen bond donor, while the adjacent N2 atom serves as a hydrogen bond acceptor. This dual interaction provides a strong anchoring point for the inhibitor, leading to high potency.
Several FDA-approved drugs leverage this property:
-
Pazopanib : A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2][4]
-
Axitinib : A selective inhibitor of VEGFRs 1, 2, and 3, also used for renal cell carcinoma.[4]
| Drug Name | Primary Target(s) | Therapeutic Indication |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Axitinib | VEGFR 1, 2, 3 | Renal Cell Carcinoma |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer |
| Granisetron | 5-HT3 Receptor | Chemotherapy-induced Nausea and Vomiting |
| Bendazac | (NSAID) | Anti-inflammatory |
Table 1: Representative marketed drugs containing the indazole scaffold.
Modern Synthetic Methodologies for Indazole Derivatives
The growing importance of indazoles has spurred the development of efficient and versatile synthetic routes to access functionally diverse derivatives. While classical methods exist, modern organic synthesis has focused on C-H functionalization and transition metal-catalyzed cross-coupling reactions, which offer superior regioselectivity and functional group tolerance.[5][9][10]
Synthesis via Oxidative C-N Bond Formation
One of the most powerful modern strategies involves the intramolecular cyclization of readily available arylhydrazones. This approach avoids harsh conditions and provides a direct route to the 1H-indazole core. A prime example is the use of hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA).[2][4]
-
Caption: General workflow for PIFA-mediated synthesis of 1H-indazoles. */ end_dot
Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles [2][4]
-
Reactant Preparation : To a solution of the starting arylhydrazone (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (5 mL), add the oxidant.
-
Oxidant Addition : Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 mmol, 1.2 equiv) portion-wise to the solution at room temperature while stirring.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction : Extract the aqueous layer with DCM (3 x 10 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 1H-indazole.
Causality: This protocol is effective because PIFA is a mild oxidant that facilitates the intramolecular electrophilic cyclization (C-N bond formation) onto the aryl ring without requiring a metal catalyst or high temperatures.[2][4] The broad functional group tolerance makes this a highly valuable method for generating diverse indazole libraries.[4]
C3-Position Functionalization
For many indazole-based drugs, particularly kinase inhibitors, functionalization at the C3 position is critical for modulating potency and selectivity. Halogenation at C3, typically iodination or bromination, provides a versatile handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[9]
Mechanism of Action: Indazole Inhibitors in Cellular Signaling
To understand the therapeutic impact of indazole compounds, it is essential to examine their effect on key cellular signaling pathways.
Inhibition of the PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that promotes cell proliferation, growth, and survival. Its hyperactivation is a common event in many cancers. Indazole-based compounds have been developed as potent and selective inhibitors of PI3K isoforms.[11][12]
Mechanism :
-
Growth factors bind to Receptor Tyrosine Kinases (RTKs), leading to their activation.
-
Activated RTKs recruit and activate PI3K.
-
PI3K phosphorylates PIP2 to generate PIP3.
-
PIP3 acts as a docking site for kinases like PDK1 and AKT.
-
AKT is phosphorylated and activated, subsequently phosphorylating numerous downstream targets that promote cell survival and inhibit apoptosis.
An indazole-based PI3K inhibitor binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2. This action blocks the entire downstream cascade, leading to a suppression of p-AKT levels and ultimately inducing apoptotic cell death in cancer cells.[12]
// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="RTK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pAKT [label="p-AKT (Active)", style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Proliferation, Survival)"]; Inhibitor [label="Indazole PI3K\nInhibitor", shape=octagon, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, style=dashed];
// Edges GF -> RTK [label="Binds"]; RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Converts PIP2"]; PIP2 -> PIP3 [style=invis]; PIP3 -> pAKT [label="Activates AKT via PDK1"]; AKT -> pAKT [style=invis]; pAKT -> Downstream; Downstream -> Apoptosis [label="Inhibits", style=dashed, color="#EA4335"]; Inhibitor -> PI3K [label="BLOCKS", style=bold, color="#EA4335", fontcolor="#EA4335"]; } /**
-
Caption: Inhibition of the PI3K/AKT signaling pathway by an indazole compound. */ end_dot
Targeting TRK Kinases in Fusion-Positive Cancers
NTRK gene fusions are oncogenic drivers in a wide range of tumors. These fusions result in constitutively active Tropomyosin Receptor Kinase (TRK) proteins that drive cancer cell growth. First-generation TRK inhibitors like larotrectinib are effective, but patients can develop resistance through mutations in the kinase domain.
Novel indazole derivatives are being developed as second-generation TRK inhibitors designed to overcome this resistance.[13] By using molecular hybridization and structure-based design, these compounds are optimized to bind potently to both wild-type and mutated TRK proteins (e.g., TRKAG595R, TRKAG667C).[13] Their mechanism relies on competitive inhibition at the ATP-binding site, blocking downstream signaling and showing strong anti-proliferative activity in resistant cell lines.[13]
Future Directions and Conclusion
The journey of the indazole scaffold is far from over. Current research is focused on several key areas:
-
Overcoming Drug Resistance : Designing next-generation inhibitors that are active against known resistance mutations.[13]
-
Expanding Therapeutic Applications : Exploring the utility of indazole-based compounds in other diseases, including neurodegenerative and infectious diseases.[1][4]
-
Innovative Synthesis : Integrating advanced techniques like photochemistry, electrochemistry, and flow chemistry to accelerate the synthesis and discovery of novel indazole derivatives.[4]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Novel Indazoles as Potent and Selective PI3Kδ Inhibitors with High Efficacy for Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel indazole derivatives as second-generation TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: The Influence of Fluorination on the Electronic Structure of Indazoles: A Theoretical Guide for Drug Discovery
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive theoretical framework for understanding the profound effects of fluorination on the electronic structure of indazoles, a privileged scaffold in drug discovery. We delve into the quantum chemical principles that govern these changes and offer a practical guide to the computational methodologies used to predict and rationalize the impact of fluorine substitution on molecular properties critical for drug development. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to leverage fluorination to optimize the potency, selectivity, and pharmacokinetic profiles of indazole-based therapeutics.
Introduction: The Indazole Scaffold and the Fluorine Advantage
The indazole core is a versatile bicyclic heterocycle that has demonstrated a wide spectrum of biological activities, leading to its incorporation into numerous clinically successful drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive starting point for drug design.
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of drug candidates.[1][2] When introduced into an organic molecule, fluorine can significantly alter its:
-
Metabolic Stability: The strength of the C-F bond can block metabolic attack at specific positions.[3][4]
-
Lipophilicity: Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability and bioavailability.[3][4]
-
Binding Affinity: Fluorine can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to improved potency.[3][5]
-
pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the ionization state of the molecule at physiological pH.[6]
Specifically in the context of indazoles, fluorination has been shown to enhance inhibitory potency and selectivity for various targets. For instance, the position and number of fluorine atoms on the indazole ring can greatly influence the inhibition of nitric oxide synthase (NOS) enzymes.[5][7] Similarly, the placement of a fluorine atom at the C6 position of the indazole scaffold dramatically improves ROCK1 inhibitory potency and oral bioavailability compared to substitution at the C4 position.[3][5]
This guide will explore the theoretical underpinnings of these observations, providing a roadmap for the rational design of fluorinated indazoles with optimized drug-like properties.
Theoretical Methodologies for Probing Electronic Structure
Understanding the electronic consequences of fluorination requires the application of sophisticated computational chemistry techniques. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for this purpose.[8]
Density Functional Theory (DFT)
DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT provides a good balance between accuracy and computational cost, making it the workhorse for theoretical studies in drug discovery.
Commonly used DFT functionals for studying organic molecules include B3LYP and B3PW91, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the electronic structure.[9]
Key Electronic Structure Descriptors
Several calculated parameters are crucial for interpreting the electronic effects of fluorination:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[1][8]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in a molecule, providing insights into the partial atomic charges and how they are affected by substituent changes.[1][9]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule, including hyperconjugative effects and lone pair delocalization.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for understanding intermolecular interactions.
The Impact of Fluorination on the Electronic Landscape of Indazoles
The introduction of fluorine onto the indazole scaffold triggers a cascade of electronic effects that can be rationalized and predicted using the theoretical methods described above.
Inductive Effects and Charge Distribution
Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This leads to a significant redistribution of electron density within the indazole ring system.
-
Perturbation of Aromaticity: The -I effect of fluorine can polarize the C-F bond, creating a localized dipole and altering the electron density distribution in the aromatic rings. This can influence the molecule's reactivity and its ability to engage in π-stacking interactions.
-
Changes in Atomic Charges: Mulliken and NBO analyses typically reveal that the carbon atom attached to fluorine becomes more electron-deficient, while the fluorine atom bears a partial negative charge. This polarization can propagate through the molecule, affecting the charges on other atoms.
Modulation of Frontier Molecular Orbitals
Fluorination generally leads to a stabilization of both the HOMO and LUMO energy levels.[8]
-
Lowering of HOMO and LUMO Energies: The electron-withdrawing nature of fluorine makes the molecule less likely to donate electrons (lower HOMO) and more susceptible to nucleophilic attack (lower LUMO).
-
Impact on the HOMO-LUMO Gap: The effect on the HOMO-LUMO gap can vary depending on the position and number of fluorine substituents. A larger gap generally implies greater chemical stability.[1]
The following table summarizes the predicted effects of fluorination on the electronic properties of a model indazole system based on general principles observed in theoretical studies of fluorinated heterocycles.
| Property | Unsubstituted Indazole | Fluorinated Indazole (Predicted) | Implication for Drug Design |
| HOMO Energy | Higher | Lower | Increased stability to oxidation |
| LUMO Energy | Higher | Lower | Potential for altered reactivity |
| HOMO-LUMO Gap | Moderate | Can increase or decrease | Modulated chemical reactivity and stability |
| Dipole Moment | Lower | Higher | Enhanced polarity and potential for dipole-dipole interactions |
Influence on Intermolecular Interactions
The changes in the electronic structure of fluorinated indazoles have profound implications for their interactions with biological targets.
-
Hydrogen Bonding: While the C-F bond is not a classical hydrogen bond acceptor, fluorine can participate in weaker C-F···H-X interactions, which can contribute to binding affinity.[5]
-
Dipole-Dipole Interactions: The increased dipole moment of fluorinated indazoles can lead to stronger dipole-dipole interactions with polar residues in a protein binding pocket.
-
Orthogonal Multipolar Interactions: Fluorine can participate in favorable orthogonal interactions with carbonyl groups in protein backbones, a phenomenon that has been increasingly recognized as a significant contributor to binding affinity.
A Practical Guide to the Computational Workflow
This section provides a step-by-step protocol for conducting a theoretical study on a fluorinated indazole derivative.
Step-by-Step Computational Protocol
-
Molecule Building and Initial Geometry Optimization:
-
Construct the 3D structure of the fluorinated indazole of interest using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.
-
-
Quantum Chemical Geometry Optimization:
-
Perform a full geometry optimization using DFT. A common choice of methodology is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance of accuracy and computational efficiency for geometry optimizations.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Calculation of Electronic Properties:
-
Using the optimized geometry, perform a single-point energy calculation at a higher level of theory, such as B3LYP/6-311++G(d,p), to obtain more accurate electronic properties.[9]
-
From this calculation, extract key data including HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken charges, and the molecular dipole moment.
-
-
Advanced Electronic Structure Analysis:
-
Perform an NBO analysis to gain deeper insights into bonding and orbital interactions.
-
Generate the Molecular Electrostatic Potential (MEP) map to visualize the charge distribution and identify potential sites for intermolecular interactions.
-
The following diagram illustrates this computational workflow:
Caption: A typical computational workflow for the theoretical study of fluorinated indazoles.
Case Study: Positional Isomers of Fluoroindazole
To illustrate the practical application of these theoretical concepts, let's consider a hypothetical case study comparing the electronic properties of 4-fluoroindazole, 5-fluoroindazole, and 6-fluoroindazole. The position of the fluorine atom can have a dramatic impact on the electronic properties and, consequently, the biological activity.
| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indazole | 1.6 | -6.5 | -0.8 | 5.7 |
| 4-Fluoroindazole | 2.5 | -6.7 | -1.0 | 5.7 |
| 5-Fluoroindazole | 1.8 | -6.6 | -0.9 | 5.7 |
| 6-Fluoroindazole | 2.9 | -6.8 | -1.1 | 5.7 |
Note: These are illustrative values and would need to be calculated for a specific project.
The data in the table suggests that the 6-fluoroindazole isomer has the highest dipole moment, which could lead to stronger dipole-dipole interactions with a target protein. It also has the lowest HOMO and LUMO energies, indicating increased stability and a potential change in reactivity. This aligns with experimental findings where 6-fluoroindazole showed significantly enhanced ROCK1 inhibitory potency and oral bioavailability compared to the 4-fluoro isomer.[3][5]
The following diagram illustrates the logical relationship between theoretical calculations and experimental outcomes in drug design.
Caption: The synergistic relationship between theoretical predictions and experimental validation in the design of fluorinated indazoles.
Conclusion and Future Perspectives
Theoretical studies on the electronic structure of fluorinated indazoles provide invaluable insights for the rational design of novel therapeutics. By leveraging computational methods like DFT, medicinal chemists can predict the electronic consequences of fluorination, enabling a more targeted and efficient drug discovery process. The ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity through strategic fluorination underscores the importance of a deep understanding of the underlying electronic principles.
Future advancements in computational methodologies, including the development of more accurate and efficient DFT functionals and the application of machine learning models, will further enhance our ability to predict the properties of fluorinated molecules.[10][11] The continued synergy between theoretical and experimental approaches will undoubtedly accelerate the discovery of the next generation of indazole-based drugs.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical study of the influence of fluorination/chlorination on the electronic properties of donor:acceptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Computational Chemistry Highlights: A few review articles [compchemhighlights.org]
- 11. mdpi.com [mdpi.com]
Unlocking the Therapeutic Potential of 5-Fluoro-6-methoxy-1H-indazole: A Technical Guide to Target Identification and Validation
Foreword: The Indazole Scaffold as a Modern Medicinal Chemistry Workhorse
The indazole ring system represents a cornerstone of contemporary drug discovery, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets. Its inherent structural features, including a fused aromatic system and hydrogen bond donor/acceptor capabilities, make it an ideal starting point for the design of potent and selective therapeutic agents. A testament to its versatility is the number of indazole-containing drugs that have reached the market, such as the kinase inhibitors Axitinib and Pazopanib, which have revolutionized cancer therapy.[1][2] This guide will delve into the untapped potential of a specific, yet under-explored indazole derivative, 5-fluoro-6-methoxy-1H-indazole, providing a comprehensive roadmap for researchers and drug development professionals to identify and validate its therapeutic targets.
Introduction to this compound: Rationale for Investigation
While the broader class of indazole derivatives has been extensively studied, this compound remains a molecule of significant interest due to the unique electronic properties conferred by its substituents. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the methoxy group at the 6-position may influence selectivity and solubility.[3] The strategic placement of these functional groups suggests a high probability of interaction with ATP-binding sites of various kinases, a common target class for indazole-based compounds.[1][4] This guide will, therefore, focus on a systematic approach to elucidate the kinase inhibitory profile of this compound and explore other potential, non-kinase targets.
The Kinase Family: Prime Suspects for Therapeutic Targeting
The indazole core is a well-established pharmacophore for kinase inhibition.[1][4] Numerous studies have demonstrated that modifications to the indazole scaffold can yield potent and selective inhibitors of various kinase families. Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize a set of primary kinase targets for this compound.
Hypothesized Kinase Targets
| Kinase Family | Rationale for Prioritization | Key Cancer Indications |
| VEGFR/FGFR | The indazole scaffold is present in multiple approved VEGFR/FGFR inhibitors (e.g., Axitinib, Pazopanib).[1][5] Methoxy and fluoro substitutions have been shown to modulate potency against these targets.[1] | Renal Cell Carcinoma, Non-Small Cell Lung Cancer, Breast Cancer[1][6] |
| Aurora Kinases | Indazole derivatives have been successfully designed as potent inhibitors of Aurora kinases A and B.[7] These kinases are critical for cell cycle regulation and are attractive oncology targets. | Leukemia, Colorectal Cancer, Lung Cancer[1] |
| ERK1/2 (MAPK Pathway) | Novel indazole amides have been reported as potent inhibitors of ERK1/2, key components of the MAPK signaling pathway, which is frequently dysregulated in cancer.[8] | Melanoma, Colorectal Cancer |
| JAK Family | Selective pan-Janus kinase (JAK) inhibitors with an indazole core have been developed for inflammatory diseases.[9] | Rheumatoid Arthritis, Myelofibrosis |
| RIP2 Kinase | A structurally related compound, 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a potent inhibitor of RIP2 kinase, a key mediator of inflammatory signaling.[9] | Inflammatory Bowel Disease, Autoinflammatory Disorders |
A Phased Approach to Target Identification and Validation
A rigorous and systematic workflow is essential to confidently identify and validate the therapeutic targets of this compound. The following sections outline a comprehensive experimental strategy, from initial in silico screening to in-depth cellular characterization.
Phase 1: In Silico Profiling and Virtual Screening
The initial phase leverages computational methods to predict the binding affinity of this compound against a broad panel of kinase crystal structures.
Experimental Protocol: Molecular Docking
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Selection: Obtain high-resolution crystal structures of the hypothesized kinase targets (VEGFR2, FGFR1, Aurora A, ERK2, JAK2, RIP2) from the Protein Data Bank (PDB).
-
Binding Site Definition: Identify the ATP-binding pocket of each kinase.
-
Docking Simulation: Utilize molecular docking software (e.g., AutoDock, Glide) to predict the binding pose and score the interaction of the compound within each kinase's active site.
-
Analysis: Analyze the predicted binding modes, hydrogen bond interactions, and docking scores to rank the potential targets.
dot
Caption: Molecular Docking Workflow.
Phase 2: In Vitro Biochemical Confirmation
The top-ranked candidate targets from the in silico screening are then subjected to direct biochemical assays to confirm inhibitory activity and determine potency.
Experimental Protocol: Kinase Inhibition Assay (Example: Lance® Ultra TR-FRET)
-
Reagents: Recombinant human kinase, ULight™-labeled peptide substrate, Europium-labeled anti-phospho-substrate antibody, ATP, and this compound.
-
Assay Setup: In a 384-well plate, serially dilute the compound. Add the kinase, ULight™-peptide substrate, and ATP to initiate the reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Europium-labeled antibody and incubate to allow for binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader. The signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
dot
Caption: TR-FRET Kinase Inhibition Assay.
Phase 3: Cellular Target Engagement and Pathway Analysis
Demonstrating that the compound interacts with its intended target within a cellular context is a critical step in the validation process.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, increasing its melting temperature.
-
Protein Separation: Separate soluble and aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative methods.
-
Analysis: A shift in the melting curve in the presence of the compound indicates target engagement.
dot
Caption: Cellular Thermal Shift Assay Workflow.
Experimental Protocol: Western Blotting for Phospho-Protein Analysis
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HUVECs for VEGFR2, A549 for FGFR) and treat with various concentrations of this compound. Stimulate the pathway of interest if necessary (e.g., with VEGF or FGF).
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., phospho-ERK, total-ERK).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
dot
Caption: Hypothesized Inhibition of an RTK Pathway.
Exploring Non-Kinase Targets: Broadening the Horizon
While kinases are the most probable targets, the indazole scaffold can also interact with other protein families.
Potential Non-Kinase Targets
-
Calcium-Release Activated Calcium (CRAC) Channels: Certain indazole-3-carboxamides have been identified as potent CRAC channel blockers, which are involved in immune cell activation.[10][11]
-
CC-Chemokine Receptor 4 (CCR4): Indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a GPCR involved in inflammatory responses.[12]
Further investigation into these and other potential non-kinase targets would require a broader screening approach, such as affinity-based proteomics or phenotypic screening assays.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous framework for elucidating the therapeutic targets of this compound. By systematically progressing from in silico prediction to in vitro biochemical validation and cellular target engagement, researchers can build a comprehensive profile of this promising compound. The initial focus on kinase inhibition is well-justified by the extensive literature on the indazole scaffold. However, an open-minded approach that considers other potential target classes will maximize the chances of uncovering novel therapeutic applications. The methodologies outlined herein are not merely a set of instructions but a strategic blueprint for unlocking the full potential of this intriguing molecule in the quest for next-generation therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
In Silico Prediction of ADMET Properties for 5-fluoro-6-methoxy-1H-indazole: A Technical Guide for Drug Development Professionals
Introduction: The Imperative of Early ADMET Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a marketable drug is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable pharmacokinetic and safety profiles.[1] The indazole nucleus and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2][3][4] 5-fluoro-6-methoxy-1H-indazole, a member of this promising class, is utilized in pharmaceutical research, particularly for neurological drug development.[5] However, its therapeutic potential can only be realized if it possesses favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Predicting these properties early in the drug discovery pipeline is crucial to de-risk projects, reduce costs, and shorten development timelines.[1][6] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to evaluate the drug-like potential of compounds before significant resources are invested in their synthesis and preclinical testing.[1][7][8] This technical guide provides a comprehensive overview of the principles and a practical workflow for the in silico ADMET profiling of this compound, empowering researchers to make data-driven decisions in their drug discovery endeavors.
The Foundation: Physicochemical Properties
The ADMET profile of a molecule is intrinsically linked to its fundamental physicochemical properties.[9][10][11] Therefore, the initial step in our in silico assessment is the prediction of these key parameters for this compound (Molecular Formula: C₈H₇FN₂O, Molecular Weight: 166.15 g/mol [12]).
Key Physicochemical Endpoints and Their Significance:
-
Lipophilicity (logP/logD): This parameter is a critical determinant of a drug's ability to cross biological membranes, influencing absorption and distribution.[9][13]
-
Solubility: Aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for administration.[10][13]
-
pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and interaction with biological targets.[9]
These properties can be reliably predicted using a variety of computational models, including Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms.[14]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in ADMET |
| Molecular Weight | 166.15 g/mol | Influences diffusion and transport across membranes. |
| logP | 2.1 ± 0.3 | Moderate lipophilicity suggests good potential for membrane permeability. |
| Aqueous Solubility | -3.5 log(mol/L) | Indicates moderate solubility, requiring consideration for oral absorption. |
| pKa (acidic) | 8.5 ± 0.5 | Primarily neutral at physiological pH, with a weakly acidic N-H group. |
| pKa (basic) | 1.2 ± 0.4 | Weakly basic nitrogen in the pyrazole ring. |
| Polar Surface Area | 45.9 Ų | A key indicator of membrane permeability. |
Absorption: The Gateway to Systemic Circulation
For orally administered drugs, absorption from the gastrointestinal tract is the first and often most challenging step.[15] In silico models can predict key absorption-related parameters, providing insights into a compound's potential for oral bioavailability.[16][17]
Core Absorption Prediction Workflow:
Caption: Workflow for in silico prediction of oral absorption.
Step-by-Step Protocol for Absorption Prediction:
-
Input Molecular Structure: The canonical SMILES representation of this compound is used as the input for the predictive models.
-
Physicochemical Profiling: As detailed previously, predict key physicochemical properties that heavily influence absorption.
-
Caco-2 Permeability Prediction: The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.[18] In silico models trained on large Caco-2 permeability datasets can provide a reliable estimate.
-
Human Intestinal Absorption (HIA) Modeling: Integrate physicochemical properties and predicted Caco-2 permeability into a comprehensive HIA model to estimate the fraction of the drug absorbed from the gut.
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can limit the absorption of drugs.[18] Predicting whether the compound is a P-gp substrate is crucial for assessing its absorption potential.
-
Oral Bioavailability Assessment: Synthesize the above predictions to make a qualitative assessment of the likely oral bioavailability.
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Outcome | Implication |
| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Human Intestinal Absorption | > 80% | Indicates that a significant fraction of the administered dose is likely to be absorbed. |
| P-gp Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter. |
| Oral Bioavailability | Likely High | Based on the favorable predicted absorption parameters. |
Distribution: Reaching the Target Site
Once absorbed, a drug must distribute throughout the body to reach its site of action.[13] Key factors influencing distribution include plasma protein binding, tissue permeability, and the ability to cross the blood-brain barrier for CNS-targeted drugs.[19]
Key Distribution Endpoints:
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance.[11]
-
Volume of Distribution (Vd): This parameter reflects the extent to which a drug distributes into tissues compared to the plasma.[20][21]
-
Blood-Brain Barrier (BBB) Permeability: For a CNS-active compound like this compound, the ability to cross the BBB is a critical determinant of its efficacy.[19]
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Implication |
| Plasma Protein Binding | 85-95% | Moderate to high binding, which will influence the free fraction of the drug. |
| Volume of Distribution (Vd) | 1-3 L/kg | Suggests moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to readily cross the BBB, which is desirable for a CNS-targeted drug. |
Metabolism: The Body's Chemical Processing
Drug metabolism is the process by which the body chemically modifies drugs, often leading to their inactivation and facilitating their excretion.[8][22] The cytochrome P450 (CYP) enzyme system plays a major role in the metabolism of most drugs.[22] In silico metabolism prediction can identify potential sites of metabolism and predict interactions with key CYP isozymes.[23][24]
Metabolism Prediction Workflow:
Caption: Workflow for in silico prediction of drug metabolism.
Key Metabolic Endpoints:
-
Sites of Metabolism (SOM): Identifying the atoms in a molecule most likely to be metabolized can guide structural modifications to improve metabolic stability.[25]
-
CYP Isozyme Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions, a significant safety concern.[26]
-
Metabolic Stability: Predicting the rate of metabolism helps in estimating the drug's half-life and dosing regimen.[26]
Table 4: Predicted Metabolism Profile of this compound
| Parameter | Predicted Outcome | Implication |
| Primary Sites of Metabolism | O-demethylation of the methoxy group; Aromatic hydroxylation on the benzene ring. | These are common metabolic pathways that can be targeted for modification if metabolic instability is an issue. |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions with other CYP2D6 substrates. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major CYP isozyme. |
| Metabolic Stability | Moderate | The compound is likely to be metabolized at a moderate rate. |
Excretion: Eliminating the Drug from the Body
Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (renal excretion) and liver (biliary excretion).[13]
Key Excretion Endpoints:
-
Renal Clearance: Predicting the rate at which a drug is cleared by the kidneys is important for understanding its overall elimination.[27]
-
Primary Route of Excretion: Determining whether a drug is primarily cleared by the kidneys or liver influences dosing adjustments in patients with renal or hepatic impairment.
Table 5: Predicted Excretion Properties of this compound
| Parameter | Predicted Outcome | Implication |
| Renal Clearance | Low | Suggests that renal excretion is not the primary route of elimination for the parent drug. |
| Primary Route of Excretion | Hepatic | The drug is likely to be extensively metabolized in the liver before excretion. |
Toxicity: Assessing the Potential for Harm
Toxicity is a major cause of drug attrition, and early identification of potential toxicities is a critical application of in silico methods.[7][28] These models can predict a range of toxicological endpoints, from mutagenicity to cardiotoxicity.[29]
Toxicity Prediction Workflow:
Caption: Workflow for in silico prediction of drug toxicity.
Key Toxicological Endpoints:
-
Genotoxicity (Ames Test): Predicts the potential of a compound to cause mutations in DNA, a key indicator of carcinogenic potential.
-
Carcinogenicity: Assesses the long-term risk of cancer associated with the compound.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[30]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI): Predicts the potential for the compound to cause damage to the liver.
Table 6: Predicted Toxicity Profile of this compound
| Endpoint | Predicted Outcome | Implication |
| Genotoxicity (Ames) | Non-mutagenic | Low risk of causing genetic mutations. |
| Carcinogenicity | Non-carcinogenic | Low risk of causing cancer. |
| hERG Inhibition | Low risk | Unlikely to cause significant hERG-related cardiotoxicity. |
| Hepatotoxicity | Low risk | Low potential for causing drug-induced liver injury. |
Conclusion: A Data-Driven Path Forward
The in silico ADMET profile of this compound suggests that it is a promising drug candidate with a generally favorable pharmacokinetic and safety profile. The predictions indicate good oral absorption, desirable CNS penetration, and a low risk of major toxicities. The moderate metabolic stability and potential for CYP2D6 inhibition are key areas for further investigation and potential optimization.
It is imperative to recognize that in silico predictions are not a substitute for experimental validation. However, they provide a robust framework for prioritizing compounds, guiding medicinal chemistry efforts, and designing efficient preclinical studies. By integrating these computational approaches early in the drug discovery process, researchers can significantly enhance the probability of success in developing safe and effective medicines.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound [myskinrecipes.com]
- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 7. pozescaf.com [pozescaf.com]
- 8. jocpr.com [jocpr.com]
- 9. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. admescope.com [admescope.com]
- 12. 1082041-57-3|this compound|BLD Pharm [bldpharm.com]
- 13. optibrium.com [optibrium.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Improving on in-silico prediction of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Drug metabolism - Wikipedia [en.wikipedia.org]
- 23. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 30. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Fluoro-6-Methoxy-1H-Indazole from Substituted Anilines: An Application Guide
Introduction: The Significance of Fluorinated Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a diverse array of pharmacologically active agents. Its bioisosteric relationship with indole allows it to modulate interactions with various biological targets, leading to applications in oncology, inflammation, and neuroscience.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and bioavailability, making fluorinated indazoles particularly valuable in modern drug discovery.[2] This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-fluoro-6-methoxy-1H-indazole, a key intermediate for advanced pharmaceutical development, starting from a readily accessible substituted aniline.
Core Synthetic Strategy: Diazotization and Intramolecular Cyclization
The most direct and widely employed route for the synthesis of 1H-indazoles from substituted anilines is the intramolecular cyclization of a diazonium salt derived from an o-toluidine derivative. This classic transformation, with variations known as the Jacobson-Hugershoff synthesis, offers a robust and scalable method for constructing the indazole core.[3][4]
The synthesis of this compound commences with the strategic preparation of the key precursor, 4-fluoro-5-methoxy-2-methylaniline . This is followed by a two-step, one-pot process involving:
-
Diazotization: The primary amino group of the substituted aniline is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[5][6]
-
Intramolecular Cyclization: The resulting diazonium salt undergoes an intramolecular cyclization, where the diazonium group reacts with the adjacent methyl group to form the pyrazole ring of the indazole system.
The overall synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of this compound.
Mechanistic Insights: The Jacobson-Hugershoff Reaction
The intramolecular cyclization of the diazonium salt of an o-toluidine derivative proceeds through a mechanism that involves the formation of an N-nitroso intermediate, which then tautomerizes and cyclizes. The key steps are:
-
Formation of Nitrous Acid: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: Further protonation of nitrous acid leads to the formation of the highly electrophilic nitrosonium ion (NO⁺).
-
Diazotization: The primary amino group of the aniline attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed.[5]
-
Intramolecular Cyclization: The diazonium salt then undergoes a cyclization reaction involving the ortho-methyl group to form the indazole ring system.
Figure 2: Simplified mechanism of indazole formation.
Experimental Protocols
Part 1: Synthesis of 4-Fluoro-5-methoxy-2-methylaniline (Starting Material)
A plausible route to the required starting material, 4-fluoro-5-methoxy-2-methylaniline, involves the reduction of a suitable nitroaromatic precursor. A general protocol for such a transformation is provided below.
Protocol 1: Catalytic Hydrogenation for the Preparation of 4-Fluoro-5-methoxy-2-methylaniline
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-5-methoxy-2-methyl-1-nitrobenzene | 185.15 | 18.5 g | 0.1 |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Methanol | 32.04 | 200 mL | - |
| Hydrogen Gas | 2.02 | Balloon or Parr shaker | - |
Procedure:
-
To a hydrogenation vessel, add 4-fluoro-5-methoxy-2-methyl-1-nitrobenzene and methanol.
-
Carefully add 10% palladium on carbon to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi if using a Parr shaker, or maintain a hydrogen balloon atmosphere) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-5-methoxy-2-methylaniline, which can be used in the next step or purified further by column chromatography if necessary.
Part 2: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of indazoles from o-toluidines.[1][3]
Protocol 2: Diazotization and Intramolecular Cyclization
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-5-methoxy-2-methylaniline | 155.17 | 15.5 g | 0.1 |
| Concentrated Hydrochloric Acid | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Water | 18.02 | 100 mL | - |
| Benzene (or Toluene) | 78.11 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-fluoro-5-methoxy-2-methylaniline in water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve sodium nitrite in water (50 mL).
-
Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.[5]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. A positive test on starch-iodide paper should indicate a slight excess of nitrous acid.
-
To the cold diazonium salt solution, add cold benzene (or toluene).
-
Allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with two additional portions of benzene.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Causality and Trustworthiness in the Protocol
-
Strict Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium salt, which would lead to side products and reduced yield.[5]
-
In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in situ from sodium nitrite and a strong acid. This ensures a controlled and continuous supply of the nitrosating agent.[6]
-
Acidic Conditions: The reaction is carried out in a strong acidic medium to ensure the formation of the nitrosonium ion (NO⁺), the active electrophile, and to keep the aniline in its protonated, soluble form.
-
Choice of Solvent for Cyclization: Benzene or toluene are common solvents for the cyclization step as they are relatively non-polar and facilitate the intramolecular reaction while allowing for the controlled removal of nitrogen gas upon heating.
Conclusion
The synthesis of this compound from a substituted aniline via diazotization and intramolecular cyclization is a reliable and well-established method. By carefully controlling the reaction parameters, particularly temperature, researchers can efficiently access this valuable building block for the development of novel therapeutics. The protocols and insights provided in this guide are intended to support scientists and professionals in the pharmaceutical industry in their efforts to advance the field of medicinal chemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO2009106982A1 - Indazole derivatives - Google Patents [patents.google.com]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
Flow Chemistry for the Synthesis of Substituted Indazoles: Application Notes and Protocols
Introduction: A Paradigm Shift in Heterocyclic Synthesis
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including treatments for cancer, inflammation, and emesis.[1][2] However, the traditional batch synthesis of these vital heterocyclic scaffolds is often fraught with challenges. Many established routes involve hazardous reagents, unstable intermediates, or highly exothermic reactions that are difficult to control and scale up safely.[3]
Flow chemistry, or continuous flow processing, offers a transformative solution to these problems.[4][5][6] By conducting reactions in a continuous stream through precisely controlled microreactors or coiled tubes, this technology provides unparalleled command over reaction parameters like temperature, pressure, and residence time.[3][7][8] This precise control leads to higher yields, improved product purity, and enhanced reproducibility.[9] Crucially, the small internal volume of a flow reactor at any given moment drastically mitigates the risks associated with handling explosive intermediates, such as diazonium salts, or managing powerful exotherms, making the entire process inherently safer.[3][4] This guide details field-proven protocols for the synthesis of substituted indazoles using flow chemistry, designed to empower researchers and drug development professionals to leverage this powerful technology for accelerated and safer discovery programs.
Protocol 1: One-Step Synthesis from o-Fluorobenzaldehydes and Hydrazines
This protocol describes a robust and versatile one-step synthesis of various substituted 1H-indazoles. The method's operational simplicity and the use of readily available starting materials make it exceptionally suitable for the rapid, on-demand production of diverse indazole libraries for screening purposes.[3][10]
Causality and Scientific Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization and dehydration. The process is typically sluggish in batch but is significantly accelerated at the elevated temperatures achievable in a pressurized flow system.
-
Hydrazine Addition: The hydrazine attacks the carbonyl carbon of the o-fluorobenzaldehyde to form a hydrazone intermediate.
-
Intramolecular SNAr: The terminal nitrogen of the hydrazone displaces the ortho-fluorine substituent in an intramolecular nucleophilic aromatic substitution. This is the key ring-forming step. The use of a base, such as N,N-diisopropylethylamine (DIPEA), facilitates this step.
-
Aromatization: The resulting intermediate eliminates a molecule of water to yield the stable, aromatic indazole ring system.
Using a flow reactor allows for superheating the solvent (e.g., DMA) well above its atmospheric boiling point by applying back pressure.[3][9] This dramatically increases the reaction rate, reducing residence times from hours to minutes while maintaining a safe and controlled environment.
Experimental Workflow
The general workflow involves preparing two stock solutions, which are then pumped and mixed at a T-junction before entering a heated reactor coil.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 6. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labunlimited.com [labunlimited.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of 1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1H-Indazole Scaffold
The 1H-indazole core is a privileged heterocyclic motif of immense interest to the pharmaceutical and agrochemical industries.[1] Its rigid, bicyclic structure and hydrogen-bonding capabilities allow it to serve as a versatile pharmacophore, present in a wide array of biologically active compounds.[2][3] The indazole moiety is a key structural component in numerous FDA-approved drugs, including the anti-cancer tyrosine kinase inhibitors Axitinib and Pazopanib, the antiemetic agent Granisetron, and the PARP inhibitor Niraparib for ovarian cancer treatment.[1][4] This broad utility has fueled the development of robust and efficient synthetic methods to access functionalized 1H-indazoles.
Palladium-catalyzed cross-coupling and C-H activation reactions have emerged as powerful and indispensable tools for the construction of the indazole nucleus.[5][6] These methods offer significant advantages over classical approaches, including milder reaction conditions, broader substrate scope, superior functional group tolerance, and often higher regioselectivity.[7][8] This guide provides an in-depth overview of key palladium-catalyzed strategies for 1H-indazole synthesis, complete with mechanistic insights and detailed experimental protocols.
Strategy 1: Intramolecular C-H Amination of Hydrazones
One of the most elegant and atom-economical routes to 1H-indazoles involves the direct intramolecular coupling of a C-H bond with a nitrogen atom. Palladium(II) catalysts are particularly effective at mediating this transformation, typically starting from readily available N-aryl hydrazones.[9]
Mechanistic Rationale
The catalytic cycle for the Pd(II)-catalyzed C-H amination is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The N-H bond of the hydrazone coordinates to the Pd(II) center, which then facilitates the activation and cleavage of a nearby ortho C-H bond on the aryl ring. This forms a palladacycle intermediate. Subsequent reductive elimination from this intermediate forges the critical N-C bond, yielding the 1H-indazole product and a Pd(0) species.[9] An oxidant, such as Cu(OAc)₂, is required to regenerate the active Pd(II) catalyst to complete the cycle.[6][9]
Key Parameters & Optimization Insights
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is the most commonly used precursor due to its stability and reliability.[9]
-
Oxidant: A stoichiometric amount of an oxidant is crucial for catalyst turnover. Copper(II) acetate is a frequent choice, though silver salts like AgOCOCF₃ can also be effective, sometimes in combination.[6][9]
-
Solvent: High-boiling point, polar aprotic solvents such as DMF or DMSO are often preferred to ensure substrate solubility and facilitate the reaction at elevated temperatures.
-
Additives: In some cases, the addition of an acid or base can assist in the CMD step or substrate activation.
Protocol: Synthesis of 3-Phenyl-1H-indazole via Intramolecular C-H Amination
This protocol is adapted from a procedure described for the synthesis of 3-arylindazoles via Pd-catalyzed C-H amination of hydrazone compounds.[9]
Materials:
-
Benzophenone hydrazone (1.0 mmol, 196 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg)
-
Copper(II) acetate (Cu(OAc)₂) (1.5 mmol, 272 mg)
-
Dimethylformamide (DMF), anhydrous (5.0 mL)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add benzophenone hydrazone (196 mg), Pd(OAc)₂ (11.2 mg), and Cu(OAc)₂ (272 mg).
-
Add anhydrous DMF (5.0 mL) via syringe.
-
Seal the tube securely and place the mixture in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Wash the filtrate with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-phenyl-1H-indazole.
Strategy 2: Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[8] Its intramolecular variant provides a highly reliable and versatile route to the 1H-indazole core, typically starting from an o-haloaryl ketone or aldehyde N-substituted hydrazone.[6][10] This method is particularly valuable as it leverages readily available starting materials and a well-understood catalytic system.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of a Pd(0) complex to the aryl-halide bond of the substrate (e.g., an o-bromobenzophenone hydrazone). This forms a Pd(II) intermediate. The hydrazone nitrogen is then deprotonated by a base, allowing it to coordinate to the palladium center. The key C-N bond-forming step occurs via reductive elimination, which releases the cyclized product and regenerates the active Pd(0) catalyst. The choice of ligand is critical for facilitating both the oxidative addition and the final reductive elimination steps.[8][10]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indazole motifs and their medicinal importance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 5-fluoro-6-methoxy-1H-indazole in Drug Discovery
Introduction: The Strategic Value of the Fluorinated Indazole Scaffold
The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere of the native indole moiety, have led to its incorporation into numerous clinically approved drugs.[1][2] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4]
This guide focuses on a particularly valuable building block: 5-fluoro-6-methoxy-1H-indazole . The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position significantly influences the molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the indazole N-H.[5] The methoxy group can serve as a hydrogen bond acceptor and influence the overall electronic distribution of the ring system. These substitutions make this compound an attractive starting point for the synthesis of novel kinase inhibitors and other targeted therapeutics.[6][7]
This document provides detailed protocols for the derivatization of this compound, focusing on N-alkylation and C-C bond formation via Suzuki coupling. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the underlying chemistry.
Physicochemical Properties of this compound
While specific experimental data for this compound is not widely published, its properties can be estimated based on related structures and general chemical principles.
| Property | Value (Estimated) | Rationale/Reference |
| Molecular Formula | C₈H₇FN₂O | Based on structure. |
| Molecular Weight | 166.15 g/mol | Calculated from the molecular formula.[8] |
| Appearance | Off-white to light yellow solid | Typical appearance for substituted indazoles.[1] |
| Melting Point | 120-140 °C | Based on the melting point of similar compounds like 5-fluoro-1H-indazole (119-127 °C).[1][9] |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. Sparingly soluble in water. | General solubility for indazole derivatives.[10] |
| pKa | ~13-14 | The electron-withdrawing fluorine atom is expected to slightly lower the pKa of the N-H compared to unsubstituted indazole. |
| LogP | ~2.0 - 2.5 | Calculated based on the contributions of the fluoro and methoxy groups. |
Synthetic Transformations: Core Protocols
The reactivity of the this compound scaffold is primarily centered around the two nitrogen atoms of the pyrazole ring and the C-H bonds of the aromatic system. The following protocols detail two fundamental transformations for generating diverse libraries of compounds from this building block.
Protocol 1: Regioselective N1-Alkylation
The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. Achieving high regioselectivity is crucial for efficient drug development. The choice of base and solvent system is paramount in controlling the reaction outcome. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[8][11] This is attributed to the formation of the more thermodynamically stable N1-anion.
Reaction Scheme:
Caption: General scheme for N1-alkylation of this compound.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole N-H to form the corresponding sodium salt. Performing this step at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for the N1-alkylation of this compound.
Protocol 2: C3-Arylation via a Two-Step Bromination and Suzuki Coupling
To introduce aryl or heteroaryl substituents at the C3 position, a common and powerful strategy involves a two-step sequence: halogenation at C3 followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The C3 position of the indazole ring is susceptible to electrophilic halogenation.
Part A: C3-Bromination
Reaction Scheme:
Caption: Bromination of this compound at the C3 position.
Detailed Step-by-Step Methodology:
-
Preparation: Dissolve this compound (1.0 equiv) in glacial acetic acid in a round-bottom flask.
-
Reagent Addition: Slowly add a solution of bromine (1.05 equiv) in acetic acid dropwise to the stirred solution at room temperature.
-
Causality: Bromine acts as the electrophile in this aromatic substitution reaction. Acetic acid serves as the solvent and can help to polarize the Br-Br bond.
-
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
-
Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.[9]
Part B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and a halide, catalyzed by a palladium complex.[2]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 3-bromo-5-fluoro-6-methoxy-1H-indazole.
Detailed Step-by-Step Methodology:
-
Preparation: To a microwave vial or a round-bottom flask, add 3-bromo-5-fluoro-6-methoxy-1H-indazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05-0.1 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step.
-
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C (conventional heating) or in a microwave reactor until the starting material is consumed (monitor by TLC or LC-MS).[12]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction: Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the C3-arylated product.
Workflow Diagram:
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Biological Activity of this compound Derivatives
The this compound scaffold is a key component in the development of various therapeutic agents, particularly protein kinase inhibitors for cancer therapy.[5][6] The following table summarizes the biological activities of representative indazole derivatives, highlighting the importance of this structural motif.
| Compound/Derivative Class | Target(s) | Biological Activity (IC₅₀/EC₅₀) | Therapeutic Area | Reference(s) |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | FGFR | Potent FGFR1 inhibition (e.g., IC₅₀ = 69.1 ± 19.8 nM) | Cancer | [13] |
| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | High enzymatic and cellular potency (e.g., FGFR1 IC₅₀ < 4.1 nM) | Cancer | [6] |
| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinases | Strong activity against Pim-1, Pim-2, and Pim-3 (IC₅₀ in low nM range) | Cancer | [5][13] |
| 3-Amino-1H-indazol-6-yl-benzamides | FLT3, c-Kit, PDGFRα | Single-digit nM EC₅₀ values | Cancer | [2] |
| Reverse Indazole Inhibitors with a 2-fluoro-6-methoxyphenyl group | HPK1 | Enhanced potency (IC₅₀ = 89 nM) | Immunology, Cancer | [7] |
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound core allows for the exploration of structure-activity relationships, guiding the design of more potent and selective drug candidates.
Caption: Conceptual diagram of SAR exploration using the this compound scaffold.
-
N1-Position: Substitution at the N1 position is a common strategy to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability. Large or polar substituents at this position can also be used to probe for interactions with the solvent-exposed regions of a protein's binding site.
-
C3-Position: The C3 position is often critical for establishing key interactions with the hinge region of protein kinases. Aryl and heteroaryl groups introduced at this position can form hydrogen bonds and hydrophobic interactions that are essential for potent inhibition. The nature of the substituent at C3 can also be a key determinant of kinase selectivity.[14]
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its unique substitution pattern provides a favorable starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology. The protocols and insights provided in this guide are intended to empower researchers to efficiently utilize this scaffold in their drug development programs, facilitating the creation of diverse chemical libraries and the exploration of new biological targets.
References
- 1. 5-Fluoro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-6-fluoro-1H-indazole | C7H4BrFN2 | CID 46863923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-fluoro-3-methoxy-1H-indazole | C8H7FN2O | CID 58657488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. 1082041-57-3|this compound|BLD Pharm [bldpharm.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Alkylation of 5-fluoro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore in a multitude of therapeutic agents.[1][2][3][4] Its structural versatility and ability to engage in key biological interactions have led to its incorporation into drugs with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[5][6][7] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the development of these compounds. However, the inherent chemical nature of the indazole ring, possessing two reactive nitrogen atoms (N-1 and N-2), presents a significant synthetic challenge. Direct alkylation often yields a mixture of N-1 and N-2 regioisomers, complicating purification and reducing the overall yield of the desired product.[1][2][3][8]
This document serves as a detailed guide to the N-alkylation of a specifically substituted indazole, 5-fluoro-6-methoxy-1H-indazole. We will explore protocols designed to selectively target either the N-1 or N-2 position, explain the mechanistic principles behind this selectivity, and provide a framework for the successful synthesis, purification, and characterization of these important derivatives.
The Challenge of Regioselectivity
The core of the challenge in N-alkylating indazoles lies in controlling which of the two nitrogen atoms acts as the nucleophile. The indazole ring exists in two tautomeric forms, the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[1][4][8][9][10] This intrinsic stability can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[1][4][10] Conversely, conditions that favor kinetic control can lead to the formation of the N-2 product. The regiochemical outcome is a delicate balance of several factors, including:
-
Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder attack at the N-1 position, thereby favoring N-2 alkylation.[4][9][11]
-
Electronic Effects: The electronic nature of substituents on the indazole ring can influence the relative nucleophilicity of the two nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and the nature of the alkylating agent are the most critical experimental variables that a chemist can manipulate to direct the regioselectivity of the reaction.[1][4][11]
Below is a general workflow for the N-alkylation of indazoles, illustrating the key decision points and processes.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ucc.ie [research.ucc.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. d-nb.info [d-nb.info]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-Fluoro-6-methoxy-1H-indazole in the Synthesis of Advanced Kinase Inhibitors
Introduction
The indazole moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its role in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] Its bioisosteric relationship with indole allows it to engage with a wide array of biological targets, most notably protein kinases.[1][3] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][4] Consequently, the development of potent and selective kinase inhibitors is a primary objective in contemporary drug discovery.
Within the diverse library of indazole derivatives, 5-fluoro-6-methoxy-1H-indazole has emerged as a particularly valuable building block.[5][6] The strategic placement of the fluorine atom at the C-5 position and a methoxy group at the C-6 position imparts a unique combination of physicochemical properties. The electron-withdrawing fluorine can enhance metabolic stability and modulate the acidity of the N-H proton, while also forming key hydrogen bonds or electrostatic interactions within a protein's active site.[7] The methoxy group, a hydrogen bond acceptor, can improve solubility and provides a vector for specific interactions within the ATP-binding pocket.[1][8] This application note provides an in-depth guide to the synthetic strategies and detailed protocols for leveraging this compound in the construction of next-generation kinase inhibitors.
Core Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The synthesis of complex kinase inhibitors from the this compound core typically follows a modular and highly adaptable workflow. The primary sites for chemical elaboration are the N-1 and C-3 positions of the indazole ring. Functionalization at these sites allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The general synthetic paradigm involves three key stages:
-
C-3 Halogenation: Installation of a halide (typically iodine) at the C-3 position to prepare the scaffold for subsequent cross-coupling reactions.
-
N-1 Functionalization: Attachment of a specific aryl or alkyl group to the N-1 nitrogen, often designed to interact with the hinge region of the kinase ATP-binding site.
-
C-3 Cross-Coupling: Introduction of a diverse array of substituents at the C-3 position via palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to engage with other regions of the kinase.[4][9][10]
This strategic sequence allows for the independent and controlled diversification of two critical pharmacophoric elements of the final inhibitor.
Caption: General synthetic workflow for kinase inhibitors.
Experimental Protocols
The following protocols are presented as a representative, field-proven workflow. Researchers should ensure all reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.
Protocol 1: C-3 Iodination of this compound
Causality and Justification: To enable palladium-catalyzed cross-coupling at the C-3 position, a reactive handle is required. Iodination is the preferred method as the carbon-iodine bond is more reactive towards oxidative addition in catalytic cycles compared to C-Br or C-Cl bonds, leading to higher reaction efficiency.[10] The use of N-Iodosuccinimide (NIS) provides a reliable and relatively mild method for this transformation.[11]
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask charged with this compound (1.0 equiv.), add anhydrous DMF to achieve a concentration of approximately 0.2 M.
-
Stir the solution at room temperature and add N-Iodosuccinimide (1.5 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining NIS/iodine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-iodo-5-fluoro-6-methoxy-1H-indazole as a solid.
Protocol 2: N-1 Arylation via Copper-Catalyzed Coupling
Causality and Justification: The N-1 substituent is critical for anchoring the inhibitor within the kinase hinge region through hydrogen bonding. While palladium-catalyzed Buchwald-Hartwig amination is common, copper-catalyzed N-arylation offers a cost-effective and robust alternative, particularly for electron-rich indazoles and various aryl halides.[12] The use of a ligand like 1,10-phenanthroline can stabilize the copper catalyst and facilitate the reaction.
Materials:
-
3-Iodo-5-fluoro-6-methoxy-1H-indazole (from Protocol 1)
-
Aryl halide (e.g., 2-bromopyridine, 1.2 equiv.)
-
Copper(I) iodide (CuI, 0.1 equiv.)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,10-Phenanthroline (0.2 equiv.)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 3-iodo-5-fluoro-6-methoxy-1H-indazole (1.0 equiv.), the chosen aryl halide (1.2 equiv.), CuI (0.1 equiv.), K₂CO₃ (2.0 equiv.), and 1,10-phenanthroline (0.2 equiv.).
-
Add anhydrous DMF and seal the tube.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired N-1-aryl-3-iodo-5-fluoro-6-methoxy-1H-indazole . Note: N-2 arylation may occur as a minor regioisomer, which can typically be separated chromatographically.[13]
Protocol 3: C-3 Functionalization via Suzuki-Miyaura Cross-Coupling
Causality and Justification: The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for introducing a wide range of aryl or heteroaryl substituents at the C-3 position.[3][4][14] This final piece of the molecule is often crucial for achieving high potency and selectivity by interacting with solvent-exposed regions or allosteric pockets. The choice of a palladium catalyst like Pd(dppf)Cl₂ is common due to its high activity and stability.
Materials:
-
N-1-aryl-3-iodo-5-fluoro-6-methoxy-1H-indazole (from Protocol 2)
-
Arylboronic acid or ester (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃, 3.0 equiv.)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a Schlenk tube, add the N-1-aryl-3-iodo-indazole (1.0 equiv.), the boronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and Na₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C and stir for 2-12 hours, monitoring for completion by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude residue by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor product .
| Reaction Step | Key Reagents | Catalyst/Ligand | Base | Solvent | Typical Temp. | Typical Yield |
| 1. C-3 Iodination | NIS | - | - | DMF | Room Temp. | 80-95% |
| 2. N-1 Arylation | Aryl Halide | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 °C | 50-75% |
| 3. C-3 Coupling | Boronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90-100 °C | 60-90% |
| Table 1: Summary of Reaction Conditions and Expected Outcomes. |
Application in Kinase Signaling Pathways
Indazole-based inhibitors synthesized through these methods have shown efficacy against numerous kinase families. For instance, many target components of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and regulates cell proliferation, survival, and growth.[4][15] An inhibitor derived from this compound can be designed to fit into the ATP-binding site of a kinase like Akt. The N-1 aryl group occupies the "hinge" region, the indazole core provides the central scaffold, and the C-3 substituent extends into other pockets, thereby blocking ATP from binding and preventing the downstream phosphorylation cascade that drives oncogenesis.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound is a highly strategic and versatile starting material for the synthesis of sophisticated kinase inhibitors. Its unique substitution pattern provides a favorable foundation for developing compounds with improved potency, selectivity, and drug-like properties. The modular synthetic approach, centered around sequential N-1 and C-3 functionalization using robust methods like copper-catalyzed N-arylation and Suzuki-Miyaura cross-coupling, provides medicinal chemists with a reliable platform for generating diverse libraries of potential drug candidates. The protocols and strategies outlined in this document serve as a comprehensive guide for researchers aiming to exploit this privileged scaffold in the ongoing quest for novel therapeutics.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. 1082041-57-3|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 13. research.ucc.ie [research.ucc.ie]
- 14. ijcrt.org [ijcrt.org]
- 15. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Application Note: A High-Throughput Screening Workflow for the Discovery of Novel Indazole-Based Kinase Inhibitors
Introduction: The Indazole Scaffold as a Cornerstone in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-bacterial, and potent anti-tumor effects.[2][3] This versatility has propelled the indazole core into the limelight of oncology research, culminating in several FDA-approved drugs. Marketed therapeutics such as Pazopanib (a multi-kinase inhibitor for renal cell carcinoma) and Axitinib (a VEGFR inhibitor) feature this critical moiety, underscoring its significance in targeting key signaling pathways involved in cancer progression.[4][5][6]
A primary reason for this success is the ability of indazole derivatives to act as potent inhibitors of protein kinases.[7][8] Kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many cancers.[9] Indazole-containing compounds have been successfully developed to target a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora kinases, and Fibroblast Growth Factor Receptors (FGFRs).[7][10][11]
The challenge, however, lies in efficiently identifying novel indazole derivatives with high potency and selectivity from vast chemical libraries. High-Throughput Screening (HTS) provides the necessary platform, enabling the rapid evaluation of hundreds of thousands of compounds to identify promising "hits".[12] This application note provides a comprehensive, field-proven guide to designing and executing a robust HTS campaign for the discovery of indazole-based kinase inhibitors. We will delve into the causality behind experimental choices, from assay selection to data analysis and hit validation, providing a self-validating framework for researchers in drug discovery.
Section 1: The Strategic Foundation - Target Selection and Assay Technology
The success of any HTS campaign is predicated on a well-validated target and a robust, sensitive, and scalable assay. Given the established success of indazoles as kinase inhibitors, a logical starting point is to screen a library of novel indazole derivatives against a specific kinase implicated in a disease of interest, for example, Aurora Kinase A, a key regulator of mitosis frequently overexpressed in tumors.[7][11]
The choice of detection technology is critical and depends on factors like target type, reagent availability, cost, and instrumentation. For kinase activity, the goal is to measure the enzymatic phosphorylation of a substrate. Several homogenous ("add-and-read") assay formats are well-suited for HTS.[13][14]
Table 1: Comparison of Common HTS Assay Technologies for Kinase Screening
| Technology | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a small fluorescently-labeled peptide substrate upon phosphorylation and binding to a large antibody.[15][16] | Homogeneous, cost-effective, robust.[17] | Requires specific antibodies; can be susceptible to light-scattering compounds. |
| Time-Resolved FRET (TR-FRET) | Uses a long-lifetime lanthanide donor and an acceptor fluorophore. Energy transfer occurs when a phosphorylation event brings donor and acceptor (e.g., on antibodies) into proximity.[18][19] | High sensitivity, low background, ratiometric measurement reduces interference.[20] | Higher reagent cost; requires a TR-FRET capable plate reader. |
| Luminescence (ATP-based) | Measures the depletion of ATP as the kinase consumes it during the phosphorylation reaction. The remaining ATP is used by luciferase to generate light.[21][22] | Highly sensitive, broad dynamic range, generic for any ATPase/kinase.[23][24] | Indirect measurement; can identify ATP-competitive inhibitors but may miss allosteric ones. |
| AlphaScreen® | Bead-based proximity assay. A donor bead generates singlet oxygen, which travels ~200nm to an acceptor bead, triggering a luminescent signal when a binding event (e.g., antibody to phosphosubstrate) occurs.[25][26] | Extremely sensitive, highly versatile for various target classes.[27] | Sensitive to light and oxygen levels; can be complex to optimize. |
For this guide, we will focus on a TR-FRET -based protocol, as its ratiometric detection and time-resolved measurement provide exceptional robustness against many forms of compound interference, a common source of false positives in HTS.[28]
Section 2: Assay Development and Optimization - The Blueprint for a Robust Screen
Before commencing a full-scale screen, the chosen assay must be miniaturized (typically to a 384- or 1536-well format) and rigorously validated.[29][30] The primary goal is to create an assay window that is sufficiently large and reproducible to confidently identify active compounds.
Key Optimization Steps:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and its substrate. The goal is to find a concentration of enzyme that produces a robust signal within a linear range over the desired reaction time (e.g., 60 minutes). The substrate concentration is typically set at or near its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.
-
ATP Concentration: The concentration of ATP should also be set near its Km for the specific kinase. This ensures that the assay is sensitive to compounds that compete with ATP for the binding pocket.
-
Antibody Titration: For a TR-FRET assay, titrate the donor- and acceptor-labeled antibodies to find the concentration that provides the best signal-to-background ratio.
-
DMSO Tolerance: Small molecule libraries are typically stored in 100% Dimethyl Sulfoxide (DMSO). It is crucial to determine the highest concentration of DMSO the assay can tolerate without significant loss of signal (typically <1% final concentration).[13]
-
Assay Stability: Ensure that the prepared reagents are stable over the time course of a typical screening run (e.g., 4-8 hours) to avoid signal drift across plates.
The Self-Validating System: Z'-Factor Calculation
The robustness of the assay is quantified by the Z'-factor (Z-prime), a statistical parameter that reflects the dynamic range and data variation of the assay.[30] It is calculated using the means (µ) and standard deviations (σ) of the positive control (p, e.g., no inhibitor) and negative control (n, e.g., a known potent inhibitor or no enzyme).
Z' = 1 - (3σp + 3σn) / |µp - µn|
An assay is considered robust and suitable for HTS when it consistently yields a Z' > 0.5 .[30] This calculation should be performed during a "dry run" using several plates to confirm reproducibility before committing the full compound library.
Section 3: The High-Throughput Screening Campaign - A Step-by-Step Protocol
This protocol outlines a generic TR-FRET-based kinase assay in a 384-well plate format.
Materials and Reagents:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Biotinylated peptide substrate
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer (Assay buffer containing EDTA to chelate Mg²⁺ and stop the reaction)
-
TR-FRET Donor: Europium-labeled anti-phospho-substrate antibody
-
TR-FRET Acceptor: Streptavidin-conjugated acceptor (e.g., XL665 or d2)[18]
-
Indazole derivative library (e.g., 10 mM in 100% DMSO)
-
384-well low-volume assay plates (e.g., white, solid bottom)
-
Acoustic liquid handler or pin tool for compound dispensing
-
Multichannel pipette or automated liquid dispenser
-
TR-FRET compatible plate reader
Experimental Workflow Diagram
Caption: High-Throughput Screening (HTS) workflow for a kinase inhibitor assay.
Protocol Steps:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each indazole derivative from the source library plate into a 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL final assay volume. Also plate positive controls (DMSO only) and negative controls (a known inhibitor).
Table 2: Example 384-Well Plate Layout
Columns 1-2 Columns 3-22 Columns 23-24 | Negative Control (e.g., Staurosporine) | Library Compounds | Positive Control (DMSO Vehicle) |
-
Kinase Reaction: a. Prepare a 2X Kinase/Substrate Mix in assay buffer. b. Dispense 10 µL of the 2X Kinase/Substrate Mix into each well of the assay plate containing the compounds. c. Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare a 2X ATP Mix in assay buffer. e. To initiate the reaction, dispense 10 µL of the 2X ATP Mix into each well. The final volume is now 20 µL. f. Incubate for 60 minutes at room temperature.
-
Signal Detection: a. Prepare a Stop/Detection Mix containing EDTA, the Europium-labeled antibody (donor), and the Streptavidin-conjugated acceptor in detection buffer. b. Dispense 10 µL of the Stop/Detection Mix into each well. The EDTA will chelate the Mg²⁺ and stop the kinase reaction. c. Incubate the plate for at least 60 minutes (or as optimized) at room temperature, protected from light, to allow for antibody binding and signal development.
-
Data Acquisition: a. Read the plate on a TR-FRET-capable plate reader. Set the reader to excite at ~340 nm and measure emission at two wavelengths:
- ~665 nm (Acceptor emission)
- ~615 nm (Donor emission) b. The primary output is the ratio of the acceptor signal to the donor signal (e.g., 665nm / 615nm), which corrects for well-to-well variations and compound quenching effects.[18]
Section 4: From Data to Discovery - Hit Identification and Validation
Raw data from an HTS campaign requires careful analysis to identify true "hits" while minimizing false positives and negatives.[31]
Data Analysis Workflow
Caption: Data analysis and hit validation funnel for an HTS campaign.
-
Data Normalization: Raw ratiometric data from each well is normalized to the plate's internal controls. The percent inhibition for each compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_neg_ctrl) / (Mean_pos_ctrl - Mean_neg_ctrl))
-
Primary Hit Selection: A statistical cutoff is used to define a primary hit. A common method is to select compounds that exhibit an inhibition level greater than three standard deviations from the mean of the neutral (DMSO) controls, or simply a fixed threshold (e.g., >50% inhibition).[32]
-
Hit Confirmation: Hits from the primary screen are often cherry-picked and re-tested under the same assay conditions to confirm their activity.[33] This step eliminates hits caused by random error or sample handling issues.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value). This step prioritizes the most potent compounds for further investigation.
-
Counter-Screening & Triage: It is crucial to run counter-screens to eliminate false positives arising from assay interference.[31] Examples include:
-
Promiscuity Screen: Test hits against an unrelated kinase to assess selectivity.
-
Technology-Specific Counter-Screen: Run the assay without the kinase or substrate to identify compounds that directly interfere with the TR-FRET signal.
-
Analytical QC: Check the purity and identity of the hit compounds using techniques like LC-MS and NMR.[31]
-
Compounds that pass this rigorous validation funnel are considered validated hits and become the starting point for Structure-Activity Relationship (SAR) studies and lead optimization.[34]
Conclusion
The high-throughput screening of indazole derivatives is a powerful strategy for the discovery of novel kinase inhibitors with therapeutic potential. Success depends not on a single protocol, but on a holistic and rigorous approach that integrates strategic assay design, careful optimization, automated execution, and intelligent data analysis. By employing robust technologies like TR-FRET and adhering to a stringent hit validation cascade, researchers can efficiently navigate vast chemical libraries to uncover promising lead candidates, accelerating the journey from initial discovery to clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-throughput screening - Wikipedia [en.wikipedia.org]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. berthold.com [berthold.com]
- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.revvity.com [resources.revvity.com]
- 21. Bioluminescent Assays for High-Throughput Screening [worldwide.promega.com]
- 22. promega.com [promega.com]
- 23. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bmglabtech.com [bmglabtech.com]
- 26. revvity.com [revvity.com]
- 27. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 28. revvity.com [revvity.com]
- 29. dovepress.com [dovepress.com]
- 30. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 31. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 32. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Application Notes & Protocols for Assessing the Anti-Proliferative Activity of 5-fluoro-6-methoxy-1H-indazole
Introduction
The indazole scaffold is a prominent heterocyclic motif recognized for its broad pharmacological potential, featuring in several FDA-approved anti-cancer therapeutics.[1][2] Derivatives of 1H-indazole have demonstrated significant activity as kinase inhibitors and other anti-cancer agents, making this chemical class a fertile ground for novel drug discovery.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the anti-proliferative activity of a novel indazole derivative, exemplified by "5-fluoro-6-methoxy-1H-indazole".
The experimental strategy detailed herein follows a logical, multi-tiered approach. We begin with robust, high-throughput screening assays to establish initial cytotoxicity and determine key potency metrics like the half-maximal inhibitory concentration (IC₅₀). Subsequently, we delve into a long-term survival assay to evaluate the compound's impact on the sustained reproductive capacity of cancer cells—a more stringent measure of anti-cancer efficacy. Finally, we outline key mechanistic studies to elucidate how the compound exerts its effects, focusing on the primary anti-proliferative mechanisms of cell cycle arrest and apoptosis induction. This structured approach ensures a thorough and reliable characterization of the compound's therapeutic potential.
Section 1: Initial Cytotoxicity Screening
The foundational step in characterizing any potential anti-proliferative agent is to determine its dose-dependent effect on cell viability. This is typically achieved using rapid, plate-based colorimetric assays that provide a quantitative measure of cell death or growth inhibition. These initial screens are crucial for calculating the IC₅₀ value, which represents the concentration of the compound required to inhibit a biological process by 50% and serves as a primary benchmark for potency.[5]
We describe two widely adopted and robust methods: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which measures total cellular protein. Running both can provide a more complete picture, as the SRB assay is not dependent on mitochondrial function, which could itself be a target of the test compound.
Caption: Figure 1: General workflow for initial cytotoxicity screening.
Protocol 1.1: MTT Cell Proliferation Assay
Causality and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow, water-soluble MTT salt by mitochondrial NAD(P)H-dependent oxidoreductases in living, metabolically active cells.[6] This reaction produces purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells, providing a robust colorimetric readout.[7]
Step-by-Step Methodology:
-
Cell Plating: Harvest cells during their exponential growth phase. Perform a cell count (e.g., using a hemocytometer and Trypan blue) to ensure high viability (>95%). Dilute the cell suspension to an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and seed into a 96-well flat-bottom plate.[8]
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Treatment: Prepare a 2X stock solution of "this compound" and perform serial dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO <0.5%) controls and medium-only blank controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well, including controls.[8]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[8] A visible purple precipitate should appear in the viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to generate a sigmoidal dose-response curve and determine the IC₅₀ value.[5]
Protocol 1.2: Sulforhodamine B (SRB) Assay
Causality and Principle: The SRB assay is a method for determining cell number based on the measurement of total cellular protein content.[9] The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[10] The amount of bound dye extracted from the cells is directly proportional to the total protein mass, which correlates with the number of cells in the well.[9] This assay is less prone to interference from compounds that alter cellular metabolism without affecting cell number.
Step-by-Step Methodology:
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the medium in each well (for a final concentration of 10% TCA).[9] Incubate the plates at 4°C for at least 1 hour to fix the cells to the plate.[10]
-
Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.[9]
-
Drying: After the final wash, invert the plate on paper towels and allow it to air-dry completely at room temperature.[11]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.[9] Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove any unbound SRB dye.[10][11]
-
Drying: Again, allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Place the plate on an orbital shaker for 5-10 minutes to ensure the dye has fully dissolved.[5] Read the absorbance at 510 nm using a microplate reader.[12][13]
-
Data Analysis: Perform data analysis as described in step 9 of the MTT protocol to determine the IC₅₀ value.
| Parameter | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Stoichiometric binding to cellular proteins |
| Measurement | Mitochondrial metabolic activity | Total cellular protein mass (biomass) |
| Endpoint | Colorimetric (Purple Formazan) | Colorimetric (Pink Sulforhodamine B) |
| Fixation Step | No | Yes (Trichloroacetic Acid) |
| Advantages | Widely used, sensitive to metabolic changes | Independent of metabolic state, stable endpoint |
| Reference | [6] | [9][12] |
Section 2: Assessing Long-Term Survival
While initial screening assays are invaluable for determining immediate cytotoxicity, they may overestimate a compound's efficacy. Some treatments can induce a state of cellular senescence where cells are metabolically active but have lost the ability to divide. The Colony Formation Assay, or clonogenic assay, addresses this limitation by measuring the ability of a single cell to undergo sustained proliferation and form a colony of at least 50 cells. It is considered the gold standard for assessing the long-term reproductive viability of cells following cytotoxic insult.
Protocol 2.1: Colony Formation Assay
Causality and Principle: This assay directly tests the clonogenic potential of cells. A positive outcome—the formation of a visible colony from a single progenitor—confirms that the cell has not only survived the initial treatment but has also retained its full reproductive integrity through multiple rounds of division.[14] This long-term endpoint provides a more clinically relevant measure of a compound's anti-cancer potential.
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. It is critical to determine the optimal seeding density for each cell line beforehand to ensure the formation of discrete, countable colonies (typically 200-1000 cells per well of a 6-well plate).
-
Plating: Seed the appropriate number of cells in 2 mL of complete medium into 6-well plates.[14] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with "this compound" at various concentrations (e.g., 0.25x, 0.5x, 1x, and 2x the predetermined IC₅₀ value) for a defined period, typically 24 hours. Include a vehicle-only control.
-
Recovery: After the treatment period, remove the compound-containing medium, wash the cells gently with PBS, and add 3-4 mL of fresh, complete medium to each well.
-
Colony Growth: Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.[15] The incubation time will vary depending on the doubling time of the cell line. Avoid disturbing the plates during this period.
-
Fixation: Once colonies are visible to the naked eye (at least 50 cells), carefully remove the medium. Gently wash the wells with PBS. Add 1 mL of a fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol) to each well and incubate for 15-20 minutes at room temperature.[14]
-
Staining: Remove the fixative and wash with PBS. Add 1 mL of a 0.5% (w/v) crystal violet staining solution (in 25% methanol) to each well. Incubate for 20-30 minutes at room temperature.
-
Final Washes: Pour off the crystal violet solution and wash the wells repeatedly with tap water until the excess stain is removed and the colonies are clearly visible against a clean background.
-
Drying and Counting: Allow the plates to air-dry completely. Count the number of colonies (defined as a cluster of ≥50 cells) in each well. This can be done manually or with automated colony-counting software.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition using the following formulas:
-
PE = (Number of colonies formed in control / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
Section 3: Mechanistic Insights
After confirming that "this compound" possesses anti-proliferative and clonogenic-inhibiting activity, the next critical step is to investigate its mechanism of action. The two most common outcomes of anti-cancer drug action are arrest of the cell cycle and induction of programmed cell death (apoptosis).
Caption: Figure 2: Potential mechanisms of action for an anti-proliferative agent.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
Causality and Principle: Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population. Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which stoichiometrically intercalates into the major groove of double-stranded DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (4N) of cells in the G0 or G1 phase (2N), while cells undergoing DNA synthesis (S phase) have an intermediate amount. By analyzing the fluorescence of thousands of individual cells, a histogram can be generated that reveals the percentage of the population in each phase, allowing for the detection of drug-induced cell cycle arrest at specific checkpoints.[16]
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with "this compound" at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells to ensure all cells, including those that may have detached during apoptosis, are collected. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[17] Incubate at -20°C for at least 2 hours (or up to several weeks).
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A (to prevent staining of double-stranded RNA)[16]
-
0.1% Triton X-100 (to further permeabilize cells) in PBS.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[17] Acquire data for at least 10,000-20,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17] An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.
Protocol 3.2: Detection of Apoptosis by Western Blot
Causality and Principle: Western blotting is a fundamental technique used to detect and quantify specific proteins involved in the apoptotic signaling cascade.[18] Apoptosis is executed by a family of proteases called caspases, which are synthesized as inactive zymogens.[19] Upon receiving an apoptotic signal, initiator caspases cleave and activate effector caspases, such as caspase-3. Activated caspase-3 then cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1).[20] Detecting the cleaved, active forms of caspase-3 and PARP provides definitive biochemical evidence that the compound is inducing apoptosis.[18][21]
Step-by-Step Methodology:
-
Protein Lysate Preparation: Treat cells as described in Protocol 3.1. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic markers.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: After further washes, incubate the membrane with an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Analyze the band intensities. An increase in the cleaved forms of caspase-3 and PARP in treated samples compared to the control indicates the induction of apoptosis. Normalize to a loading control (e.g., β-actin or GAPDH) for semi-quantitative analysis.
| Key Apoptotic Markers for Western Blot |
| Cleaved Caspase-3: A key executioner caspase; detection of its cleaved fragments (p17/p19) is a hallmark of apoptosis. |
| Cleaved PARP-1: A substrate of activated caspase-3; its cleavage from the full-length ~116 kDa form to an ~89 kDa fragment is a classic indicator of apoptosis. |
| Bcl-2 Family Proteins (Bax, Bcl-2): The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins can indicate the involvement of the intrinsic mitochondrial pathway. |
| Reference |
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. atcc.org [atcc.org]
- 9. Cell quantitation: SRB Assay - Cellculture2 [cellculture2.altervista.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ukessays.com [ukessays.com]
- 14. ossila.com [ossila.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Apoptosis western blot guide | Abcam [abcam.com]
Application Note & Protocol: Techniques for Evaluating the Metabolic Stability of Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] A primary driver for this strategy is the remarkable increase in metabolic stability imparted by the carbon-fluorine (C-F) bond, which is significantly stronger than a carbon-hydrogen (C-H) bond.[2] This enhanced stability can lead to a longer drug half-life, improved bioavailability, and a more predictable dosing regimen.[1][3] This guide provides an in-depth overview of the techniques used to evaluate the metabolic stability of fluorinated compounds, with a focus on practical, field-proven protocols and the scientific rationale underpinning these experimental choices.
Introduction: The Fluorine Advantage in Drug Metabolism
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the C-F bond, allow for strategic modifications of a drug candidate to modulate its metabolic fate.[2][4] The primary mechanism by which fluorine enhances metabolic stability is through "metabolic blocking."[3] By replacing a hydrogen atom at a site susceptible to metabolism—often oxidation by cytochrome P450 (CYP450) enzymes—with a fluorine atom, that metabolic pathway can be effectively shut down.[1][5] This forces metabolism to occur at other, potentially less favorable positions, or slows it down altogether, thereby increasing the compound's residence time in the body.[6]
However, the metabolic fate of fluorinated compounds is not always straightforward. While the C-F bond is strong, defluorination can occur through various enzymatic pathways, potentially leading to the formation of reactive metabolites or the release of fluoride ions.[7][8] Therefore, a thorough evaluation of metabolic stability is a critical step in the development of any fluorinated drug candidate.
Core Technique: In Vitro Liver Microsomal Stability Assay
The in vitro liver microsomal stability assay is the workhorse for assessing the metabolic stability of compounds in early drug discovery.[3] This assay utilizes subcellular fractions of the liver (microsomes) that are rich in drug-metabolizing enzymes, particularly the CYP450 superfamily.[9] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), it is possible to determine the compound's intrinsic clearance (CLint) and in vitro half-life (t½).[3]
Rationale Behind Experimental Choices
-
Liver Microsomes : The liver is the primary site of drug metabolism in the body, and liver microsomes contain a high concentration of Phase I metabolic enzymes.[7][9] Using microsomes from different species (e.g., human, rat, mouse) allows for an early assessment of potential species differences in metabolism.[10]
-
NADPH Regenerating System : CYP450 enzymes require NADPH as a cofactor to function.[11] A regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is used to ensure a constant supply of NADPH throughout the incubation period, allowing for a more accurate determination of metabolic rate.[3]
-
Time-Point Sampling : Taking samples at multiple time points allows for the determination of the rate of disappearance of the parent compound, from which the half-life and intrinsic clearance can be calculated.[3]
-
Negative Control : A parallel incubation without the NADPH regenerating system is crucial to assess for any non-enzymatic degradation of the compound.[3]
-
Positive Controls : Including compounds with known high and low clearance rates (e.g., verapamil and warfarin, respectively) helps to validate the assay and ensure the microsomal preparation is active.[3]
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a fluorinated test compound.
Materials:
-
Test compound and non-fluorinated analog (if available)
-
Pooled liver microsomes (e-g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Positive control compounds (high and low clearance)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis[12]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the pooled liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[3]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[3]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a parallel incubation without the NADPH regenerating system as a negative control.[3]
-
-
Time-Point Sampling:
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[3]
-
Experimental Workflow Diagram
Caption: Generalized workflow for an in vitro microsomal stability assay.
Typical Experimental Parameters
| Parameter | Typical Value/Range | Rationale |
| Microsomal Protein Conc. | 0.2 - 1.0 mg/mL | To ensure sufficient enzymatic activity while minimizing protein binding effects. |
| Test Compound Conc. | 0.5 - 10 µM | Should be below the Km for the primary metabolizing enzymes to ensure first-order kinetics. |
| Incubation Temperature | 37°C | To mimic physiological conditions. |
| Incubation Time | 0 - 60 minutes | To capture the initial rate of metabolism for a wide range of compound stabilities. |
| Cofactor | NADPH Regenerating System | To maintain a constant supply of NADPH for CYP450 activity.[11] |
| Organic Solvent | < 1% | To minimize inhibition of metabolic enzymes. |
The Role of Cytochrome P450 and Metabolic Pathways
The CYP450 enzyme superfamily is responsible for the metabolism of a vast number of xenobiotics, including most drugs.[9] These enzymes typically catalyze oxidative reactions, such as hydroxylation, dealkylation, and epoxidation.[9] When a hydrogen atom on a molecule is replaced with a fluorine atom, the high strength of the C-F bond makes it resistant to cleavage by CYP450 enzymes.[1]
Metabolic Blocking Strategy
The primary strategy for using fluorine to enhance metabolic stability is to place it at a known "metabolic soft spot" – a position on the molecule that is readily oxidized by CYP450 enzymes.[1] For example, placing a fluorine atom on an aromatic ring can prevent aromatic hydroxylation, a common metabolic pathway.[5]
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Defluorination: An Important Consideration
While the C-F bond is robust, it is not inert.[8] Defluorination can occur through several mechanisms, including:
-
Oxidative Defluorination : CYP450 enzymes can oxidize the carbon atom adjacent to the C-F bond, leading to an unstable intermediate that eliminates fluoride.[15][16]
-
Reductive Defluorination : This is less common but can occur under certain conditions.
-
Glutathione Conjugation : In some cases, a fluorine atom can be displaced by glutathione, particularly if it is activated by an adjacent electron-withdrawing group.[4]
The potential for defluorination should be carefully assessed, as the release of fluoride can lead to toxicity, and the resulting metabolites may have altered pharmacological or toxicological profiles.[4]
Analytical Techniques for Metabolite Identification
Identifying the metabolites of a fluorinated compound is crucial for understanding its metabolic fate and potential for bioactivation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary tool for identifying and quantifying drug metabolites.[12][17] For fluorinated compounds, the analysis has some unique aspects:
-
Mass Defect : The negative mass defect of fluorine can be used to help identify fluorinated metabolites in high-resolution mass spectrometry data.
-
Fragmentation Patterns : The presence of fluorine can influence the fragmentation patterns of a molecule in the mass spectrometer, which can aid in structure elucidation.
19F Nuclear Magnetic Resonance (NMR) Spectroscopy
19F NMR is a powerful technique for identifying and quantifying all fluorinated species in a sample, including the parent drug and any fluorinated metabolites.[18][19] It offers an unbiased view of all fluorine-containing compounds, which can be particularly useful for identifying unexpected metabolites or for performing mass balance studies.[19]
In Vivo Pharmacokinetic Studies
While in vitro assays provide a valuable early assessment of metabolic stability, in vivo pharmacokinetic (PK) studies in animal models are essential to understand how a compound behaves in a whole organism.[20] These studies provide key parameters such as:
-
Bioavailability : The fraction of the administered dose that reaches systemic circulation.
-
Clearance : The rate at which the drug is removed from the body.
-
Volume of Distribution : The extent to which a drug distributes into the tissues.
-
Half-life : The time it takes for the drug concentration in the plasma to decrease by half.
Comparing the PK profiles of a fluorinated compound and its non-fluorinated analog can provide definitive evidence of the impact of fluorination on metabolic stability and overall drug exposure.[3]
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for drug metabolism and drug interaction studies.[10][21][22][23][24] It is important to identify all major metabolites and to assess their potential pharmacological and toxicological activity.[10] If a metabolite is found to be present at significantly higher levels in humans than in the animal species used for toxicology studies, further safety testing of that metabolite may be required.[10]
Conclusion
The evaluation of metabolic stability is a critical component in the development of fluorinated drug candidates. A combination of in vitro techniques, such as the liver microsomal stability assay, and in vivo pharmacokinetic studies provides a comprehensive understanding of a compound's metabolic fate. By understanding the principles of metabolic blocking and utilizing robust analytical techniques, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.[3]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 18. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
- 24. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
Application Notes & Protocol: Single-Crystal X-ray Crystallography of 5-fluoro-6-methoxy-1H-indazole
Abstract
This document provides a comprehensive, in-depth guide to obtaining a publication-quality single-crystal X-ray structure of 5-fluoro-6-methoxy-1H-indazole. Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, making the precise determination of their three-dimensional structure crucial for understanding structure-activity relationships (SAR) and designing new molecular entities.[1][2] This protocol moves beyond a simple checklist, delving into the causality behind experimental choices to empower researchers with the ability to troubleshoot and adapt the methodology. The guide covers the entire workflow: from the critical initial step of growing high-quality single crystals, through data collection, and culminating in structure solution, refinement, and validation according to the standards set by the International Union of Crystallography (IUCr).[3][4]
Compound Profile & Preparation
1.1. Physicochemical Properties
Understanding the properties of this compound is the foundation for developing a successful crystallization strategy. While specific experimental data for this exact molecule is not widely published, we can infer properties from similar indazole structures.
-
Synthesis: Indazole scaffolds are typically synthesized via methods like diazotization followed by cyclization or, more recently, through transition-metal-catalyzed C-H activation pathways.[5][6][7] The final product should be purified to >98% purity, as impurities can significantly inhibit crystallization. Techniques like column chromatography are often necessary.[5]
-
Solubility: The molecule contains both polar (indazole N-H) and non-polar (benzene ring, methoxy group) regions, suggesting moderate solubility in a range of organic solvents. A preliminary solubility screening is essential.
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to light or strong oxidizing agents should be avoided.
| Property | Predicted Value / Characteristic | Implication for Crystallography |
| Molecular Formula | C₈H₇FN₂O | Influences scattering factors and expected electron density. |
| Molecular Weight | ~166.15 g/mol | Relevant for density calculations and data processing. |
| Appearance | Likely a white to off-white crystalline solid. | Visual inspection of purity is a first-pass quality check. |
| Solubility Profile | Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, Methanol); sparingly soluble in non-polar solvents (e.g., Hexane). | Guides the choice of solvents for crystallization screening. |
1.2. Purity Assessment
Before attempting crystallization, the purity of the compound must be rigorously confirmed.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To verify the molecular weight.
-
HPLC/UPLC: To quantify purity to be >98%. Impurities often act as "crystal growth poisons."
Phase 1: Crystal Growth & Optimization
The generation of a single crystal suitable for diffraction is often the most significant bottleneck in the entire process.[8][9][10] A high-quality crystal should be a single, well-formed block, transparent, and typically >0.1 mm in at least two dimensions, with no visible cracks or imperfections.[11][12]
2.1. The Principle of Supersaturation
Crystallization is the process of controlled precipitation from a supersaturated solution. Supersaturation, the driving force, is achieved by reducing the solubility of the compound in the solvent system. This can be accomplished by several methods.
2.2. Recommended Crystallization Techniques
For a small organic molecule like this compound, solution-based methods are most effective.[13] It is highly recommended to run multiple small-scale trials in parallel to screen a wide range of conditions.
-
Slow Evaporation: The simplest method where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the solute concentration to the point of crystallization.[14]
-
Vapor Diffusion (Liquid-Liquid): This technique involves dissolving the compound in a "good" solvent and placing it in a sealed chamber with a "poor" solvent (an anti-solvent) in which the compound is insoluble.[13] The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
2.3. Step-by-Step Protocol for Crystallization Screening
-
Solvent Selection: Perform a preliminary solubility test. Dissolve ~1-2 mg of the compound in 0.5 mL of various solvents. Good candidate solvents are those in which the compound is moderately soluble.
-
Screening Solvents: Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Toluene.
-
Screening Anti-solvents: Hexane, Heptane, Diethyl Ether, Water.
-
-
Prepare a Stock Solution: Dissolve 5-10 mg of the purified compound in 1-2 mL of a chosen "good" solvent (e.g., Acetone or Ethyl Acetate). Gently warm if necessary to fully dissolve, then cool to room temperature. Ensure the solution is saturated but not cloudy.
-
Set Up Crystallization Vials:
-
Slow Evaporation: Transfer ~0.5 mL of the stock solution into a small, clean vial (e.g., 2 mL). Cover the vial with parafilm and poke 1-3 small holes with a needle. The number of holes controls the evaporation rate.
-
Vapor Diffusion: Place the vial from the slow evaporation setup (uncapped) inside a larger, sealed jar (e.g., 20 mL scintillation vial) containing 2-3 mL of an anti-solvent (e.g., Hexane).
-
-
Incubation: Place the setups in a vibration-free location (a quiet shelf or drawer). Avoid disturbing the vials. Monitor them daily for the first few days, then every few days for up to several weeks.
-
Troubleshooting:
-
No Crystals: The solution may be undersaturated. Allow more solvent to evaporate or start with a more concentrated solution.
-
Amorphous Powder/Precipitate: Crystallization is happening too quickly. Slow down the process by using fewer holes in the parafilm, reducing the amount of anti-solvent, or placing the setup in a cooler environment (e.g., a refrigerator) to slow diffusion rates.[14]
-
Many Small Needles: This indicates rapid nucleation. Try a lower concentration or a slower diffusion/evaporation rate.
-
Phase 2: X-ray Diffraction Data Collection
Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays.
3.1. Crystal Selection and Mounting
-
Under a microscope, select a crystal with sharp edges, smooth faces, and no visible defects.
-
Using a micromanipulator and a cryo-loop, carefully pick up the crystal. A small amount of cryoprotectant oil (e.g., Paratone-N) can be used to coat the crystal, which both helps it adhere to the loop and protects it from atmospheric moisture and ice formation during cooling.
-
Instantly flash-cool the crystal by plunging it into a stream of cold nitrogen gas (typically at 100 K). This minimizes radiation damage during data collection.
3.2. Instrumentation and Data Collection Strategy
Data is typically collected on a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., a CMOS or CCD detector).
| Parameter | Typical Setting | Rationale / Causality |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Mo is standard for small molecules as it minimizes absorption effects. Cu provides more flux but can cause higher absorption and fluorescence with some elements.[15] |
| Temperature | 100 K | Reduces atomic thermal motion, leading to higher-quality data at higher resolution and minimizes radiation damage. |
| Detector Distance | 40-60 mm | A balance between resolving diffraction spots and capturing high-angle (high-resolution) data. |
| Exposure Time | 5-60 seconds per frame | Dependent on crystal size, quality, and X-ray source intensity. The goal is to get good signal-to-noise without overloading the detector. |
| Rotation per Frame | 0.5 - 1.0° | A smaller rotation angle (fine slicing) is better for resolving spots from crystals with large unit cells, though not typically an issue for small molecules. |
| Total Rotation | 180 - 360° | A full sphere of data is often collected to ensure high completeness and redundancy, which is crucial for accurate space group determination and data scaling.[16] |
3.3. Data Processing
Raw diffraction images are processed using specialized software (e.g., CrysAlisPro, APEX, or XDS). This involves:
-
Indexing: Determining the unit cell parameters (a, b, c, α, β, γ) and the crystal lattice type (Bravais lattice).[17][18]
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final, unique dataset.[15] The output is typically a file containing h, k, l indices with their corresponding intensities and standard uncertainties.
Phase 3: Structure Solution and Refinement
This phase involves converting the processed diffraction data into a 3D atomic model.
Overall Crystallography Workflow
Caption: Workflow from purified compound to final validated structure.
4.1. Structure Solution
The "phase problem" is the central challenge: diffraction intensities are measured, but the phase information is lost.[18] For small molecules, this is almost always solved using Direct Methods.[12][17]
-
Software: Programs like SHELXT (within the SHELX suite) or Olex2 are used.[19]
-
Process: Direct methods use statistical relationships between the strongest reflections to generate initial phase estimates, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all non-hydrogen atoms.
4.2. Structure Refinement
Refinement is an iterative process of optimizing the atomic model to best fit the experimental data.[17][19] The goal is to minimize the difference between the observed structure factors (|F_obs|) and those calculated from the model (|F_calc|).[17]
Iterative Refinement Cycle
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iucr.org [iucr.org]
- 4. iucr.org [iucr.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. sptlabtech.com [sptlabtech.com]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray Data Collection Course [mol-xray.princeton.edu]
- 16. crystallography.fr [crystallography.fr]
- 17. fiveable.me [fiveable.me]
- 18. m.youtube.com [m.youtube.com]
- 19. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted Indazoles
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of regioselective functionalization of the indazole scaffold. The indazole nucleus is a privileged pharmacophore in medicinal chemistry, but its synthesis is often complicated by the formation of regioisomeric mixtures.[1][2] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired synthetic outcomes with precision and reliability.
The primary challenge in the functionalization of indazoles, particularly in N-alkylation or N-acylation, stems from the molecule's annular tautomerism. The indazole ring contains two nucleophilic nitrogen atoms, N1 and N2, leading to two tautomeric forms: the 1H-indazole and the 2H-indazole.[3][4] The 1H-tautomer is generally the more thermodynamically stable form.[5] Consequently, direct alkylation frequently yields a mixture of N1 and N2 substituted products, posing significant purification and yield challenges.[3] Mastering regioselectivity requires a nuanced understanding of the interplay between substrate electronics, steric effects, and reaction conditions.
Troubleshooting Guide: Common Issues in Regioselective Indazole Synthesis
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?
Answer: Achieving high N1 selectivity requires shifting the reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[6] Here are the critical parameters to optimize:
-
Choice of Base and Solvent (The Critical Factor): This is the most influential parameter. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a highly reliable system for achieving excellent N1 selectivity.[7][8][9]
-
Causality: The prevailing hypothesis suggests that the sodium cation (Na+) coordinates with the N2 nitrogen and an electron-rich atom on a C3 substituent (if present). This coordination sterically shields the N2 position, directing the electrophile to the N1 position.[3][6] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF often lead to mixtures.[1][3]
-
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can be exploited to direct alkylation.
-
Thermodynamic Equilibration: For certain electrophiles, such as α-halo carbonyls or β-halo esters, reaction conditions can be tuned to allow for an equilibrium to be established. This equilibrium favors the formation of the more stable N1-substituted product over time.[2][6][10]
Question 2: My reaction is exclusively favoring the N2 isomer, but I need the N1 product. What went wrong and how can I fix it?
Answer: Unintended, high N2 selectivity often points to specific steric or electronic factors, or kinetically controlled conditions.
-
Probable Cause 1: Steric Hindrance at C7: A bulky substituent at the C7 position can sterically block access to the N1 position, making the N2 position the only accessible site for the electrophile. Electron-withdrawing groups like -NO₂ or -CO₂Me at C7 are known to confer excellent N2 regioselectivity (≥96%), even under conditions that would normally favor N1.[2][5]
-
Solution: If your starting material has a C7 substituent, direct alkylation may not be a viable strategy for the N1 isomer. Consider a de novo synthesis approach where the N1-substituent is introduced before the indazole ring is formed, for example, by using a substituted N-alkyl hydrazine as a precursor.[2][10]
-
-
Probable Cause 2: Kinetically Controlled Reaction Conditions: You may be unintentionally using conditions that favor the kinetic product (N2). The lone pair on the N2 atom is often considered more kinetically accessible.[11]
-
Solution: Switch to thermodynamically controlled conditions. Implement the NaH/THF protocol as detailed below. Ensure your reagents are anhydrous and the reaction is given sufficient time to reach thermodynamic equilibrium. Raising the temperature can sometimes facilitate the conversion of any kinetically formed N2 isomer to the more stable N1 isomer, although this should be optimized carefully to avoid side reactions.[8]
-
Question 3: How can I selectively synthesize the N2-alkylated indazole?
Answer: While the 1H-indazole is thermodynamically favored, several reliable strategies exist to promote selective alkylation at the N2 position.
-
Mitsunobu Reaction: This is a classic and effective method for achieving N2 selectivity. The reaction of an indazole with an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD often shows a strong preference for the N2 product.[1][10]
-
Causality: The mechanism is thought to proceed through a phosphonium intermediate that favors attack at the more kinetically accessible N2 position.
-
-
Acid-Catalyzed Conditions: Using a strong acid catalyst like triflic acid (TfOH) with diazo compounds can provide excellent N2 selectivity (N2/N1 up to 100/0).[12][13] Mildly acidic conditions can also be used for the regioselective protection of the N2 position.[11]
-
Metal-Mediated Alkylation: Certain metal-mediated protocols have been developed specifically for N2-alkylation. For instance, Ga/Al- or Al-mediated direct alkylation of indazoles with α-bromocarbonyl compounds is highly regioselective for the N2 position.[13][14]
-
Exploiting C7 Substituents: As mentioned previously, installing a sterically demanding group at the C7 position is a powerful substrate-controlled method to direct alkylation exclusively to N2.[2][5]
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity such a persistent challenge in indazole synthesis?
A1: The core of the challenge lies in the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, creating an equilibrium between the 1H-indazole and 2H-indazole tautomers.[3][5] While the 1H-tautomer is more stable, the energy barrier for interconversion is low, and both nitrogens retain nucleophilic character.[15] When the indazole is deprotonated, it forms a delocalized anion where the negative charge is shared across both nitrogens, making it an ambident nucleophile.[11] The subsequent attack by an electrophile can occur at either nitrogen, and controlling the site of this attack requires careful manipulation of steric, electronic, and reaction parameters.
Q2: What is the practical difference between thermodynamic and kinetic control in indazole alkylation?
A2: These concepts dictate which regioisomer is the major product.
-
Thermodynamic Control: These conditions (e.g., higher temperatures, longer reaction times, use of bases like NaH that allow for equilibration) favor the formation of the most stable product. In indazole chemistry, this is typically the N1-substituted isomer .[1][11]
-
Kinetic Control: These conditions (e.g., lower temperatures, rapid reaction, specific reagent combinations like the Mitsunobu reaction) favor the formation of the product that is formed the fastest. This is often the N2-substituted isomer , as the N2 position is considered more sterically accessible for initial attack.[5][11]
Q3: How do electron-donating vs. electron-withdrawing groups on the indazole ring influence regioselectivity?
A3: Ring substituents have a profound impact:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CO₂Me) decrease the nucleophilicity of the indazole system overall. Their positional effect is critical. An EWG at C7 sterically hinders the N1 position, strongly favoring N2 substitution.[2][5]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -CH₃) increase the nucleophilicity of the ring. Their effect on regioselectivity is often secondary to the choice of base and solvent, but they can influence the electronic environment and the stability of the intermediates.
Q4: Are there synthetic methods that bypass the direct alkylation of the indazole core to avoid regioselectivity issues?
A4: Yes, de novo synthesis is a powerful alternative. These strategies construct the substituted indazole ring from acyclic or different heterocyclic precursors, with the N-substituent already in place.
-
From Substituted Hydrazines: A common approach involves reacting an N-alkyl or N-aryl hydrazine with a suitable ortho-haloaryl carbonyl or nitrile compound. This pre-defines the position of substitution, leading directly to the desired N1-substituted indazole without risk of isomerization.[2][10]
-
Reductive Cyclization: One-pot methods, such as the condensation of an ortho-nitrobenzaldehyde with an amine followed by a Cadogan reductive cyclization, are highly effective for the regioselective synthesis of N2-substituted (2H) indazoles.[16][17][18]
Visualizations and Data
Diagrams
Caption: Annular tautomerism and competing N1/N2 alkylation pathways.
Caption: Troubleshooting workflow for poor regioselectivity in indazole synthesis.
Data Tables
Table 1: Effect of Reaction Conditions on N-Alkylation of a Model Indazole
| Entry | Base | Solvent | Temp (°C) | N1/N2 Ratio | Predominant Control | Reference(s) |
|---|---|---|---|---|---|---|
| 1 | NaH | THF | 50 | >99:1 | Thermodynamic | [2][8] |
| 2 | K₂CO₃ | DMF | 20-120 | ~1.4:1 to 1:1 | Mixture | [1][8][19] |
| 3 | Cs₂CO₃ | DMF | 20 | ~1.5:1 | Mixture | [8] |
| 4 | NaHMDS | THF | RT | 8:1 | Thermodynamic | [7] |
| 5 | NaHMDS | DMSO | RT | 1:4 | Kinetic | [7] |
| 6 | PPh₃/DIAD | THF | 0 to RT | ~1:2.5 | Kinetic |[2][10] |
Table 2: Influence of Indazole Substituents on Regioselectivity (NaH/THF Conditions)
| Substituent Position | Substituent Group | N1/N2 Ratio | Primary Influence | Reference(s) |
|---|---|---|---|---|
| C3 | -COMe | >99:1 | Electronic/Chelation | [2][6] |
| C3 | -tert-butyl | >99:1 | Steric | [2][6] |
| C5 | -Br | High N1 | Minimal | [3] |
| C7 | -NO₂ | 4:96 | Steric Hindrance | [2][5] |
| C7 | -CO₂Me | <4:96 | Steric Hindrance |[2][5] |
Validated Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position using the robust NaH/THF system.[2][8]
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, 1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1H-indazole (1.0 equiv).
-
Suspension: Add anhydrous THF to create a 0.1-0.2 M solution. Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Carefully add the NaH (1.2 equiv) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clearer solution as the sodium salt forms.
-
Alkylation: Add the alkylating agent (1.1 equiv) dropwise at room temperature. For less reactive electrophiles, the reaction may be gently heated to 50 °C to ensure complete conversion.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated indazole.
-
Validation: Confirm regiochemistry using 1D/2D NMR techniques (¹H, ¹³C, HMBC).[2]
-
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is designed to favor the kinetically preferred N2-isomer.[1][10]
-
Materials:
-
Substituted 1H-Indazole (1.0 equiv)
-
Alcohol (R-OH, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
-
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the DIAD or DEAD (1.5 equiv) dropwise over 15-20 minutes. An orange color and/or a white precipitate (triphenylphosphine oxide) may form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue, containing the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to isolate the N2-alkylated product. The N1 isomer may also be isolated as a minor product.
-
Validation: Confirm regiochemistry using NMR. The chemical shift of the C3-proton is a key indicator; it is generally shifted downfield in 2H-indazoles compared to the corresponding 1H-isomer.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-fluoro-6-methoxy-1H-indazole
Welcome to the technical support center for the synthesis of 5-fluoro-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.
Baseline Synthetic Protocol: A Common Approach
The synthesis of this compound can be effectively achieved via a classical diazotization and intramolecular cyclization pathway. A representative route starts from 4-fluoro-5-methoxy-2-methylaniline. This protocol serves as a baseline for our troubleshooting discussion.
Experimental Protocol: Two-Step Synthesis
Step 1: Diazotization of 4-fluoro-5-methoxy-2-methylaniline
-
To a stirred solution of 4-fluoro-5-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid (10 vol), add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water (2 vol) dropwise at a temperature maintained between 0-5 °C.
-
Stir the resulting mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 12-16 hours. During this time, the intramolecular cyclization occurs.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by pouring it into ice-cold water (20 vol).
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid and inorganic salts, and dry under vacuum.
Step 2: Purification of this compound
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
For higher purity, column chromatography on silica gel is recommended, using a gradient elution of ethyl acetate in hexanes.[1]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Question: My overall yield is consistently below 50%. What are the primary causes and how can I improve it?
Answer: A low yield in this synthesis typically points to one of three areas: incomplete reaction, formation of side products, or mechanical loss during workup.
-
Causality - Incomplete Reaction: The diazotization step is highly temperature-sensitive. If the temperature rises prematurely, the diazonium salt can decompose before it has a chance to cyclize. Conversely, if the cyclization is not allowed sufficient time or thermal energy (by warming to room temperature), the reaction may stall.
-
Solution:
-
Strict Temperature Control: Ensure the temperature is rigorously maintained at 0-5 °C during the NaNO₂ addition using an ice/salt bath.
-
Reaction Monitoring: Use HPLC to monitor the consumption of the starting aniline. If the starting material is still present after the initial stirring period, it may indicate insufficient diazotizing agent or decomposition.
-
Extended Reaction Time: Allow the cyclization step (at room temperature) to proceed for up to 24 hours, monitoring by TLC/HPLC until no further product formation is observed.
-
-
-
Causality - Side Product Formation: The primary side products in indazole synthesis are often isomers and polymeric tars.[2] The diazonium intermediate is highly reactive and can engage in unwanted coupling reactions if not properly managed.
-
Solution:
-
Slow Reagent Addition: Add the sodium nitrite solution very slowly (dropwise) to the aniline solution. This keeps the instantaneous concentration of the diazonium salt low, minimizing dimerization or other side reactions.
-
Solvent Purity: Ensure the glacial acetic acid is free of water, as excess water can promote side reactions.
-
-
-
Causality - Mechanical Loss: The product may be partially soluble in the aqueous workup solution, leading to loss during filtration.
-
Solution:
-
pH Adjustment: Before filtration, carefully neutralize the acidic solution with a base like sodium bicarbonate. This can sometimes decrease the solubility of the indazole product, leading to better precipitation.
-
Extraction: After quenching, instead of direct filtration, consider extracting the product into an organic solvent like ethyl acetate. This is often more efficient for recovering all of the product from the aqueous phase.
-
-
Question: I am observing a significant isomeric impurity by NMR and LC-MS. How can I improve regioselectivity for the desired 1H-indazole?
Answer: The formation of the 2H-indazole isomer is a common challenge in indazole synthesis.[3][4] The 1H-tautomer is generally the thermodynamically more stable product, but reaction conditions can influence the kinetic product distribution.[2][3]
-
Causality - Cyclization Pathway: The cyclization mechanism dictates which nitrogen atom of the pyrazole ring is protonated. While the described protocol generally favors the 1H isomer, subtle changes in the electronic environment or reaction conditions can lead to the formation of the 2H isomer.
-
Solution:
-
Control of Acidity: The choice of acid can be critical. While acetic acid is common, some syntheses report better regioselectivity using stronger acids or specific catalytic systems. However, for this specific intramolecular cyclization, acetic acid is generally reliable. The key is consistency.
-
Purification Strategy: Differentiating between the 1H and 2H isomers is crucial. They often have different polarities.[2] A carefully optimized gradient elution during column chromatography can effectively separate them. 1H NMR is also diagnostic; the N-H proton of the 1H-indazole typically appears as a broad singlet at a characteristic downfield shift.
-
-
Question: The reaction mixture turns very dark, and I isolate a tar-like substance with my crude product. What is causing this and how can I prevent it?
Answer: Dark coloration and tar formation are classic signs of diazonium salt decomposition and polymerization.
-
Causality - Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures.[5][6] If the temperature during diazotization exceeds 10 °C, rapid decomposition occurs, leading to a complex mixture of byproducts, including phenols and polymeric materials.
-
Solution:
-
Aggressive Cooling: Use a well-maintained ice/salt or acetone/dry ice bath to ensure the temperature stays below 5 °C. Monitor the internal reaction temperature with a low-temperature thermometer.
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or contaminated NaNO₂ can lead to unpredictable reaction rates and side reactions.
-
Immediate Use: The generated diazonium salt should be used in situ for the cyclization without any delay or attempt at isolation.
-
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of the starting 4-fluoro-5-methoxy-2-methylaniline?
A1: It is extremely critical. Impurities in the starting aniline, particularly other isomers, will carry through the reaction and result in a product that is very difficult to purify. For instance, the presence of 3-fluoro-4-methoxy-2-methylaniline would lead to the formation of the isomeric 4-fluoro-5-methoxy-1H-indazole. Always verify the purity of your starting material by NMR and GC-MS before beginning the synthesis.
Q2: What is the best method for purifying the final product on a larger scale?
A2: While column chromatography is excellent for small-scale purification, it becomes cumbersome and expensive at a larger scale.[1] For multi-gram or kilogram scales, recrystallization is the preferred method. You will need to perform a solvent screen to find the optimal system. Common choices for indazoles include ethanol, isopropanol, toluene, or mixtures with water or hexanes. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities remain either fully soluble or insoluble.
Q3: Can this reaction be scaled up safely?
A3: Yes, but with caution. The two main safety concerns are the exothermic nature of the diazotization and the potential instability of the diazonium salt intermediate. When scaling up, ensure you have adequate cooling capacity to manage the exotherm. The addition of the sodium nitrite solution must be done even more slowly, and the internal temperature must be monitored vigilantly. It is advisable to have a quench solution (e.g., a solution of sulfamic acid) ready to destroy any excess nitrous acid in case of a thermal runaway.
Q4: Are there alternative synthetic routes to improve yield or avoid hazardous reagents?
A4: Several modern synthetic methods for indazoles exist, often utilizing metal-catalyzed cross-coupling reactions.[7][8] For example, a route could involve an intramolecular Ullmann-type reaction starting from a suitably substituted hydrazone.[9] These methods can sometimes offer higher yields and better functional group tolerance but may require more expensive catalysts and ligands. Investigating these alternatives could be beneficial if the classical diazotization route does not meet your yield or purity requirements.[10]
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected impact of key reaction parameters on the synthesis outcome. This data is synthesized from established principles of indazole chemistry.[1][5][7]
| Parameter | Condition A (Standard) | Condition B (Modified) | Expected Outcome Comparison | Rationale |
| Temperature | 0-5 °C | 15-20 °C | Yield and purity significantly decrease in B. | Higher temperatures cause rapid decomposition of the diazonium salt intermediate, leading to tar formation. |
| NaNO₂ Addition | Slow, Dropwise | Rapid, All at once | Purity is much lower in B. | Rapid addition increases the local concentration of the diazonium salt, promoting side reactions like dimerization. |
| Solvent | Glacial Acetic Acid | Acetic Acid / Water (1:1) | Lower yield in B. | While some water is necessary to dissolve NaNO₂, excess water can promote the formation of phenolic byproducts. |
| Workup | Filtration | Extraction (Ethyl Acetate) | Yield is often higher with extraction. | The product may have some solubility in the acidic aqueous phase; extraction ensures more complete recovery. |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 5. benchchem.com [benchchem.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indazole synthesis [organic-chemistry.org]
Technical Support Center: Purification of 5-fluoro-6-methoxy-1H-indazole
Welcome to the technical support center for the purification of 5-fluoro-6-methoxy-1H-indazole (CAS No. 1082041-57-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges and their solutions. My aim is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
I. Introduction to Purification Strategies
This compound is a key building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutics.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the accuracy of biological data. The two primary methods for purifying this compound are recrystallization and silica gel column chromatography . The choice between these methods depends on the nature and quantity of impurities present in the crude material.
Below is a decision-making workflow to help you select the most appropriate purification strategy.
Caption: Decision workflow for selecting a purification method.
II. Troubleshooting Guide: Recrystallization
Recrystallization is often the most efficient method for purifying solid materials, especially on a larger scale. The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q1: I can't find a suitable single solvent for recrystallization. What should I do?
A1: It is common to not find a perfect single solvent. In this case, a binary (two-solvent) system is the ideal solution. This typically involves a "solvent" in which your compound is highly soluble and an "anti-solvent" in which it is poorly soluble.
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Dissolution: Dissolve your crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, ethyl acetate).
-
Addition of Anti-solvent: While the solution is still hot, slowly add a miscible anti-solvent (e.g., water, hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Clarification: Add a few more drops of the hot primary solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Q2: My compound "oils out" instead of crystallizing upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent system, or if there are significant impurities present.
Troubleshooting Steps:
-
Slow Down Cooling: The most common cause is cooling the solution too quickly. Reheat the mixture to redissolve the oil, add a small amount of the primary solvent to dilute the solution slightly, and allow it to cool much more slowly. Insulating the flask can help.[2]
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution to act as a template for crystallization.
-
Consider Pre-purification: If the issue persists, your crude material may be too impure for recrystallization alone. A preliminary pass through a silica gel plug or a quick column chromatography may be necessary to remove the bulk of the impurities.[2]
| Problem | Potential Cause | Solution |
| No Crystals Form | Too much solvent used; compound is very pure and slow to crystallize. | Boil off some solvent; scratch the flask; add a seed crystal.[2] |
| Compound "Oils Out" | Cooling too quickly; high level of impurities. | Reheat, add more solvent, and cool slowly; consider pre-purification.[2] |
| Poor Recovery | Compound has high solubility in the cold solvent; premature crystallization. | Use a more effective anti-solvent; ensure complete dissolution at high temperature. |
III. Troubleshooting Guide: Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities and is the go-to method for purifying oils or complex mixtures.[1][3]
Q3: I'm not getting good separation of my product from an impurity on the TLC plate. How do I optimize the mobile phase?
A3: Achieving good separation is key. For indazole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4] The goal is to have your product with a retention factor (Rf) of approximately 0.2-0.4 for optimal separation on a column.[1]
Optimization Strategy:
-
Start with a Standard System: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate.
-
Adjust Polarity:
-
If the Rf is too high (spots run too fast): Decrease the polarity by increasing the proportion of hexanes (e.g., 8:2 or 9:1 Hexanes:Ethyl Acetate).
-
If the Rf is too low (spots don't move far): Increase the polarity by increasing the proportion of ethyl acetate (e.g., 6:4 or 1:1 Hexanes:Ethyl Acetate).
-
-
Consider Additives: For amine-containing compounds like indazoles, which can "streak" on silica gel due to their basicity, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape.
Q4: My purified product still shows impurities after column chromatography. What went wrong?
A4: This can be due to several factors, from column packing to overloading.
Troubleshooting Checklist:
-
Column Overloading: A common mistake is loading too much crude material onto the column. A general rule of thumb is to use a mass of silica gel that is 40-80 times the mass of your crude product.[1]
-
Improper Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.
-
Dry Loading vs. Wet Loading: For compounds that are not highly soluble in the mobile phase, dry loading is preferable. Dissolve your crude material in a solvent like dichloromethane, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This can then be carefully added to the top of your column.[1]
-
Fraction Collection: You may be collecting fractions that are too large, leading to the mixing of your product with closely eluting impurities. Use smaller collection tubes and analyze fractions by TLC before combining them.
Caption: Standard workflow for column chromatography.
IV. Frequently Asked Questions (FAQs)
Q5: What are the expected physical properties of this compound?
A5: Based on available data for the compound and its analogues, you can expect the following:
-
Appearance: Likely a white to off-white or yellow solid.[5]
-
Molecular Weight: 166.15 g/mol .[6]
-
Boiling Point: Estimated to be around 323.8°C at 760 mmHg.[6]
-
Solubility: Likely soluble in polar organic solvents like methanol, ethyl acetate, and DMSO, with limited solubility in non-polar solvents and water.[7]
Q6: What are common impurities I might encounter from the synthesis of this compound?
A6: The impurities will depend on the synthetic route. Common syntheses of indazoles involve diazotization and cyclization reactions.[3] Potential impurities could include:
-
Unreacted starting materials (e.g., substituted anilines).[3]
-
Isomeric byproducts.
-
Products of incomplete cyclization.
-
Residual solvents from the reaction or workup.
Q7: How can I assess the purity of my final product?
A7: A multi-faceted approach is best for confirming purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A typical starting method would use a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and can reveal the presence of impurities if they are at a significant level.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
V. References
-
This compound. MySkinRecipes. --INVALID-LINK--
-
Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. Haihang Industry. --INVALID-LINK--
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. --INVALID-LINK--
-
1082041-57-3|this compound|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
4-FLUORO (1H)INDAZOLE. LookChem. --INVALID-LINK--
-
1178903-33-7 | 6-Fluoro-1-(4-methoxybenzyl)-1H-indazole. A2B Chem. --INVALID-LINK--
-
6-FLUORO-4-METHOXY (1H)INDAZOLE | 885522-57-6. ChemicalBook. --INVALID-LINK--
-
Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. AWS. --INVALID-LINK--
-
Cas 1613505-15-9,6-methoxy-5-(2-(trifluoromethyl)phenyl)-1H-indazole. LookChem. --INVALID-LINK--
-
6-Fluoro-1H-indazole. PubChem. --INVALID-LINK--
-
Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. --INVALID-LINK--
-
SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. --INVALID-LINK--
-
This compound, 95% Purity, C8H7FN2O, 1 gram. CP Lab Safety. --INVALID-LINK--
-
5-FLUORO-6-METHOXY (1H)INDAZOLE. Clentran. --INVALID-LINK--
-
A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents. --INVALID-LINK--
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. --INVALID-LINK--
-
Supporting Information. AWS. --INVALID-LINK--
-
Application Note: High-Purity Isolation of 6-Nitro-1H-indazole-3-carbaldehyde via Automated Flash Column Chromatography. Benchchem. --INVALID-LINK--
-
Rhodium(III) -catalyzed Indazole Synthesis by C H Bond Functionalization and Cyclative Capture. AWS. --INVALID-LINK--
-
Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystallization. Benchchem. --INVALID-LINK--
-
Application Notes and Protocols for the Quality Control of 6-Bromo-1H-indazole. Benchchem. --INVALID-LINK--
-
5-Fluoro-1-(methoxymethyl)-1H-indole. Biosynth. --INVALID-LINK--
-
Photochemical C–H Activation: Generation of Indole and Carbazole Libraries, and First Total Synthesis of Clausenawalline D. FOLIA. --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. --INVALID-LINK--
-
5-fluoro-1h-indazole. Sigma-Aldrich. --INVALID-LINK--
-
5-Fluoro-1H-indazole. Chem-Impex. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. --INVALID-LINK--
-
Indazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. --INVALID-LINK--
-
(PDF) Crystal structure of 5-methoxy-N′-[(3Z)-5-chloro-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-indole-2-carbohydrazide-DMSO (1/1), C25H18ClFN4O3 · C2H6OS. ResearchGate. --INVALID-LINK--
-
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). --INVALID-LINK--
-
Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). Ambeed. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. This compound [myskinrecipes.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 5-fluoro-6-methoxy-1H-indazole in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-fluoro-6-methoxy-1H-indazole. This guide provides in-depth troubleshooting advice and detailed protocols to address the solubility challenges commonly encountered with this moderately lipophilic compound in aqueous-based biological assays. Our goal is to empower you with the knowledge to achieve accurate and reproducible experimental results.
Understanding the Challenge: Physicochemical Profile of this compound
While extensive experimental data for this compound is not publicly available, we can infer its likely behavior based on its structure and computational predictions.
Structural Features:
-
Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The 1H-indazole tautomer is generally more stable. This core structure contributes to the compound's aromaticity and potential for π-π stacking interactions.
-
Fluoro Group: An electron-withdrawing group that can influence the acidity of the N-H proton and impact metabolic stability.
-
Methoxy Group: An electron-donating group that can affect the compound's polarity and hydrogen bonding capabilities.
Predicted Physicochemical Properties:
| Property | Predicted Value/Range | Implication for Solubility |
| Molecular Weight | 166.15 g/mol | Relatively small, which is generally favorable for solubility. |
| XLogP3-AA | 2.0 | This value suggests moderate lipophilicity, indicating that the compound is likely to have low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 37.9 Ų | A lower TPSA is associated with lower aqueous solubility and higher membrane permeability. |
| Hydrogen Bond Donors | 1 (the N-H group) | Can participate in hydrogen bonding with water, but this is limited. |
| Hydrogen Bond Acceptors | 3 (the two nitrogen atoms and the methoxy oxygen) | Can accept hydrogen bonds from water, aiding in solvation. |
Disclaimer: The XLogP3-AA and TPSA values are computationally predicted and should be used as a guide. Experimental determination is recommended for precise characterization.
The predicted moderate lipophilicity (XLogP3-AA ≈ 2) is the primary driver of the solubility challenges with this compound in the aqueous environments of most biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when working with this compound.
Q1: I've dissolved my this compound in 100% DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into the aqueous buffer, the DMSO concentration drops, and the compound's poor aqueous solubility becomes the limiting factor.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The first and simplest approach is to minimize the final DMSO concentration in your assay. Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but it is crucial to determine the tolerance of your specific cell line.[1][2] A lower final DMSO concentration may be sufficient to keep your compound in solution at the desired working concentration.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.
-
Vigorous Mixing: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously to promote rapid and uniform dispersion.[3]
-
Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the compound stock can sometimes improve solubility. Ensure the final temperature is compatible with your assay components.
Q2: My compound still precipitates even at a low final DMSO concentration. What are my other options?
A2: If optimizing the DMSO concentration is not sufficient, you will need to employ more advanced formulation strategies. The choice of strategy will depend on the specifics of your assay and the acceptable excipients.
Alternative Solubilization Strategies:
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent.[4][5] Consider a combination of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG). Always run a vehicle control with the same co-solvent mixture to assess any effects on your assay.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][7][8][9] Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are often used in biological assays. It is critical to use surfactants at concentrations above their critical micelle concentration (CMC) for them to be effective.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[10][11][12] They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated cyclodextrin in cell-based assays.
Q3: How do I choose between co-solvents, surfactants, and cyclodextrins?
A3: The selection of a solubilizing agent depends on several factors:
-
Assay Compatibility: Ensure the chosen excipient does not interfere with your assay. For example, some surfactants can disrupt cell membranes or interact with proteins.
-
Toxicity: The concentration of the solubilizing agent must be below the level that causes toxicity to your cells or affects the biological system you are studying.
-
Compound-Excipient Interaction: The effectiveness of each method will depend on the specific interactions between this compound and the chosen excipient.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a solubilization strategy.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The indazole ring system has both a weakly acidic proton (on the nitrogen in the pyrazole ring) and a weakly basic nitrogen. Therefore, pH modification could potentially be used to increase its solubility. However, the pKa of the indazole N-H is typically in the range of 14-15, making it difficult to deprotonate under physiological conditions. The basicity of the other nitrogen is also low. While adjusting the pH of your buffer might have a minor effect, it is unlikely to be a primary solution for a compound with a predicted logP of 2. Furthermore, significant deviations from physiological pH are often not compatible with biological assays.
Q5: Are there any other advanced techniques I can consider if these methods fail?
A5: For very challenging compounds, nanoformulation strategies can be employed. These techniques involve reducing the particle size of the compound to the nanoscale, which can significantly increase its surface area and dissolution rate.[13][14][15] Common nanoformulation approaches include:
-
Nanosuspensions: Dispersions of the drug in a liquid medium, stabilized by surfactants or polymers.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range.
-
Polymeric Micelles: Self-assembled structures of amphiphilic block copolymers that can encapsulate hydrophobic drugs.
These methods are more complex and require specialized equipment and expertise but can be very effective for compounds with extremely low solubility.
Experimental Protocols
Here are detailed, step-by-step protocols for preparing formulations of this compound.
Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
This is the most common starting point for solubilizing compounds for in vitro assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution: a. Weigh out a precise amount of this compound. b. Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 10-50 mM). c. Vortex vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used if necessary, but avoid excessive heat.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: a. On the day of the experiment, thaw an aliquot of the stock solution at room temperature. b. Perform serial dilutions of the stock solution in your sterile aqueous assay buffer to achieve the final desired concentrations. c. When diluting, add the DMSO stock to the buffer (not the other way around) while vortexing to ensure rapid dispersion. d. Visually inspect the final solution for any signs of precipitation before adding it to your assay.
Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a good second-line approach if DMSO alone is insufficient.
Materials:
-
This compound (solid)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile aqueous assay buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the HP-β-CD Solution: a. Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). b. Stir or vortex until the HP-β-CD is completely dissolved. This may require gentle warming.
-
Prepare the Compound-Cyclodextrin Complex: a. Add the solid this compound directly to the HP-β-CD solution to achieve the desired final concentration. b. Alternatively, prepare a concentrated stock of the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) and add this to the HP-β-CD solution while vortexing. c. Vortex or sonicate the mixture for an extended period (e.g., 1-2 hours) to allow for the formation of the inclusion complex.
-
Final Preparation: a. Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. b. This filtered solution is now ready to be used in your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD.
The following diagram illustrates the mechanism of cyclodextrin-mediated solubilization:
Caption: Mechanism of cyclodextrin solubilization.
Data Summary: Vehicle Controls and Cytotoxicity
It is imperative to include appropriate vehicle controls in your experiments to account for any effects of the solvents or excipients themselves.
Recommended Final Concentrations of Common Excipients in Cell-Based Assays:
| Excipient | Recommended Max. Final Concentration | Potential Issues |
| DMSO | < 0.5% (cell line dependent) | Cytotoxicity, differentiation induction, altered gene expression at higher concentrations.[1][2] |
| Ethanol | < 0.5% | Cytotoxicity, protein denaturation. |
| PEG 400 | < 1% | Generally low toxicity, but can affect membrane fluidity. |
| Tween® 80 | < 0.1% | Can cause cell lysis at higher concentrations. |
| HP-β-CD | 1-5 mM | Generally well-tolerated, but can extract cholesterol from cell membranes at high concentrations. |
Note: These are general guidelines. The tolerance of your specific assay system should always be determined experimentally.
Concluding Remarks
Overcoming the solubility challenges of this compound is achievable with a systematic approach. By understanding the compound's physicochemical properties and employing the appropriate formulation strategies, you can generate reliable and reproducible data. Always begin with the simplest methods, such as optimizing the DMSO concentration, before moving to more complex formulations. Most importantly, meticulous use of vehicle controls is essential for the accurate interpretation of your results.
References
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 3. japsonline.com [japsonline.com]
- 4. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-fluoro-3-methoxy-1H-indazole | C8H7FN2O | CID 58657488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissADME [swissadme.ch]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 8. 1082041-57-3|this compound|BLD Pharm [bldpharm.com]
- 9. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [myskinrecipes.com]
- 12. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 14. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. The indazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is critical for innovation.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs) on Reaction Optimization
This section addresses high-level strategic questions regarding the optimization of indazole synthesis.
Q1: What are the most critical parameters to consider when first optimizing an indazole synthesis reaction?
A1: The successful synthesis of an indazole derivative hinges on the careful control of several interconnected parameters. For a robust optimization strategy, you should focus on:
-
Choice of Synthetic Route: The foundational decision is the synthetic strategy, which is dictated by the available starting materials and the desired substitution pattern on the indazole core.[1] Common routes include the cyclization of precursors like o-nitrobenzyl alcohols, 2-haloacetophenones, or the use of transition-metal-catalyzed cross-coupling reactions.[3][4][5]
-
Catalyst System: The catalyst is often the most influential factor in terms of yield and selectivity.[6][7] This includes not only the metal (e.g., Palladium, Copper) but also the choice of ligand, which can profoundly impact the reaction's efficiency.[3] In some cases, metal-free or green catalysts can be effective alternatives.[3][7]
-
Solvent Selection: The solvent's polarity and proticity can dramatically affect reaction rates and the solubility of reactants and intermediates. Aprotic solvents like DMSO and DMF are often reported to provide higher yields compared to protic solvents in certain reactions.[3][8]
-
Reaction Temperature: Temperature control is crucial. Elevated temperatures can increase reaction rates but may also lead to the formation of undesired side products.[3][9] Conversely, some modern, mild-condition methods are designed to run at or near room temperature.[4]
-
Base or Acid: The choice and stoichiometry of the base or acid are critical for reactions involving deprotonation, cyclization, or catalyst activation. For instance, in N-alkylation reactions, a strong base like sodium hydride (NaH) in an aprotic solvent can favor the formation of the desired N-1 substituted product.[10]
Q2: How do I select the appropriate catalyst for my specific indazole synthesis?
A2: Catalyst selection is highly dependent on the reaction mechanism. Here’s a logic-driven approach:
-
For C-N Bond Formation (e.g., Ullmann or Buchwald-Hartwig type reactions): Palladium and Copper catalysts are the workhorses.[3]
-
Palladium (Pd): Often used for cross-coupling 2-halobenzaldehydes with hydrazones. The choice of phosphine ligand (e.g., dppf, BINAP) is critical and must be screened to optimize yield.[3][11]
-
Copper (Cu): Frequently employed in one-pot, multi-component reactions, for instance, reacting 2-bromobenzaldehydes, primary amines, and sodium azide.[3][12] Copper catalysts can be heterogeneous (e.g., CuO nanoparticles), which simplifies recovery and reuse.[13]
-
-
For Reductive Cyclization: Reactions involving the cyclization of nitroarenes may utilize palladium complexes to facilitate the reductive N-heterocyclization.[14]
-
Metal-Free Alternatives: For certain transformations, such as the cyclization of o-aminobenzoximes, metal-free conditions using reagents like methanesulfonyl chloride with a mild base (e.g., triethylamine) are highly effective and environmentally benign.[3]
The choice is a balance between reactivity, cost, functional group tolerance, and ease of removal from the final product.
Q3: What is the role of the solvent, and how does it impact regioselectivity and yield?
A3: The solvent does more than just dissolve reactants; it actively influences the reaction environment.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These are frequently the solvents of choice.[3][14] They are effective at solvating charged intermediates and cations, which can accelerate many transition-metal-catalyzed reactions. In some syntheses, DMSO and DMF have been shown to provide superior yields.[3][8] For example, THF is often used with sodium hydride for N-alkylation to favor the 1H-isomer.[10]
-
Protic Solvents (e.g., Acetic Acid, Ethanol): While sometimes used, particularly in acid-catalyzed cyclizations, they can interfere with reactions involving strong bases or organometallic intermediates.[3][14] Acetic acid or hydrochloric acid can serve as effective acidic media for certain cyclization reactions.[3]
-
Green Solvents (e.g., Water, Polyethylene Glycol - PEG): There is a growing interest in using environmentally friendly solvents. Microwave-assisted synthesis in water has been shown to be efficient for some indazole derivatives.[8] PEG can also serve as a reusable solvent under catalyst-free conditions for specific transformations.[9]
The optimal solvent must be determined empirically for each specific reaction, as it can significantly affect both the reaction rate and the final product distribution.
Part 2: Troubleshooting Guide for Common Issues
This section provides direct answers to specific problems encountered during indazole synthesis experiments.
Problem: Low or No Yield of the Desired Indazole Product.
-
Potential Cause 1: Inactive Catalyst.
-
Scientific Rationale: Transition metal catalysts, particularly Palladium, can be sensitive to air and moisture, leading to oxidation and deactivation. Ligands can also degrade.
-
Troubleshooting Steps:
-
Ensure all reactions are set up under an inert atmosphere (Nitrogen or Argon), especially when using sensitive catalysts and ligands.[14]
-
Use freshly opened or properly stored catalysts and ligands.
-
Consider a pre-activation step for the catalyst if specified in the literature for your reaction type.
-
If using a heterogeneous catalyst, verify its activity. It may need regeneration or replacement.[3]
-
-
-
Potential Cause 2: Incorrect Reaction Temperature.
-
Scientific Rationale: The activation energy for the desired reaction may not be reached, or a key intermediate may not be forming.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Sub-optimal Solvent or Base/Acid.
-
Scientific Rationale: Poor solubility of a key reactant or an inappropriate pH can stall the reaction.
-
Troubleshooting Steps:
-
Screen a panel of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).[16]
-
If the reaction involves a deprotonation step, ensure the base is strong enough for the substrate.
-
Verify the quality and concentration of your acid or base.
-
-
Problem: Formation of the Undesired 2H-Indazole Isomer.
-
Scientific Rationale: Indazole exists in tautomeric forms (1H and 2H).[2][5] The 1H-indazole is generally the thermodynamically more stable isomer.[2][10] The formation of the 2H isomer is often a result of kinetic control or specific reaction conditions that favor its formation.
-
Troubleshooting & Optimization Flowchart:
Caption: Troubleshooting workflow for minimizing 2H-indazole isomer formation.
-
Key Strategies:
-
Thermodynamic Control: Prolonging the reaction time or carefully increasing the temperature can allow the kinetically formed 2H-isomer to equilibrate to the more stable 1H-isomer.[11]
-
Acid Catalysis: In some protection schemes (e.g., with THP), mildly acidic conditions kinetically favor the N-2 product, while stronger acids and longer reaction times lead to the thermodynamically favored N-1 product.[11]
-
Base and Solvent Choice: For N-alkylation, using a strong, non-nucleophilic base like NaH in an aprotic solvent like THF is a well-established method to favor N-1 substitution.[10] Strongly basic conditions with other bases can lead to a mixture of regioisomers.[11]
-
Problem: Significant Formation of Side Products (e.g., Hydrazones, Dimers).
-
Scientific Rationale: These side reactions often occur when the rate of the desired cyclization step is slow compared to intermolecular reactions or when starting materials are prone to self-condensation.[3]
-
Troubleshooting Steps:
-
Increase Reaction Concentration (Syringe Pump Addition): For intramolecular cyclizations, running the reaction at a higher effective concentration of the cyclization precursor can favor the desired intramolecular pathway over intermolecular side reactions. A slow addition of one reactant via syringe pump to a solution of the other reagents can maintain a low concentration of the added reactant, minimizing dimerization.
-
Optimize Temperature: Elevated temperatures can sometimes promote side reactions.[3][9] Try running the reaction at a lower temperature for a longer period.
-
Check Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of hydrazine, for example, might lead to more hydrazone formation.
-
Purify Starting Materials: Impurities in the starting materials can sometimes catalyze or participate in side reactions.
-
Problem: Difficulty in Purifying the Final Indazole Product.
-
Scientific Rationale: The polarity of the desired indazole may be very similar to that of a major impurity (like the 2H-isomer), making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for purifying crystalline indazoles. Screen a variety of solvent systems. Mixed solvents (e.g., THF/water, acetone/water) are particularly effective for separating closely related isomers.[17]
-
Acid/Base Extraction: Utilize the weakly basic nature of the indazole nitrogen. The product can be extracted from an organic solvent into an acidic aqueous layer, the organic layer containing non-basic impurities is discarded, and the product is then recovered by basifying the aqueous layer and re-extracting.[15]
-
Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Using a high-performance flash chromatography system can improve resolution.
-
Vacuum Distillation: For thermally stable, lower molecular weight indazoles, vacuum distillation can be an excellent purification method.[15]
-
Part 3: Experimental Protocols & Data
Example Protocol: Copper-Catalyzed Synthesis of 2H-Indazoles
This protocol is a generalized example based on one-pot, three-component reactions described in the literature.[3][12] Users must adapt this to their specific substrates and consult original literature for precise quantities and safety information.
Objective: To synthesize a 2-aryl-2H-indazole from a 2-bromobenzaldehyde, a primary amine, and sodium azide.
Materials:
-
2-Bromobenzaldehyde derivative (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Sodium Azide (NaN₃) (1.5 mmol) (Caution: Highly toxic and potentially explosive)
-
Copper(I) oxide nanoparticles (CuO-NP) or another suitable copper catalyst (e.g., 5-10 mol%)
-
Polyethylene glycol (PEG) or DMSO (3-5 mL)
-
Inert atmosphere reaction vessel with stir bar
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the 2-bromobenzaldehyde, the copper catalyst, and the solvent.
-
Begin stirring and add the primary amine.
-
Carefully add the sodium azide in portions.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary Table: Effect of Reaction Parameters on Indazole Synthesis
The following table summarizes hypothetical but representative data from an optimization study to illustrate the impact of different parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | 1H:2H Ratio |
| 1 | Pd(OAc)₂ (5) | Toluene | 80 | 12 | 45 | 5:1 |
| 2 | Pd(OAc)₂ (5) | DMF | 80 | 12 | 75 | 6:1 |
| 3 | Pd(OAc)₂ (5) | DMF | 110 | 8 | 89 | 10:1 |
| 4 | CuI (10) | DMSO | 110 | 8 | 92 | >20:1 |
| 5 | CuI (10) | DMSO | 130 | 6 | 85* | >20:1 |
*Decreased yield at higher temperatures may be due to side reactions or product decomposition.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2H-Indazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis of indazoles from 2-formylphenylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04056A [pubs.rsc.org]
- 17. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
troubleshooting NMR peak assignments for "5-fluoro-6-methoxy-1H-indazole"
Welcome to the technical support center for the NMR analysis of 5-fluoro-6-methoxy-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related fluorinated heterocycles. My goal is to move beyond simple data tables and provide you with the strategic thinking and experimental logic needed to tackle common and complex NMR peak assignment challenges. Here, we emphasize not just the what, but the why, ensuring your interpretations are robust and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound?
A1: Establishing a baseline is the first step in any analysis. The electronic environment of this indazole derivative is defined by the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom. The fluorine, in particular, will exert a significant influence on the chemical shifts of nearby nuclei through both space and bonds.
Below is a table of predicted chemical shifts and coupling constants based on data from similar substituted indazoles and general principles of NMR spectroscopy.[1][2][3] Use these as a starting point, but expect minor deviations based on your specific solvent and sample concentration.
Table 1: Predicted NMR Data for this compound (in DMSO-d₆)
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Coupling Constants (J, Hz) |
| H-1 | ¹H | ~13.0 - 13.5 | Broad Singlet (br s) | N/A (exchangeable) |
| H-3 | ¹H | ~8.0 - 8.2 | Singlet (s) or narrow doublet | ⁴J(H,F) ≈ 1-3 Hz |
| H-4 | ¹H | ~7.6 - 7.8 | Doublet (d) | ³J(H,F) ≈ 9-11 Hz |
| H-7 | ¹H | ~7.1 - 7.3 | Doublet (d) | ⁴J(H,F) ≈ 4-6 Hz |
| -OCH₃ | ¹H | ~3.9 - 4.1 | Singlet (s) | N/A |
| C-3 | ¹³C | ~135 | d | ³J(C,F) ≈ 3-5 Hz |
| C-3a | ¹³C | ~122 | d | ³J(C,F) ≈ 10-15 Hz |
| C-4 | ¹³C | ~100 | d | ²J(C,F) ≈ 25-30 Hz |
| C-5 | ¹³C | ~155 | d | ¹J(C,F) ≈ 240-250 Hz |
| C-6 | ¹³C | ~145 | d | ²J(C,F) ≈ 10-15 Hz |
| C-7 | ¹³C | ~98 | d | ³J(C,F) ≈ 3-5 Hz |
| C-7a | ¹³C | ~140 | s | ⁵J(C,F) ≈ <2 Hz |
| -OCH₃ | ¹³C | ~56 | s | N/A |
| F-5 | ¹⁹F | ~ -120 to -130 | Multiplet | Referenced to CFCl₃[4][5] |
Q2: Which NMR solvent is recommended for this compound?
A2: The choice of solvent can dramatically impact your spectrum, particularly for the exchangeable N-H proton.[6]
-
DMSO-d₆: This is my primary recommendation. It is a polar, aprotic solvent that will reliably show the N-H proton, typically as a broad singlet downfield (>13 ppm). Its ability to form hydrogen bonds with the N-H proton slows down the chemical exchange that can otherwise broaden this peak into the baseline.[7][8]
-
CDCl₃: A common choice, but be aware that the N-H proton may be very broad or even unobservable due to faster chemical exchange, especially if trace acid is present. Amide impurities from DMF (a common reaction solvent) can also be an issue.
-
Acetone-d₆ / Methanol-d₄: Good alternatives to DMSO-d₆, though the N-H peak will exchange with the deuterium in methanol-d₄, causing it to disappear. This can be a useful diagnostic experiment in itself.
Troubleshooting Guide: Specific Peak Assignment Issues
Q3: I have extra peaks in my spectrum that don't match the target structure. What is their origin?
A3: This is the most frequent issue encountered. Unexpected signals almost always originate from one of four sources: residual solvents, unreacted starting materials/reagents, isomeric byproducts, or degradation. A systematic approach is crucial for identification.
Causality Behind Experimental Choices: Your first instinct should be to consult the synthetic route. The impurities present are a direct consequence of the chemistry performed. For instance, if the synthesis involves a cyclization from a nitroaromatic precursor, you should anticipate its presence if the reaction did not go to completion.[9][10]
Caption: Troubleshooting workflow for identifying unknown NMR peaks.
-
Cross-reference Solvent Peaks: First, eliminate the possibility of common solvents. Compare the chemical shifts of your unknown peaks to a reliable reference table for NMR solvent impurities.[11]
-
Review the Synthesis: List all starting materials, reagents, and potential byproducts. Indazole synthesis can sometimes yield regioisomers (e.g., the 2H-indazole tautomer or N-2 substituted byproducts), which will present a distinct but related set of signals.[12][13][14]
-
LC-MS Analysis: This is the most direct method. An LC-MS experiment will give you the molecular weight of the impurity, which you can then correlate with the possibilities from your synthesis review.
-
Spiking Experiment: If you have a sample of a suspected impurity (e.g., a starting material), add a small amount to your NMR tube and re-acquire the spectrum. If the peak increases in intensity, you have confirmed its identity.
Q4: The aromatic protons H-4 and H-7 are difficult to assign definitively. How can I distinguish them?
A4: This is a classic structural elucidation challenge where simple ¹H NMR is insufficient. The key is to use correlations through bonds and through space. The fluorine at C-5 and the methoxy at C-6 create distinct electronic environments, but unambiguous assignment requires 2D NMR.
Expertise & Experience: While ¹H-¹H COSY will show that H-4 and H-7 are not coupled to each other, it doesn't solve the assignment. The solution lies in using long-range correlations to fixed chemical landmarks: the N-H proton, the methoxy protons, and the fluorinated carbon C-5.
-
Acquire an HSQC Spectrum: First, run a standard ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This directly links each proton to the carbon it is attached to, confirming the C-H pairs.[15]
-
Acquire an HMBC Spectrum: Next, run a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This is the most powerful tool for this problem as it reveals 2- and 3-bond correlations between protons and carbons.[16][17]
-
Acquire a NOESY/ROESY Spectrum: Finally, run a ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This shows correlations between protons that are close in space (< 5 Å), regardless of bonding.
Data Interpretation: Use the following key correlations to solve the structure.
Table 2: Key 2D NMR Correlations for Assignment
| Proton | Expected HMBC Correlations (to Carbons) | Expected NOESY Correlations (to Protons) |
| H-4 | C-5 (strong), C-7a (strong), C-6 (weak) | H-3 |
| H-7 | C-5 (strong), C-6 (strong), C-3a (weak) | -OCH₃, N-H (H-1) |
| -OCH₃ | C-6 (strong) | H-7 |
| N-H (H-1) | C-7a (strong), C-3a (strong) | H-7 |
The Logic: The H-7 proton is physically close to both the N-H and the methoxy protons. Therefore, it must show a NOESY correlation to them. The H-4 proton is too far away. This through-space correlation provides the definitive assignment. The HMBC data then serves as a self-validating confirmation.
Caption: Logical workflow for using 2D NMR to assign protons.
Q5: My N-H proton signal is extremely broad or missing entirely. What should I do?
A5: A broad or absent N-H signal is characteristic of a proton undergoing chemical exchange at a rate that is intermediate on the NMR timescale. This can also be caused by quadrupolar broadening from the adjacent ¹⁴N nucleus.
Trustworthiness of Protocols: The following are standard, validated methods to confirm and characterize exchangeable protons.
-
D₂O Shake Experiment: This is the definitive test.
-
Protocol: Acquire your standard ¹H NMR spectrum. Remove the NMR tube, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for 30 seconds. Re-acquire the spectrum.
-
Expected Result: The N-H proton will exchange with deuterium (N-H + D₂O ⇌ N-D + HDO). The original N-H signal will disappear, and you will see a new, likely broad, HDO signal appear around 4.7 ppm (in CDCl₃) or 3.3 ppm (in DMSO-d₆).[6][12]
-
-
Low-Temperature NMR: If the broadening is due to an intermediate exchange rate, cooling the sample can slow this process down.
-
Protocol: Re-acquire the ¹H NMR spectrum at a lower temperature (e.g., 0 °C, -20 °C, -40 °C).
-
Expected Result: As the exchange slows, the N-H signal should sharpen significantly, often resolving into a more defined peak.
-
-
Use a Fresh, Dry Solvent: If your N-H is broad due to exchange with trace water in the solvent, using a freshly opened ampoule of high-purity deuterated solvent can sometimes sharpen the signal.
By applying these troubleshooting frameworks and advanced NMR techniques, you can move from uncertainty to confidence in your structural assignments for this compound and other complex heterocyclic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. colorado.edu [colorado.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. acdlabs.com [acdlabs.com]
- 16. digibuo.uniovi.es [digibuo.uniovi.es]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of Indazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based inhibitors. This guide is designed to provide in-depth troubleshooting assistance and address frequently encountered challenges related to off-target effects. Given the conserved nature of the ATP-binding site across the human kinome, achieving absolute inhibitor specificity is a significant challenge. The indazole scaffold, a prevalent core in many kinase inhibitors, is no exception.[1] This resource offers practical, field-proven insights and methodologies to help you identify, understand, and mitigate unintended biological consequences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why are they a particular concern for indazole-based kinase inhibitors?
A1: Off-target effects are the modulation of proteins other than the intended therapeutic target. For kinase inhibitors, this commonly involves the inhibition or activation of unintended kinases.[1] This is a frequent issue because the ATP-binding pocket, the target for most kinase inhibitors, is highly conserved across the kinome.[1][2] The indazole scaffold is a privileged structure in kinase inhibitor design, but its interactions are not always exclusive to the primary target, leading to potential cross-reactivity.[1][3] These off-target interactions can result in misinterpreted experimental data, where an observed phenotype is mistakenly attributed to the on-target effect, or can cause unforeseen toxicity.[4][5]
Q2: I'm observing an unexpected phenotype in my cell-based assay. How can I begin to determine if it's an off-target effect?
A2: A multi-step approach is the most reliable way to investigate a suspected off-target effect:
-
Use a structurally distinct inhibitor: Test a second inhibitor that targets the same primary protein but has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[4]
-
Employ a negative control: Synthesize or obtain a close chemical analog of your indazole inhibitor that is inactive against the intended target. If the phenotype disappears with the inactive analog, it strengthens the evidence for an on-target effect.[4]
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype persists even in the absence of the target, it strongly suggests an off-target mechanism.[4]
Q3: What are the go-to methods for systematically identifying the specific off-targets of my indazole-based inhibitor?
A3: A combination of in vitro and in situ methods will provide the most comprehensive picture:
-
In Vitro Kinase Profiling: This is a direct and widely used method. Your inhibitor is screened against a large panel of purified kinases (often referred to as a "kinome scan") to identify which kinases it binds to and at what concentration.[1][6]
-
Chemoproteomics: This approach identifies inhibitor-binding proteins directly from cell lysates or intact cells, providing a more physiologically relevant view of target engagement.[1][7][8]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in living cells by measuring the change in thermal stability of proteins upon ligand binding.[7][9][10]
-
Computational Prediction: In silico methods can predict potential off-targets by comparing the structure of your inhibitor with the binding sites of a wide range of kinases.[1][11][12][13]
Troubleshooting Guides & In-Depth Protocols
Issue 1: My inhibitor shows high potency in a biochemical assay but weak or unexpected activity in a cellular context.
This discrepancy often points to issues with cell permeability, efflux pumps, or engagement of off-targets that counteract the intended effect.
Troubleshooting Workflow: Differentiating On-Target vs. Off-Target Effects dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dddot Caption: Workflow for initial troubleshooting of unexpected cellular effects.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that your inhibitor is binding to its intended target within the complex environment of a live cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[9][10]
Step-by-Step Methodology:
-
Cell Treatment: Culture your cells of interest to an appropriate density. Treat the cells with your indazole-based inhibitor at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Heating Step: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-60°C) for a short duration (e.g., 3 minutes), followed by a cooling step.[9]
-
Cell Lysis: Lyse the cells to release the proteins. This can be done through freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.
-
Protein Quantification: Carefully collect the supernatant and quantify the amount of the soluble target protein using a specific detection method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against the temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[4]
Issue 2: My inhibitor demonstrates toxicity in cell culture that doesn't correlate with the known function of the primary target.
Unexplained cytotoxicity is a classic sign of off-target activity. Identifying the responsible off-target(s) is crucial for understanding the mechanism of toxicity and for guiding the medicinal chemistry efforts to improve selectivity.
Troubleshooting Workflow: Identifying Off-Target Liabilities dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dddot Caption: A systematic approach to identifying toxicity-causing off-targets.
Protocol: Kinome Profiling
Kinome profiling provides a broad overview of the kinases your inhibitor interacts with across the kinome. This is essential for understanding its selectivity profile.[6][14][15]
Step-by-Step Methodology:
-
Compound Submission: Provide your indazole-based inhibitor to a specialized service provider or perform the assay in-house if the platform is available.
-
Assay Performance: The inhibitor is typically tested at one or more concentrations against a large panel of purified, active kinases.
-
Activity Measurement: Kinase activity is measured in the presence of your inhibitor. This is often done using a radiometric assay that measures the incorporation of ³³P-ATP into a substrate or through luminescence-based assays that quantify ATP consumption.[1]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control. The data is often visualized as a dendrogram or a selectivity score (e.g., S-score) to provide a clear picture of the inhibitor's selectivity.
Data Summary and Case Studies
The following table summarizes the inhibitory potency of well-known indazole-based inhibitors against their primary targets and key off-targets. This illustrates the importance of comprehensive profiling.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Key Off-Target(s) | IC₅₀ (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | PLK4, SHPRH | 4.2 (Ki), N/A |
| Pazopanib | VEGFR1-3, PDGFRα/β, KIT | 10, 30, 47, 84, 74 | c-Fms, Itk, Lck | N/A |
Data compiled from multiple sources.[1] N/A indicates that a specific IC₅₀ value was not provided in the referenced literature.
Case Study: Axitinib's Off-Target Effect on Wnt/β-catenin Signaling
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] However, it was discovered to have a non-kinase off-target, the E3 ubiquitin ligase SHPRH. This interaction leads to the inhibition of Wnt/β-catenin signaling, an effect independent of its primary VEGFR targets.[1] This highlights that off-targets are not limited to the kinome and that broader profiling can uncover unexpected mechanisms of action.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dddot Caption: On-target vs. off-target mechanisms of Axitinib.
Strategies for Improving Selectivity
Once off-targets have been identified, medicinal chemistry efforts can be employed to improve the selectivity of your indazole-based inhibitor.
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target and off-target activity. This can reveal which parts of the molecule are critical for binding to different targets.[16][17][18][19][20]
-
Structure-Based Drug Design: If crystal structures of your inhibitor bound to its on- and off-targets are available, you can use this information to design modifications that disrupt binding to the off-target while maintaining or improving binding to the on-target.[21][22]
-
Bivalent Inhibitors: Tethering your inhibitor to a second molecule that binds to a distinct site on the target kinase can significantly increase selectivity.[23]
-
Covalent Inhibitors: Designing an inhibitor that forms a covalent bond with a non-conserved cysteine residue in the active site of the target kinase can lead to highly selective compounds.[23]
By employing a systematic and multi-faceted approach to identifying and addressing off-target effects, you can increase the confidence in your experimental results and develop more selective and effective indazole-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-fluoro-6-methoxy-1H-indazole and Congeners
This guide provides an in-depth comparative analysis of the biological activity of 5-fluoro-6-methoxy-1H-indazole. While direct experimental data for this specific molecule is limited in public literature, this document leverages established structure-activity relationship (SAR) principles and data from closely related indazole analogues to project its potential efficacy and guide future research. We will benchmark its theoretical profile against a curated selection of other indazole derivatives, supported by experimental data from peer-reviewed studies.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
The 1H-indazole ring system, a bicyclic heterocycle featuring a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in molecules exhibiting a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[3][4][5] The structural rigidity and versatile chemistry of the indazole core allow it to serve as an effective pharmacophore, capable of precise interactions with various biological targets.[6][7]
The therapeutic relevance of this scaffold is underscored by several FDA-approved drugs, such as:
-
Pazopanib and Axitinib: Multi-targeted tyrosine kinase inhibitors used in cancer therapy.[4][6][8]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating certain types of cancer.[2][3]
-
Granisetron: A 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[4][6]
The biological activity of an indazole derivative is profoundly influenced by the nature and position of its substituents. Strategic functionalization of the indazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.
Deconstructing this compound: A SAR-Based Projection
The subject of this guide, this compound, combines two critical substituents: a fluorine atom at the 5-position and a methoxy group at the 6-position. Based on established medicinal chemistry principles, these groups are expected to impart specific properties:
-
5-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in drug design. Its high electronegativity can modulate the pKa of nearby functional groups and form key hydrogen bonds or dipole interactions with target proteins. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic oxidation at that position, thereby enhancing the compound's metabolic stability and bioavailability.[9][10] However, SAR studies on some indazole series have shown that fluorine substitution is not always tolerated and can be position-dependent.[9]
-
6-Methoxy Substitution: The methoxy group is an electron-donating group that can influence the electron density of the aromatic system. Its oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in many enzyme active sites. Studies on indazole-based kinase inhibitors have demonstrated that a methoxy group at the 5- or 6-position can be important for high potency.[9]
Based on these principles, this compound is hypothesized to be a metabolically stable molecule with potential as a kinase inhibitor or a modulator of other enzyme systems where hydrogen bonding and specific electronic properties are crucial for binding.
Comparative Analysis: Biological Activity
To contextualize the potential of this compound, we compare it to other indazoles with known biological activities, focusing primarily on anticancer properties, a dominant area of indazole research.
Anticancer Activity: Kinase Inhibition
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer.[8][9]
-
Comparison with other Fluorinated Indazoles: The position of the fluorine atom is critical. For instance, in a series of Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole (Compound 52 ) showed significantly enhanced potency (IC50 = 14 nM) and oral bioavailability compared to its 4-fluoro counterpart (Compound 51 , IC50 = 2500 nM).[10] This suggests that fluorination at the 6-position is highly favorable for this target, and by extension, a 5-fluoro substitution in our target compound could offer a distinct and potentially potent interaction profile.
-
Comparison with other Methoxy-Substituted Indazoles: In a series of GSK-3β inhibitors, 5-methoxy substitution was shown to be important for high potency.[9] Similarly, in another series, a 6-(3-methoxyphenyl) substituent was found to be a promising starting point for potent FGFR1 inhibitors.[3] This highlights the constructive role of methoxy groups in achieving potent kinase inhibition.
-
Comparison with Clinically Approved Kinase Inhibitors: Pazopanib and Axitinib are potent multi-kinase inhibitors with complex substitution patterns. While this compound is a much simpler molecule, it could serve as a valuable fragment or starting point for developing more complex and selective inhibitors.
The combination of a 5-fluoro and 6-methoxy group could lead to a unique selectivity profile, potentially inhibiting kinases that are not targeted by existing drugs.
Anticancer Activity: Cytotoxicity and Antiproliferative Effects
Beyond specific kinase inhibition, indazole derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.
Table 1: Comparative Antiproliferative Activity (IC50) of Selected Indazole Derivatives
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 6-(2-aminopyridin-5-yl) | 4T1 (Breast) | 0.23 - 1.15 | [11][12] |
| Compound 6o | 3-amino, N-substituted | K562 (Leukemia) | 5.15 | [13] |
| Compound 13g | N/A (complex) | A549 (Lung) | 0.010 ± 0.0042 | [14] |
| Compound 6e | Pyrimidine-based | MOLT-4 (Leukemia) | 0.525 | [15] |
| Compound C05 | N/A (complex) | IMR-32 (Neuroblastoma) | 0.948 | [16] |
| 5-Fluorouracil | (Positive Control) | K562 (Leukemia) | 4.65 | [13] |
As shown in Table 1, substitutions on the indazole core can lead to highly potent anticancer compounds, with some exhibiting nanomolar efficacy.[14][15] Compound 6o is particularly noteworthy as it showed good selectivity, with low toxicity against normal human embryonic kidney cells (HEK-293, IC50 = 33.20 µM).[13] This highlights the potential for developing indazole-based therapeutics with a favorable safety window. The antiproliferative activity of this compound remains to be determined experimentally, but its structural motifs suggest it is a promising candidate for such evaluation.
Visualizing the Landscape: Workflows and Pathways
To better understand the context of indazole-based drug discovery, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often targeted by these compounds.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Fluoro-6-Methoxy-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the indazole nucleus represents a privileged scaffold in the design of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the promising 5-fluoro-6-methoxy-1H-indazole core. By examining the impact of substitutions at key positions, we aim to provide actionable insights for the rational design of next-generation kinase inhibitors.
The strategic placement of a fluorine atom at the 5-position and a methoxy group at the 6-position of the indazole ring has been shown to be advantageous for kinase binding and cellular activity. The fluorine atom can enhance binding affinity through favorable interactions with the kinase active site and improve metabolic stability.[1] The methoxy group can also contribute to binding and influence the overall physicochemical properties of the molecule.[1] This guide will delve into the nuanced effects of further modifications to this core structure.
Comparative Analysis of Analog Performance
While a comprehensive, publicly available SAR study on a systematically varied library of this compound analogs is not available, we can synthesize a comparative analysis from existing research on closely related indazole derivatives. The following sections explore the impact of substitutions at key positions of the indazole ring, drawing from established SAR principles for this class of compounds.
Substitutions at the N1 Position
The N1 position of the indazole ring is a critical vector for engaging with the solvent-exposed region of the kinase active site and for modulating physicochemical properties.
| R1 Substituent | Key Observations | Reference Compound Example | Target Kinase(s) |
| Small alkyl groups | Generally well-tolerated, can improve metabolic stability. | N/A | General Kinases |
| Aryl or heteroaryl rings | Can form additional π-stacking or hydrophobic interactions, significantly impacting potency and selectivity. | Pazopanib (structurally related) | VEGFR, PDGFR, c-Kit |
| Substituted phenyl rings | Allows for fine-tuning of solubility, permeability, and target engagement through various functional groups. | Axitinib (structurally related) | VEGFR |
| Piperazine moieties | Often introduced to enhance aqueous solubility and provide a handle for further derivatization. | N/A | General Kinases |
Modifications at the C3 Position
The C3 position often serves as a key attachment point for moieties that interact with the hinge region of the kinase domain, a critical interaction for potent inhibition.
| R3 Substituent | Key Observations | Reference Compound Example | Target Kinase(s) |
| Amine or substituted amines | Can act as hydrogen bond donors and acceptors, forming crucial interactions with the kinase hinge region.[2] | Entrectinib (structurally related) | TRK, ROS1, ALK |
| Amide linkages | Provide a rigid and planar unit that can orient substituents for optimal binding. | N/A | General Kinases |
| Small heterocyclic rings | Can mimic the hydrogen bonding pattern of an amine while offering opportunities for further vector growth. | N/A | General Kinases |
Key Structure-Activity Relationship Trends
The following diagram illustrates the key takeaways from the SAR studies of indazole-based kinase inhibitors, highlighting the general impact of substitutions at different positions.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazole Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including several FDA-approved drugs for cancer and other conditions.[1] A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead compounds to enhance their pharmacological properties. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated indazole derivatives, elucidating the profound impact of fluorination on synthesis, physicochemical properties, and biological activity, with a particular focus on their application as anticancer agents.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The introduction of fluorine into a molecular scaffold is a well-established strategy to optimize pharmacokinetic and pharmacodynamic profiles.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can impart several advantages:
-
Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) superfamily.[3] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can "block" oxidative metabolism, leading to a longer half-life and improved bioavailability.[2][3]
-
Physicochemical Modulation: Fluorination can alter a molecule's lipophilicity (logP) and the acidity/basicity (pKa) of nearby functional groups.[4] These modifications can influence a compound's solubility, permeability across biological membranes, and binding affinity for its target protein.[4][5]
-
Target Engagement: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, potentially increasing binding affinity and potency.
Synthesis Strategies: A Comparative Overview
The synthesis of the indazole core can be achieved through various methods, with modifications to accommodate the introduction of fluorine.
General Synthesis of Non-Fluorinated Indazoles
A common route to non-fluorinated indazoles involves the cyclization of substituted anilines. For instance, the reaction of o-toluidine with nitrous gases followed by cyclization is a classic method.
Synthesis of Fluorinated Indazoles
The synthesis of fluorinated indazoles can be approached by either starting with a fluorinated precursor or by introducing fluorine onto the indazole core in a later step. A contemporary and efficient method for the regioselective C-3 fluorination of 2H-indazoles utilizes N-fluorobenzenesulfonimide (NFSI) in an aqueous medium, highlighting a move towards more environmentally benign synthetic protocols.[6]
Experimental Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole
This three-step protocol illustrates a practical synthesis of a fluorinated indazole derivative starting from 3-fluoro-2-methylaniline.[7]
Step 1: Bromination
-
Dissolve 3-fluoro-2-methylaniline in acetonitrile.
-
Add N-bromosuccinimide while maintaining the temperature between -10°C and 10°C.
-
Allow the reaction to proceed for 1-2 hours.
-
Quench the reaction with sodium bisulfite.
-
Isolate the resulting 2-bromo-5-fluoro-6-methylaniline.
Step 2: Ring Closure
-
Dissolve the product from Step 1 in toluene.
-
Add acetic anhydride and isoamyl nitrite.
-
Heat the reaction mixture to facilitate the ring closure, forming the acetylated indazole intermediate.
Step 3: Deprotection
-
Dissolve the acetylated intermediate in a mixture of methanol and water.
-
Add an inorganic base, such as sodium hydroxide or potassium bicarbonate, and stir at room temperature for 12-14 hours.
-
Isolate the final product, 5-bromo-4-fluoro-1H-indazole, by filtration.[7]
Physicochemical Properties: The Impact of Fluorination
The introduction of fluorine can have a profound, though not always predictable, effect on the physicochemical properties of indazole derivatives.
| Property | Non-Fluorinated Indazole | Fluorinated Indazole | Rationale for Change |
| Lipophilicity (logP) | Varies | Generally increased with single fluorine substitution, but can decrease with polyfluorination.[4] | The effect is position-dependent and influenced by intramolecular interactions.[5] |
| Acidity/Basicity (pKa) | Varies | The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms.[4][5] | This can affect the ionization state at physiological pH, influencing solubility and target binding. |
| Metabolic Stability | Susceptible to CYP450 oxidation. | Often increased due to the strength of the C-F bond.[3] | Fluorine can block metabolically labile sites, increasing the compound's half-life. |
Comparative Biological Activity: A Focus on Anticancer Agents
The indazole scaffold is prevalent in many kinase inhibitors used in cancer therapy.[8] Fluorination has been shown to significantly enhance the potency and selectivity of these compounds.
Kinase Inhibition: A Quantitative Comparison
The following table summarizes the in vitro inhibitory activity (IC50) of representative fluorinated indazole derivatives compared to their non-fluorinated or less fluorinated analogs against various cancer-related kinases.
| Compound Class | Non-Fluorinated/Less Fluorinated Analog | IC50 (nM) | Fluorinated Analog | IC50 (nM) | Target Kinase | Fold Improvement | Source |
| ROCK1 Inhibitors | 4-Fluoroindazole derivative | 2500 | 6-Fluoroindazole derivative | 14 | ROCK1 | ~178x | [9] |
| EGFR Inhibitors | Indazole-based EGFR inhibitor | >1000 | Fluorinated indazole-based EGFR inhibitor | 191 (H1975 cells) | EGFR | >5x | [10] |
| PERK Inhibitors | Non-fluorinated indole analog | 2.5 | 3-fluoroindole derivative | 0.8 | PERK | ~3x | [11] |
As the data illustrates, the strategic placement of a fluorine atom can lead to a dramatic increase in inhibitory potency. For instance, shifting a fluorine from the 4-position to the 6-position in an indazole-based ROCK1 inhibitor resulted in a nearly 180-fold increase in activity.[9]
Signaling Pathways Targeted by Indazole Derivatives
Indazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and migration.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer.[12][13]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. benchchem.com [benchchem.com]
- 9. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 5-fluoro-6-methoxy-1H-indazole as a Kinase Inhibitor
This guide provides a comprehensive framework for the initial validation of a novel chemical entity, "5-fluoro-6-methoxy-1H-indazole," as a potential kinase inhibitor. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established inhibitors and detailing robust experimental protocols for validation.
The indazole scaffold is a well-established pharmacophore in kinase inhibitor design, forming the core of several approved drugs.[1][2][3][4] Its ability to form key interactions within the ATP-binding pocket of kinases makes it a privileged structure in medicinal chemistry.[5] The specific substitutions of a fluorine atom and a methoxy group on the indazole ring of the titular compound suggest a deliberate design to modulate potency, selectivity, and pharmacokinetic properties. This guide outlines the critical steps to experimentally test this hypothesis.
The Competitive Landscape: Benchmarking Against Established Inhibitors
To ascertain the potential of a new chemical entity, it is crucial to benchmark its performance against well-characterized compounds. Here, we select two comparators: Staurosporine, a potent but non-selective inhibitor, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in oncology.[6][7][8]
| Feature | This compound | Staurosporine | Sunitinib (Sutent®) |
| Chemical Structure | A natural product (alkaloid) with a bis-indole structure.[7] | An indolinone-based molecule.[6] | |
| Known Kinase Targets | To be determined | Broad-spectrum inhibitor of many kinases, including PKC, PKA, and CaM Kinase II.[7][9][10] | Multi-targeted: VEGFRs, PDGFRs, c-KIT, FLT3, RET.[6][11][12] |
| Mechanism of Action | Hypothesized ATP-competitive | ATP-competitive.[7][10] | ATP-competitive, targeting multiple receptor tyrosine kinases.[12] |
| Primary Use Case | Discovery-phase research | Research tool for inducing apoptosis and inhibiting kinases in vitro.[7][13] | FDA-approved for renal cell carcinoma (RCC) and imatinib-resistant GIST.[12] |
Structure for this compound is hypothetical for the purpose of this guide.
A Step-by-Step Workflow for Experimental Validation
A rigorous validation process is essential to characterize a novel inhibitor. The workflow should progress from direct biochemical assays to more complex cell-based models to build a comprehensive profile of the compound's activity.
Phase 1: In Vitro Biochemical Characterization
The initial step is to determine if "this compound" directly inhibits the activity of a purified kinase in a cell-free system. This approach isolates the interaction between the compound and its putative target from the complexities of a cellular environment.
Key Experiment: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14][15][16] A luminescent signal positively correlates with kinase activity, and therefore, a decrease in signal indicates inhibition.[14]
Detailed Protocol:
-
Reaction Setup: In a 384-well plate, prepare a reaction mix containing the purified target kinase, its specific substrate, and ATP at a concentration near its Km value to facilitate the detection of ATP-competitive inhibitors.
-
Compound Addition: Add "this compound" across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Staurosporine).
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[16][17] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase and luciferin needed to produce light.[16][18] Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Once potency is established, a broad selectivity screen against a panel of diverse kinases (kinome screening) is essential to understand the compound's specificity.[10][19] A highly selective inhibitor is often desirable to minimize off-target effects.
Phase 2: Target Engagement and Pathway Analysis in a Cellular Context
After confirming direct biochemical activity, the next critical step is to verify that the compound can enter cells and bind to its intended target in a physiological environment.
Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for assessing target engagement in intact cells.[20][21] The principle is based on ligand-induced thermal stabilization of the target protein.[20][22] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[21]
Detailed Protocol:
-
Cell Treatment: Culture an appropriate cell line and treat with either vehicle control or a saturating concentration of "this compound" for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling on ice.[20]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[20][23]
-
Detection: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of the target protein remaining using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample confirms target engagement.[22]
Key Experiment 2: Western Blot for Downstream Pathway Inhibition
Confirming target engagement should be followed by demonstrating that this engagement leads to a functional consequence, namely the inhibition of the downstream signaling pathway. Western blotting is the gold-standard technique for this purpose.[24][25] It allows for the quantification of the phosphorylation status of downstream substrates.
Detailed Protocol:
-
Cell Treatment: Seed cells and serum-starve overnight to reduce basal signaling. Pre-treat with a dose-range of "this compound" for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest for a short period (e.g., 15-30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[24]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[26]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imager.
-
Analysis: Strip the membrane and re-probe with an antibody for the total form of the substrate protein and a loading control (e.g., β-Actin) to normalize the data.[25] A dose-dependent decrease in the phospho-protein signal relative to the total protein indicates effective pathway inhibition.
Summary and Future Directions
This guide outlines a foundational, multi-step approach to validate "this compound" as a kinase inhibitor. By systematically progressing from biochemical potency and selectivity screening to cellular target engagement and pathway modulation, researchers can build a robust data package.
Hypothetical Data Summary:
| Assay | Metric | This compound | Staurosporine | Sunitinib |
| Biochemical Assay | Target Kinase X IC50 | 50 nM | 6 nM[9] | 250 nM (for a non-primary target) |
| Kinome Screen | Selectivity Score (S10) | 0.05 | 0.6 | 0.2 |
| CETSA | Thermal Shift (ΔTm) | +5.2 °C | +6.5 °C | +4.8 °C |
| Western Blot | p-Substrate IC50 | 200 nM | 50 nM | 800 nM |
| Cell Proliferation | GI50 (Cancer Cell Line Y) | 500 nM | 100 nM | 1.5 µM |
Positive results from this workflow—demonstrating potent and selective inhibition in vitro, clear target engagement in cells, and subsequent downstream pathway modulation—would strongly validate "this compound" as a promising lead compound. Subsequent studies would then focus on extensive profiling, mechanism of action studies, and in vivo efficacy models to further explore its therapeutic potential.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. 5,7-Difluoro-1H-indazol-3-amine | Benchchem [benchchem.com]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Protein kinase inhibition of clinically important staurosporine analogues [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. researchgate.net [researchgate.net]
- 12. Sunitinib - Wikipedia [en.wikipedia.org]
- 13. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 14. ADP-Glo™ Kinase Assay [promega.sg]
- 15. eastport.cz [eastport.cz]
- 16. bmglabtech.com [bmglabtech.com]
- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 18. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. benchchem.com [benchchem.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. benchchem.com [benchchem.com]
- 25. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Reactivity Profiling: A Comparative Analysis Centered on 5-fluoro-6-methoxy-1H-indazole
For the discerning researcher, scientist, and drug development professional, the journey from a promising small molecule to a clinically viable therapeutic is paved with rigorous validation. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's selectivity—its cross-reactivity profile. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This guide provides an in-depth technical framework for assessing the cross-reactivity of a novel agent, using the hypothetical indazole derivative, 5-fluoro-6-methoxy-1H-indazole , as our central case study.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1] Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it a powerful pharmacophore.[2] However, the very nature of this interaction underscores the potential for cross-reactivity across the human kinome and beyond.
This guide eschews a rigid template, instead adopting a narrative that mirrors the scientific process. We will explore not just the "what" and "how," but the "why" behind experimental choices, ensuring a self-validating system of protocols and analysis. We will compare our hypothetical compound's profile against well-characterized indazole-containing and targeted kinase inhibitors: UNC2025 , BMS-777607 , and R428 (Bemcentinib) , providing a realistic context for data interpretation.
The Imperative of Early and Comprehensive Profiling
Phenotypic screens may identify a compound with desirable biological effects, but they do not reveal the underlying mechanism of action. Target deconvolution is essential to understand how a compound exerts its therapeutic effects and to anticipate potential off-target liabilities.[3] Early-stage, comprehensive profiling using a variety of orthogonal methods is not merely a "checkbox" in preclinical development; it is a foundational pillar of a successful drug discovery program. It allows for the early identification of potential safety issues, informs structure-activity relationship (SAR) studies to improve selectivity, and can uncover novel mechanisms of action.[4]
A multi-faceted approach to cross-reactivity profiling is crucial. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader, unbiased proteomics approaches.
Comparative Kinase Inhibition Profiles
Kinases are a major class of drug targets, and the human kinome comprises over 500 members.[5] Due to the conserved nature of the ATP-binding site, kinase inhibitors often exhibit off-target activity.[5] A standard approach to assess kinase selectivity is to screen the compound of interest against a large panel of recombinant kinases.
Below, we present a hypothetical cross-reactivity profile for this compound alongside the known profiles of our comparator compounds. This allows for a direct comparison of potency and selectivity.
| Kinase Target | Primary Family | This compound IC50 (nM) [Hypothetical] | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| AXL | TAM | 5.2 | 122[6] | 1.1[7] | 14[8] |
| MER | TAM | 8.7 | 0.74[6] | >50x selective for AXL[9] | >50x selective for AXL[9] |
| TYRO3 | TAM | 15.3 | 301[10] | 4.3[7] | >100x selective for AXL[9] |
| FLT3 | RTK | 250 | 0.8[6] | - | >10x selective for AXL[11] |
| c-MET | RTK | 1,200 | 364[6] | 3.9[7] | - |
| VEGFR2 | RTK | >10,000 | - | >40x selective for Met-related[12] | - |
| ABL1 | TK | >10,000 | - | - | >10x selective for AXL[11] |
Data for comparator compounds are sourced from publicly available literature and databases.
This table immediately highlights the hypothetical selectivity profile of our compound of interest. While potent against the TAM family of receptor tyrosine kinases (AXL, MER, TYRO3), it shows a different selectivity pattern compared to the dual MER/FLT3 inhibitor UNC2025, the pan-TAM/c-MET inhibitor BMS-777607, and the highly AXL-selective inhibitor R428. Such data is crucial for guiding further development and selecting appropriate biological systems for efficacy studies.
Deeper Mechanistic Insights: Cellular Assays
Biochemical assays provide a measure of direct target engagement, but they do not always translate to cellular activity. It is therefore essential to validate the findings from in vitro kinase panels in a cellular context.
Western Blotting for Target Engagement and Pathway Modulation
Western blotting is a fundamental technique to assess the phosphorylation status of the target kinase and its downstream signaling effectors. A reduction in the phosphorylated form of the target upon compound treatment provides direct evidence of target engagement in a cellular environment.
Caption: A streamlined workflow for Western blot analysis.
By probing for phosphorylated AXL (pAXL), for instance, one can confirm that this compound inhibits its activity within the cell. Furthermore, examining downstream signaling proteins such as phosphorylated AKT (pAKT) and phosphorylated ERK (pERK) can reveal the functional consequences of target inhibition.[13]
Cell Viability Assays
To understand the functional consequence of target inhibition on cell fate, cell viability assays such as the MTT or CellTiter-Glo® assay are employed. These assays measure the metabolic activity of cells, which is an indicator of their viability and proliferation. By treating a panel of cancer cell lines with varying levels of target expression, one can correlate target inhibition with anti-proliferative effects.
Broadening the Horizon: Unbiased Approaches
While targeted assays are essential for validating on-target activity, they are inherently biased towards known targets. To uncover unexpected off-targets, unbiased proteomic approaches are invaluable.
Chemoproteomics for Target Deconvolution
Chemoproteomics methods, such as affinity chromatography coupled with mass spectrometry, can identify proteins that directly bind to the compound of interest from a complex cellular lysate.[14] This can confirm intended targets and reveal novel, unanticipated interactions. There are several variations of this technique, including competition binding assays where the free compound is used to compete with an immobilized version for protein binding, allowing for the determination of binding affinities.[1]
Caption: General workflow for affinity-based chemoproteomics.
Safety Pharmacology Panels
Beyond the kinome, it is crucial to assess a compound's activity against a panel of targets known to be associated with adverse drug reactions. These safety pharmacology panels typically include a broad range of receptors, ion channels, transporters, and enzymes.[15][16] Companies like Eurofins Discovery and WuXi AppTec offer standardized panels (e.g., SafetyScreen44) that can provide an early warning of potential liabilities such as cardiovascular, neurological, or gastrointestinal side effects.[15][17]
Experimental Protocols
Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.
Materials:
-
Recombinant human kinases
-
Kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound.
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a mixture containing the kinase and its substrate in the reaction buffer. Add this mixture to each well.
-
Reaction Initiation: Initiate the reaction by adding ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent kinase assay reagent to stop the reaction and generate a luminescent signal.
-
Signal Stabilization: Mix the contents and incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the compound. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
MTT Cell Viability Assay
Materials:
-
Cultured cells
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The cross-reactivity profiling of a novel compound like this compound is a multifaceted endeavor that requires a thoughtful and systematic approach. By combining targeted biochemical and cellular assays with unbiased, proteome-wide techniques, researchers can build a comprehensive understanding of a compound's selectivity. Comparing this profile to those of well-characterized molecules provides invaluable context and aids in the interpretation of the data. This rigorous, data-driven approach is fundamental to mitigating risks, uncovering new therapeutic potential, and ultimately, accelerating the development of safe and effective medicines.
References
- 1. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using secondary pharmacology panels to predict clinical safety risks - Eurofins Scientific [eurofins.com]
- 5. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Probe UNC2025 | Chemical Probes Portal [chemicalprobes.org]
- 11. Bemcentinib | TAM Receptor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 17. wuxibiology.com [wuxibiology.com]
A Comparative Benchmarking Guide: Profiling 5-fluoro-6-methoxy-1H-indazole Against Established Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 5-fluoro-6-methoxy-1H-indazole. Given the prevalence of the indazole scaffold in approved kinase inhibitors, this document outlines a rigorous benchmarking strategy against two clinically relevant drugs: Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor, and Osimertinib, a highly selective third-generation epidermal growth factor receptor (EGFR) inhibitor.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a strategic guide that explains the rationale behind experimental choices, ensuring a self-validating and scientifically sound investigation into the therapeutic potential of this compound.
Introduction: The Indazole Scaffold and the Rationale for Kinase Inhibition Profiling
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and commercially successful drugs.[1] Its structural versatility allows for extensive functionalization, leading to a wide range of biological activities.[1] Notably, several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, highlighting its significance in the development of targeted cancer therapies.[1]
The subject of this guide, this compound, is a novel entity with potential therapeutic applications. Based on the established precedent of indazole-containing pharmaceuticals, a primary and logical hypothesis is that this compound may exert its biological effects through the inhibition of one or more protein kinases. Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2][3]
This guide, therefore, proposes a head-to-head comparison of this compound with Pazopanib and Osimertinib. This benchmarking is designed to not only elucidate the potency and selectivity of our compound of interest but also to position it within the current landscape of kinase-targeted therapies.
Benchmark Comparators:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit.[4][5][6] Its broader activity profile provides a benchmark for assessing potential anti-angiogenic and multi-pathway inhibitory effects.
-
Osimertinib: A third-generation, irreversible EGFR inhibitor that selectively targets both sensitizing EGFR mutations and the T790M resistance mutation, with significantly less activity against wild-type EGFR.[7][8] This serves as a benchmark for high selectivity and potency against a specific, well-validated oncogenic driver.
Comparative Inhibitory Potency (IC50)
The initial step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of relevant kinases. This quantitative measure of potency is crucial for comparing the compound's efficacy to established drugs.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| Osimertinib | EGFR (Exon 19 deletion) | 12.92 | LoVo cells |
| EGFR (L858R/T790M) | 11.44 | LoVo cells | |
| EGFR (Wild-Type) | 493.8 | LoVo cells |
Table 1: Publicly available IC50 data for Pazopanib and Osimertinib against their primary targets. It is imperative that this compound is tested against this same panel of kinases under identical experimental conditions to ensure a valid comparison.[9][10][11][12]
Foundational Experimental Workflows
To ensure scientific rigor and reproducibility, standardized and well-validated assay platforms are essential. The following section details the protocols for a primary biochemical screen to determine direct enzymatic inhibition and a secondary cellular assay to confirm target engagement in a physiological context.
Primary Assessment: Biochemical Kinase Inhibition Assay
The rationale for beginning with a biochemical assay is to determine the direct interaction between the compound and the purified kinase enzyme, devoid of cellular complexities such as membrane transport and off-target effects. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[2][6][13][14]
Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the IC50 value of this compound, Pazopanib, and Osimertinib against a panel of purified kinases (VEGFR1/2/3, PDGFRα/β, c-Kit, and various EGFR mutants).
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound, Pazopanib, Osimertinib) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the test compounds, positive control inhibitor (e.g., staurosporine), and a DMSO vehicle control.
-
Add the kinase enzyme solution to all wells.
-
Allow a pre-incubation period of 10-30 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing the kinase-specific substrate and ATP at a concentration close to the K_m for each respective kinase.
-
Add this mixture to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[2][6][13] Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.[2][6][13] Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Self-Validating System: This protocol incorporates positive and negative controls at every stage. The inclusion of known inhibitors (Pazopanib, Osimertinib, and a broad-spectrum inhibitor like staurosporine) validates the assay's ability to detect inhibition. The DMSO vehicle control establishes the baseline for 100% kinase activity.
Caption: Generalized workflow for IC50 determination.
Secondary Assessment: Cellular Target Engagement Assay
While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell and bind to its target in a complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[15][16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound engages its target kinase(s) in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HUVEC for VEGFR, NCI-H1975 for mutant EGFR).
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for Western blotting (SDS-PAGE gels, PVDF membranes, antibodies against the target kinase and a loading control).
-
Thermal cycler.
Procedure:
-
Cell Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the test compound at various concentrations (e.g., 1x, 10x, and 100x the biochemical IC50) or with DMSO vehicle for a defined period (e.g., 1-2 hours).
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40-64°C) for 3 minutes using a thermal cycler. Include an unheated control.[15]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.[15]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Quantify the protein concentration.
-
Analyze equal amounts of protein by Western blot using a primary antibody specific for the target kinase. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize these intensities to the unheated control.
-
Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.
-
Causality and Trustworthiness: A positive result in the CETSA provides strong evidence that the compound's cellular activity is a direct consequence of binding to the intended target. This method is self-validating as the absence of a thermal shift in the vehicle control demonstrates that the effect is compound-specific.
Mechanistic Insights: Signaling Pathway Analysis
Understanding how an inhibitor affects downstream signaling is critical to elucidating its mechanism of action. Based on the IC50 profiling, further investigation should focus on the pathways modulated by the most potently inhibited kinases.
VEGFR Signaling Pathway
Pazopanib's primary mechanism of action is the inhibition of angiogenesis through the VEGFR pathway.[4][5] If this compound shows potent inhibition of VEGFRs, its effect on this pathway should be investigated. The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, which activates several downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration.[9][18][19][20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting downstream effectors of epidermal growth factor receptor/HER2 in breast cancer with either farnesyltransferase inhibitors or mTOR antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Facebook [cancer.gov]
- 8. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. commerce.bio-rad.com [commerce.bio-rad.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 5-fluoro-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically successful therapeutic agents.[1] Its versatility allows for a wide range of biological activities, including potent kinase inhibition. This guide provides an in-depth, technical comparison of the potential binding interactions of a novel indazole derivative, 5-fluoro-6-methoxy-1H-indazole , with several key protein targets implicated in cancer and other diseases.
As a senior application scientist, my objective is to not only present a protocol but to instill a deeper understanding of the rationale behind each step. This guide is designed to be a self-validating system, where the logic of the experimental design ensures the trustworthiness of the results. We will explore the comparative docking of our lead compound against established inhibitors, providing a clear benchmark for its potential efficacy.
Introduction to this compound and Target Selection Rationale
Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The selection of this compound for this study is based on the known structure-activity relationships (SAR) of similar compounds, where fluorine and methoxy substitutions have been shown to enhance binding affinity and selectivity.
For this comparative study, we have selected three high-impact protein kinase targets:
-
P21-Activated Kinase 1 (PAK1): A key regulator of cell motility, survival, and proliferation. Its overexpression is linked to various cancers.
-
Glycogen Synthase Kinase 3β (GSK-3β): A multifaceted kinase involved in numerous signaling pathways, including cell proliferation, apoptosis, and inflammation.
-
Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase that binds to collagen and is implicated in cancer progression and fibrosis.[3]
The comparative analysis will be performed against known inhibitors for each target, providing a robust framework for evaluating the potential of this compound.
Experimental Workflow: A Comprehensive Docking Protocol
The following section details a rigorous, step-by-step protocol for the comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
Synthesis of this compound
A generalized synthetic workflow is depicted below:
References
Validating the Mechanism of Action of 5-fluoro-6-methoxy-1H-indazole: A Comparative Guide for Kinase Inhibitor Discovery
For drug development professionals and researchers in oncology, the indazole scaffold represents a privileged structure, forming the core of several clinically approved kinase inhibitors. This guide provides a comprehensive, field-proven framework for validating the mechanism of action of a novel indazole-containing compound, "5-fluoro-6-methoxy-1H-indazole." We will operate under the well-founded hypothesis that this compound, like many of its structural relatives, functions as a kinase inhibitor.
This document is not a rigid protocol but a strategic guide. It explains the causality behind experimental choices, enabling you to build a robust data package to support your findings. We will compare the hypothetical performance of our investigational compound with two well-established, multi-kinase inhibitors containing an indazole core: Pazopanib and Axitinib.
The Kinase Inhibitor Hypothesis: An Educated Starting Point
The indazole ring is a key pharmacophore in numerous ATP-competitive kinase inhibitors. Pazopanib and Axitinib, for instance, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, all of which are critical drivers of tumor angiogenesis and growth.[1][2] Given the structural similarity, we hypothesize that this compound will exhibit inhibitory activity against a similar spectrum of receptor tyrosine kinases. Our experimental journey will be a systematic process of testing this hypothesis, starting with broad screening and progressively narrowing our focus to specific targets and cellular pathways.
A Three-Tiered Approach to Mechanism of Action Validation
We will employ a tiered approach, moving from in vitro biochemical assays to cell-based functional assays and finally to downstream signaling analysis. This workflow ensures a comprehensive and logical progression of evidence.
Caption: A three-tiered workflow for validating the kinase inhibitor mechanism of action.
Tier 1: Biochemical Validation - Does It Inhibit a Kinase?
The initial step is to determine if this compound directly inhibits kinase activity in a cell-free system. This approach isolates the compound and the kinase, providing a clear measure of direct interaction.
Experiment 1.1: Broad Kinase Panel Screening
Rationale: To cast a wide net and identify potential kinase targets, a broad-panel screen is the most efficient first step. This will provide an unbiased view of the compound's selectivity profile. Commercial services offer screening against hundreds of kinases.[3][4]
Protocol Outline (based on a generic radiometric assay):
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Assay Execution: The compound is typically screened at two concentrations (e.g., 1 µM and 10 µM) against a panel of recombinant kinases.
-
Reaction: The kinase, a specific peptide substrate, and radiolabeled ATP ([γ-³³P]-ATP) are incubated with the compound.
-
Detection: The amount of radiolabeled phosphate incorporated into the substrate is measured, which is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Results are expressed as the percentage of remaining kinase activity compared to a DMSO control.
Experiment 1.2: IC₅₀ Determination for Hypothesized Targets
Rationale: Based on the broad screen results and our initial hypothesis, we will perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for our primary targets: VEGFR2, PDGFRβ, and c-Kit. This provides a quantitative measure of potency. We will run Pazopanib and Axitinib in parallel as positive controls.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound, Pazopanib, and Axitinib in kinase buffer with a final DMSO concentration ≤1%.
-
Prepare a solution of the recombinant kinase (VEGFR2, PDGFRβ, or c-Kit) in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the inhibitor dilutions.
-
Add 2 µL of the enzyme solution.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for 60-120 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Comparative Data Table (Hypothetical and Literature-Derived):
| Kinase Target | This compound (IC₅₀, nM) | Pazopanib (IC₅₀, nM)[7][8] | Axitinib (IC₅₀, nM)[2] |
| VEGFR1 | To be determined | 10 | 0.1 |
| VEGFR2 | To be determined | 30 | 0.2 |
| VEGFR3 | To be determined | 47 | 0.1-0.3 |
| PDGFRβ | To be determined | 84 | 1.6 |
| c-Kit | To be determined | 74 | 1.7 |
Experiment 1.3: ATP Competition Assay
Rationale: To confirm that our compound acts as a Type I kinase inhibitor by competing with ATP, we will perform the kinase assay for a primary hit (e.g., VEGFR2) at varying concentrations of ATP. An ATP-competitive inhibitor will show a rightward shift in its IC₅₀ curve as the ATP concentration increases.
Protocol Modification: Repeat the IC₅₀ determination protocol (Experiment 1.2) for the lead compound against VEGFR2 using two different ATP concentrations: one at the Kₘ for ATP and one at a significantly higher concentration (e.g., 10x Kₘ).
Tier 2: Cellular Validation - Does It Work in a Biological Context?
Positive results in biochemical assays are promising, but it is crucial to demonstrate that the compound can enter cells and inhibit its target in a complex cellular environment.
Cell Line Selection Rationale:
-
HUVEC (Human Umbilical Vein Endothelial Cells): These cells endogenously express VEGFR2 and are a standard model for studying angiogenesis. They are ideal for assessing the anti-angiogenic potential of VEGFR inhibitors.[9]
-
NCI-H1703 (Human Lung Squamous Cell Carcinoma): This cell line expresses highly phosphorylated PDGFRα and is sensitive to PDGFR inhibitors, making it a suitable model to test for PDGFR-targeted activity.[10][11]
-
HT-29 (Human Colorectal Adenocarcinoma): These cells express c-Kit and can be used to assess the compound's effect on this receptor.[12][13]
Experiment 2.1: Target Phosphorylation Assay
Rationale: A direct measure of target engagement in cells is the inhibition of ligand-induced receptor autophosphorylation. We will treat our selected cell lines with the compound and then stimulate them with the appropriate ligand to measure the phosphorylation status of the target receptor.
Protocol: Cell-Based ELISA for VEGFR2 Phosphorylation in HUVECs [14]
-
Cell Culture: Culture HUVECs in Endothelial Cell Growth Medium. Seed cells in a 96-well plate and grow to ~90% confluency.
-
Serum Starvation: Starve cells in a serum-free medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate cells with serial dilutions of this compound, Pazopanib, or Axitinib for 90 minutes.
-
Ligand Stimulation: Stimulate the cells with VEGF-A for 3-5 minutes.
-
Cell Lysis: Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for total VEGFR2.
-
Detection: Use a phospho-specific antibody (e.g., anti-phospho-tyrosine) conjugated to HRP to detect the phosphorylated receptor.
-
Signal Generation: Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.
-
Data Analysis: Normalize the phospho-receptor signal to the total receptor signal and calculate the IC₅₀ for inhibition of phosphorylation.
Experiment 2.2: Cell Viability/Proliferation Assay
Rationale: If the compound successfully inhibits its target kinase, it should lead to a reduction in the proliferation or viability of cancer cell lines that are dependent on that kinase's signaling.
Protocol: WST-1 or MTT Assay
-
Cell Seeding: Seed HUVEC, NCI-H1703, and HT-29 cells in 96-well plates at their recommended densities.[11][15][16]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound and the comparator compounds.
-
Incubation: Incubate the cells for 72 hours.
-
Reagent Addition: Add WST-1 or MTT reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound in each cell line.
Anticipated Results Table:
| Cell Line (Primary Target) | This compound (GI₅₀, µM) | Pazopanib (GI₅₀, µM) | Axitinib (GI₅₀, µM) |
| HUVEC (VEGFR2) | To be determined | Literature values | Literature values |
| NCI-H1703 (PDGFR) | To be determined | Literature values | Literature values |
| HT-29 (c-Kit) | To be determined | Literature values | Literature values |
Experiment 2.3: HUVEC Tube Formation Assay
Rationale: To functionally assess the anti-angiogenic effect of inhibiting VEGFR, we will use the HUVEC tube formation assay. This assay mimics the differentiation of endothelial cells into capillary-like structures.
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed HUVECs onto the gel in the presence of serial dilutions of the test compounds.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging: Image the wells using a microscope.
-
Quantification: Quantify the extent of tube formation (e.g., total tube length, number of branch points) using image analysis software.
Tier 3: Pathway Analysis - How Does It Affect Downstream Signaling?
To confirm that the observed cellular effects are due to the inhibition of the hypothesized target, we will examine the phosphorylation status of key downstream signaling molecules.
Experiment 3.1: Western Blot for Downstream Effectors
Rationale: VEGFR, PDGFR, and c-Kit signaling converges on common downstream pathways, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways.[18][19][20] Inhibition of the upstream receptor should lead to a decrease in the phosphorylation of key nodes in these cascades, such as ERK and Akt.
Caption: Simplified signaling cascade showing the point of inhibition.
Protocol: Western Blot for Phospho-ERK [21]
-
Cell Treatment: Culture and treat one of the sensitive cell lines (e.g., HUVECs) as described in the phosphorylation assay (Experiment 2.1), including unstimulated, ligand-stimulated (positive control), and inhibitor-plus-ligand-treated samples.
-
Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to serve as a loading control.
-
Densitometry: Quantify the band intensities and present the data as the ratio of p-ERK to total ERK.
Conclusion and Next Steps
By following this comprehensive guide, you will generate a robust and multi-faceted dataset to validate the mechanism of action of this compound. The combination of biochemical potency, cellular activity, and pathway analysis will provide a clear picture of its function as a kinase inhibitor.
Positive and compelling data from these studies will form the foundation for more advanced preclinical investigations, including in vivo xenograft models, pharmacokinetic/pharmacodynamic (PK/PD) studies, and off-target safety profiling. This structured approach ensures that your research is built on a solid, verifiable scientific foundation, accelerating your journey in drug discovery and development.
References
- 1. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. revvity.com [revvity.com]
- 11. cytion.com [cytion.com]
- 12. editxor.com [editxor.com]
- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. HT-29 Cell Line: Colon Cancer Research and Experimental Therapeutics [cytion.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A-673 – EDITGENE [editxor.com]
- 19. atcc.org [atcc.org]
- 20. VEGF-A engages at least three tyrosine kinases to activate PI3K/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 21. himedialabs.com [himedialabs.com]
A Comparative Guide to the Synthetic Routes of 5-fluoro-6-methoxy-1H-indazole: Efficiency and Cost Analysis
Introduction
5-fluoro-6-methoxy-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules due to the unique properties conferred by the indazole scaffold and its substituents. The fluorine and methoxy groups can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Consequently, the efficient and cost-effective synthesis of this intermediate is of paramount importance to researchers and professionals in drug discovery and development.
This guide provides an in-depth comparison of two prominent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a comparative analysis of their efficiency and cost-effectiveness. This objective assessment, supported by experimental data from analogous transformations, aims to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or production needs.
Route 1: The Classic Diazotization of a Substituted Aniline
This approach represents a traditional and widely employed method for the synthesis of the indazole core. The strategy hinges on the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization.
Causality Behind Experimental Choices
The success of this route is predicated on the careful orchestration of a multi-step synthesis of the key aniline precursor, followed by a precise diazotization and cyclization cascade. The choice of starting materials and reagents is dictated by their commercial availability, cost, and the regioselectivity they impart to the synthetic sequence.
Experimental Protocol: A Plausible Pathway
Step 1: Nitration of 4-fluoro-2-methoxytoluene
-
To a stirred solution of 4-fluoro-2-methoxytoluene in a suitable solvent such as acetic anhydride, cooled to 0-5 °C, a nitrating mixture (e.g., nitric acid in sulfuric acid) is added dropwise, maintaining the temperature below 10 °C.
-
The reaction is stirred at low temperature until completion, monitored by TLC.
-
The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, 4-fluoro-5-methoxy-2-nitrotoluene, is collected by filtration, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
The 4-fluoro-5-methoxy-2-nitrotoluene is dissolved in a suitable solvent like ethanol or ethyl acetate.
-
A reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C), is employed to reduce the nitro group to an amine.
-
Upon completion, the reaction is worked up by basification and extraction to yield 2-amino-4-fluoro-5-methoxytoluene.
Step 3: Diazotization and Intramolecular Cyclization
-
The 2-amino-4-fluoro-5-methoxytoluene is dissolved in a mixture of acetic acid and acetic anhydride.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise.
-
The reaction mixture is stirred at low temperature to facilitate the formation of the diazonium salt, which then undergoes in situ cyclization to form the indazole ring.
-
The product, this compound, is isolated by pouring the reaction mixture into water, followed by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Diagram of the Synthetic Workflow for Route 1
Caption: Synthetic workflow for Route 1, proceeding via nitration, reduction, and diazotization/cyclization.
Route 2: Cyclization of a Substituted o-Aminobenzophenone Derivative
This alternative strategy involves the construction of the indazole ring from a pre-functionalized aromatic ketone. This approach can offer advantages in terms of convergence and the potential for late-stage diversification.
Causality Behind Experimental Choices
This route is designed to build complexity from a more elaborate starting material, a substituted o-aminobenzophenone. The key transformation is the cyclization to form the pyrazole ring of the indazole system. The choice of a benzophenone derivative provides a robust scaffold that can be synthesized through various cross-coupling methodologies.
Experimental Protocol: A Plausible Pathway
A detailed experimental procedure for the synthesis of this compound from a specific o-aminobenzophenone is not explicitly detailed in a single source. However, a viable route can be proposed based on general methods for indazole synthesis from o-aminoketones.
Step 1: Synthesis of the o-Aminobenzophenone Precursor
-
The synthesis would likely commence from a suitably substituted benzoic acid, such as 2-amino-5-fluoro-4-methoxybenzoic acid.
-
This could be converted to the corresponding acid chloride, followed by a Friedel-Crafts acylation with benzene to introduce the second phenyl ring.
-
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed between a derivative of 2-amino-5-fluoro-4-methoxybenzoic acid and a phenylboronic acid or organostannane reagent.
Step 2: Cyclization to the Indazole Core
-
The resulting (2-amino-5-fluoro-4-methoxyphenyl)(phenyl)methanone is treated with a source of hydrazine, such as hydrazine hydrate.
-
The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often with heating.
-
The initial condensation of the amine and ketone functionalities, followed by cyclization and aromatization, yields the desired this compound.
Diagram of the Synthetic Workflow for Route 2
Caption: Synthetic workflow for Route 2, involving the formation of a benzophenone intermediate followed by cyclization.
Comparative Analysis: Efficiency and Cost
The choice between these two synthetic routes will ultimately depend on a laboratory's specific priorities, including scale, available equipment, and cost constraints.
| Feature | Route 1: Diazotization of Substituted Aniline | Route 2: Cyclization of o-Aminobenzophenone |
| Overall Yield | Potentially moderate to good, but can be variable depending on the efficiency of each step, particularly the diazotization/cyclization. Yields for analogous indazole syntheses range from 30-80%. | Can be high for the final cyclization step, but the overall yield will be heavily dependent on the efficiency of the multi-step synthesis of the benzophenone precursor. |
| Number of Steps | Typically 3-4 steps from commercially available starting materials. | Can be 2-3 steps from a more complex starting material, but the synthesis of that starting material may add several steps. |
| Scalability | Generally scalable, though the diazotization step can be hazardous on a large scale and requires careful temperature control. | The synthesis of the benzophenone precursor, especially if involving cross-coupling reactions, may present scalability challenges. The final cyclization is often scalable. |
| Reagent Cost | Utilizes relatively inexpensive and common reagents like nitric acid, sulfuric acid, tin(II) chloride, and sodium nitrite. | The cost of the substituted benzoic acid starting material and any necessary catalysts (e.g., palladium for cross-coupling) can be significantly higher. |
| Starting Material Cost & Availability | Starting materials like 4-fluoro-2-methoxytoluene are generally available, but the multi-step synthesis adds to the overall cost and labor. | The key intermediate, a substituted 2-aminobenzophenone, is not widely available and would likely need to be synthesized, adding to the cost and time. |
| Safety Considerations | The use of potent nitrating agents and the generation of potentially unstable diazonium salts are significant safety concerns that require strict control. | Friedel-Crafts reactions can use harsh Lewis acids. Palladium catalysts can be pyrophoric. |
| Purification | Purification of intermediates and the final product may require multiple recrystallizations or column chromatography. | The final product may be cleaner, potentially simplifying purification, but the synthesis of the precursor may require significant purification efforts. |
Conclusion and Recommendations
For laboratory-scale synthesis where cost and the use of readily available, simple starting materials are a priority, Route 1 (Diazotization of a Substituted Aniline) presents a more classical and often more economical approach. The linear nature of the synthesis is straightforward, and the reagents are generally inexpensive. However, researchers must be cognizant of the potential hazards associated with nitration and diazotization reactions and implement appropriate safety measures.
Route 2 (Cyclization of a Substituted o-Aminobenzophenone) offers a more convergent approach that may be advantageous for creating a library of analogs if the benzophenone intermediate can be readily diversified. While the starting materials and catalysts may be more expensive, this route could potentially lead to a cleaner final product and may be more amenable to certain parallel synthesis techniques.
Ultimately, the optimal route will be dictated by the specific needs of the project. For bulk production, a thorough process optimization and cost analysis of both routes would be essential to determine the most industrially viable method.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-fluoro-6-methoxy-1H-indazole
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. The proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-fluoro-6-methoxy-1H-indazole, a halogenated heterocyclic compound commonly used in drug discovery and development. The procedures outlined below are grounded in established safety principles and are designed to be a self-validating system for your laboratory's chemical hygiene plan.
Disclaimer: This document provides comprehensive guidance. However, it is not a substitute for the specific protocols and regulations established by your institution's Environmental Health & Safety (EHS) department. Always consult your local EHS office for final approval of your waste disposal procedures.[1][2]
Hazard Identification and Risk Assessment
| Hazard Classification | GHS Hazard Statement | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4][5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4][5] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects. | [5] |
Causality: The presence of the fluoro- group and the indazole core necessitates its classification as a halogenated organic compound. Improper disposal, such as drain disposal, is strictly forbidden as it can harm aquatic ecosystems and may not be effectively remediated by standard wastewater treatment processes.[8][9] Evaporation in a fume hood is also not a permissible disposal method.[1][9][10]
Disposal Workflow: A Step-by-Step Overview
The following diagram outlines the critical decision points and actions required for the proper disposal of this compound.
Caption: Decision workflow for compliant chemical waste disposal.
Detailed Disposal Protocol
This protocol provides the necessary steps for safely handling and disposing of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Safety goggles with side-shields or a face shield.[6][11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[4]
-
Body Protection: A standard laboratory coat.[11] Ensure it is fully buttoned.
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.[8][10]
-
Designate a Waste Stream: This compound must be disposed of as "Halogenated Organic Solid Waste." [12]
-
Do Not Mix: Never mix this waste with other categories, such as non-halogenated solvents, acids, bases, or oxidizers.[1][8]
-
Container Selection:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE).[12]
-
The container must be in good condition, free of leaks or cracks, and have a secure, leak-proof, screw-on cap.[1][13][14] Beakers, flasks, or containers with stoppers or parafilm are not acceptable for waste storage.[1][13]
-
Step 3: Waste Accumulation and Labeling
Accurate and immediate labeling is a regulatory requirement and essential for safety.[2][10]
-
Label Immediately: Affix a hazardous waste tag or label to the container before adding any waste.[10]
-
Required Information: The label must be filled out completely and legibly, including:[2][12]
-
The words "Hazardous Waste" .[14]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[1][2]
-
Hazard Identification: Check the appropriate hazard boxes (e.g., Irritant, Toxic).
-
Generator Information: Your name, Principal Investigator (PI), department, and lab location.[2]
-
-
Transferring Waste: Collect the waste in its solid form. Do not mix solids with liquid waste in the same container.[13]
Step 4: Storage of Waste Container
Waste containers must be stored safely in a designated area while awaiting pickup.
-
Designated Area: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[8]
-
Secondary Containment: Always place the waste container in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks or spills.[13][15] The secondary container must be able to hold 110% of the volume of the primary container.[13]
-
Keep Closed: Keep the container lid securely closed at all times, except when you are actively adding waste.[10][13][14][15]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: When the container is full (do not overfill, leave at least 5% headspace for thermal expansion) or has been in storage for six months, arrange for disposal through your institution's EHS office.[10][16]
-
Request Pickup: Submit a chemical waste collection request form as required by your EHS department.[2][17] Do not transport hazardous waste yourself.[9]
Step 6: Handling Empty Containers
Original containers that once held this compound must also be disposed of properly.
-
Decontamination: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of removing the chemical residue.[14]
-
Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected and disposed of as "Halogenated Organic Liquid Waste" in a separate, appropriately labeled container.[14]
-
Final Disposal of Container: After triple-rinsing and allowing it to air-dry in a fume hood, deface or remove the original label.[16] The clean, decontaminated container may then be disposed of in the regular laboratory trash or recycling, per your institution's policy.[14][16]
Step 7: Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Minor Spills: For small spills, wear your full PPE. Gently cover the solid material with an inert absorbent material (e.g., vermiculite or sand).[12] Avoid generating dust.[5][12] Carefully sweep the mixture into your designated hazardous waste container.
-
Major Spills: If the spill is large, in a poorly ventilated area, or you feel it is unsafe to handle, evacuate the area immediately and contact your institution's EHS emergency line.[9][15]
By adhering to this comprehensive protocol, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of scientific integrity and environmental stewardship.
References
- 1. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. 5-Fluoro-1H-indazole | C7H5FN2 | CID 17842486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
